Flumethasone-17,20 21-Aldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUKBHXADCVFA-SUSRVUQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747792 | |
| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28400-50-2 | |
| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Flumethasone-17,20 21-Aldehyde in Steroid Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Flumethasone-17,20 21-Aldehyde, a critical, albeit often transient, intermediate in the synthetic and metabolic pathways of steroidal compounds derived from Flumethasone. This document elucidates its structural significance, its formation through oxidative cleavage, its function as a precursor to valuable carboxylic acid derivatives, and its relevance as a metabolic and degradation marker. Detailed mechanistic insights and robust experimental protocols are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and manipulate this key molecular entity.
Introduction: Unveiling a Key Intermediate
This compound, systematically named (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al, is a significant compound in the field of steroid chemistry. With the chemical formula C₂₂H₂₆F₂O₄ and CAS number 28400-50-2, it represents a crucial nexus in the transformation of Flumethasone, a potent synthetic glucocorticoid.[1] While not an end-product itself, its transient formation is a pivotal step in the synthesis of next-generation corticosteroids and serves as an important indicator of Flumethasone's metabolic fate and degradation profile.[1] Understanding the chemistry of this aldehyde is paramount for optimizing synthetic routes and for the analytical characterization of Flumethasone-related products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28400-50-2 | [2] |
| Molecular Formula | C₂₂H₂₆F₂O₄ | [2] |
| Molecular Weight | 392.44 g/mol | [2] |
| Predicted Boiling Point | 567.8±50.0 °C | [1] |
| Predicted Density | 1.32±0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [1] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1] |
The Synthetic Significance: A Gateway to Fluticasone
The primary role of this compound in synthetic steroid chemistry is as a key intermediate in the conversion of Flumethasone to Fluticasone, another important corticosteroid. This transformation hinges on the oxidative cleavage of the dihydroxyacetone side chain at C-17 of Flumethasone.
Mechanism of Formation: The Malaprade Reaction
The formation of the aldehyde is achieved through a Malaprade reaction, employing an oxidizing agent such as periodic acid (HIO₄) or sodium periodate (NaIO₄). This reaction specifically targets vicinal diols, which are present in the C-17 side chain of Flumethasone (a 17,21-dihydroxy-20-keto steroid). The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the C-17 aldehyde and formaldehyde.
The overall synthetic pathway from Flumethasone to its 17β-carboxylic acid derivative, which proceeds through the aldehyde intermediate, is a cornerstone of modern corticosteroid synthesis.
Caption: Synthetic conversion of Flumethasone.
Experimental Protocol: Oxidative Cleavage of Flumethasone
The following protocol outlines the general procedure for the oxidative cleavage of Flumethasone to its 17β-carboxylic acid, a process wherein this compound is a transient intermediate.
Materials:
-
Flumethasone
-
Tetrahydrofuran (THF)
-
Periodic Acid (HIO₄)
-
Deionized Water
-
Sodium Metabisulfite
Procedure:
-
Suspend Flumethasone in a suitable solvent such as tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.
-
Cool the suspension to a controlled temperature, typically between 0-20°C.
-
Slowly add a solution of periodic acid in water to the stirred suspension.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours). The transient appearance and subsequent disappearance of the aldehyde intermediate can be observed.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium metabisulfite to neutralize any unreacted periodic acid.
-
The product, Flumethasone-17β-carboxylic acid, will precipitate from the solution.
-
Isolate the product by filtration, wash with water until the pH is neutral, and dry under vacuum.
Note: The isolation of the intermediate aldehyde is challenging due to its high reactivity and propensity for further oxidation to the carboxylic acid under the reaction conditions. To potentially isolate the aldehyde, one might employ milder oxidizing agents, strictly controlled stoichiometry, and rapid quenching of the reaction.
Metabolic and Degradative Pathways: An Analytical Fingerprint
Beyond its synthetic utility, this compound is also a product of the metabolic degradation of Flumethasone. Corticosteroids with a dihydroxyacetone side chain can undergo biotransformation in vivo, leading to the formation of various metabolites.
The Mattox Rearrangement
Under acidic conditions, corticosteroids like Flumethasone can undergo a β-elimination of water from the side chain, a process known as the Mattox rearrangement, to form enol aldehydes.[3] This rearrangement is a key pathway in both the metabolism and in vitro degradation of this class of steroids.
Caption: Metabolic and degradation pathway of Flumethasone.
Analytical Characterization
The presence of this compound as an impurity or degradation product necessitates robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.
Table 2: Analytical Methods for Steroid Aldehydes
| Technique | Purpose | Key Considerations |
| HPLC-UV | Quantification of known impurities | Wavelength selection (typically around 240-280 nm for the steroid nucleus). Gradient elution for separation from the parent drug and other impurities. |
| LC-MS/MS | Identification and quantification of trace-level impurities and metabolites | High sensitivity and selectivity. Allows for structural elucidation based on fragmentation patterns. |
| NMR Spectroscopy | Structural confirmation of isolated impurities | Provides detailed structural information for unambiguous identification. |
Conclusion: A Molecule of Dual Importance
This compound holds a significant, multifaceted role in steroid science. In the realm of synthetic chemistry, it is a fleeting yet essential intermediate in the production of advanced corticosteroids. From an analytical and metabolic perspective, it is a key marker for understanding the stability, degradation, and biological processing of Flumethasone. A thorough comprehension of the formation, reactivity, and detection of this aldehyde is therefore indispensable for researchers and professionals in the pharmaceutical industry, enabling the development of more efficient synthetic processes and a deeper understanding of the lifecycle of steroidal drugs.
References
-
LookChem. This compound. [Link]
-
Pharmaffiliates. Flumethasone-∆17,20 21-Aldehyde. [Link]
- Li, W., et al. (2015). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis, 107, 29-37.
-
Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]
- Google Patents. Preparation of flumethasone and its 17-carboxyl androsten analogue.
- van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 115, 294-301.
- Ulick, S., & Kusch, K. (1985). Anomalous Oxidative Cleavage of the Side Chain of 18-oxocortisol and Its Tetrahydro Metabolite. Journal of Steroid Biochemistry, 22(6), 847-852.
- O'Connell, M. J., et al. (2019). Corticosteroids-Mechanisms of Action in Health and Disease. Physiological Reviews, 99(4), 1949-1996.
-
SynZeal. Dexamethasone-∆17,20 21-Aldehyde. [Link]
-
Chemistry LibreTexts. Periodic Acid Oxidation. [Link]
- Jackson, V., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 42-64.
Sources
Flumethasone-17,20 21-Aldehyde: A Core Pharmaceutical Intermediate for Advanced Corticosteroid Synthesis
Introduction: The Strategic Importance of Flumethasone-17,20 21-Aldehyde
In the landscape of synthetic corticosteroids, Flumethasone is a well-established anti-inflammatory agent.[1] However, the strategic value of its derivatives often lies in their potential as precursors for next-generation therapeutics. This compound (CAS 28400-50-2) emerges as a pivotal intermediate, primarily in the synthesis of potent anti-inflammatory drugs like Fluticasone.[2][3] This guide provides an in-depth technical overview of the synthesis, purification, and characterization of this critical aldehyde, tailored for researchers and drug development professionals. Understanding the nuances of handling this intermediate is key to unlocking its potential in developing novel corticosteroids with enhanced therapeutic profiles.[4]
This compound, a derivative of Flumethasone, is recognized as a key metabolic and degradation intermediate.[4] Its molecular structure, featuring a reactive aldehyde group at the C-21 position, makes it a versatile building block for further chemical modifications.
| Property | Value | Source |
| CAS Number | 28400-50-2 | [4][5] |
| Molecular Formula | C22H26F2O4 | [4][5] |
| Molecular Weight | 392.44 g/mol | [4][5] |
| Predicted Boiling Point | 567.8±50.0 °C | [4] |
| Predicted Density | 1.32±0.1 g/cm3 | [4] |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol | [4] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [4] |
Synthesis of this compound: Controlled Oxidative Cleavage
The synthesis of this compound from Flumethasone is achieved through a controlled oxidative cleavage of the dihydroxyacetone side chain. A well-established method for this transformation is the use of periodic acid (H5IO6), a reagent known for its specificity in cleaving vicinal diols.[6][7] This reaction is a variation of the Mattox rearrangement, which typically occurs under acidic conditions to form enol aldehydes.[8][9]
The rationale for choosing periodic acid lies in its ability to selectively oxidize the C17-C20 bond of the vicinal diol on the Flumethasone side chain, yielding the desired C-21 aldehyde. The reaction is typically performed in a suitable organic solvent, such as tetrahydrofuran (THF), which can dissolve the steroidal starting material.[10]
Caption: Synthesis of this compound via Periodic Acid Oxidation.
Experimental Protocol: Synthesis
Materials:
-
Flumethasone (CAS 2135-17-3)
-
Periodic Acid (H5IO6)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Sodium Bicarbonate (NaHCO3) solution, saturated
-
Sodium Chloride (NaCl) solution, saturated (brine)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Ethyl Acetate
-
Methanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Flumethasone in anhydrous THF at a concentration of approximately 50 mg/mL.
-
Cool the suspension to 0-5°C using an ice bath.
-
In a separate flask, dissolve periodic acid (1.2 equivalents) in deionized water.
-
Slowly add the aqueous periodic acid solution to the Flumethasone suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature (approximately 20°C) and stir for 1-2 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude aldehyde obtained from the synthesis requires purification to remove unreacted starting material, byproducts, and residual reagents. Flash column chromatography is the method of choice for this purpose, owing to its efficiency in separating structurally similar steroid compounds.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude aldehyde in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 20% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Caption: Workflow for the Purification of this compound.
Characterization and Analytical Methods
Thorough characterization of the purified this compound is essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized aldehyde and for monitoring reaction progress. Due to the presence of the aldehyde functional group, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[11][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for steroids and their derivatives. |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | A common mobile phase for the separation of steroid derivatives.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[11] |
| Detection | UV at 360 nm (for DNPH derivative) | The DNPH derivative has a strong chromophore absorbing at this wavelength.[11] |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. The 1H NMR spectrum of this compound will exhibit characteristic signals that differentiate it from the parent Flumethasone. The most notable difference will be the appearance of a downfield singlet corresponding to the aldehyde proton (CHO) and the disappearance of the signals associated with the C-21 methylene protons of Flumethasone.
Expected 1H NMR Chemical Shifts (in CDCl3):
-
Aldehyde Proton (CHO): δ 9.5-10.0 ppm (singlet)
-
Vinyl Protons: δ 6.0-7.5 ppm
-
Steroid Backbone Protons: δ 0.8-3.0 ppm
-
Methyl Protons: δ 0.8-1.5 ppm
The 13C NMR spectrum will also be informative, with the aldehyde carbon appearing in the characteristic downfield region of 190-200 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing steroids.
Expected Mass Spectral Data (ESI+):
-
[M+H]+: m/z 393.18
-
[M+Na]+: m/z 415.16
-
Key Fragmentations: Loss of water (-18 Da), loss of CO (-28 Da), and cleavage of the steroid rings.
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of more complex corticosteroids, most notably Fluticasone propionate.[2] The aldehyde functionality allows for the introduction of a thioester side chain, which is a critical structural feature of Fluticasone. This transformation highlights the strategic importance of the aldehyde in accessing a broader range of potent anti-inflammatory agents.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of advanced corticosteroids. The protocols and analytical methods outlined in this guide provide a comprehensive framework for its preparation and characterization. A thorough understanding of the chemistry and handling of this aldehyde is paramount for researchers and professionals aiming to develop novel and more effective anti-inflammatory therapies. The ability to reliably synthesize and purify this intermediate is a critical step in the drug development pipeline.
References
-
LookChem. Cas 28400-50-2, this compound. [Link]
- Villax, I. (2002). Preparation of flumethasone and its 17-carboxyl androsten analogue. WO2002100878A1.
-
Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]
- Villax, I. (2002). Preparation of flumethasone and its 17-carboxyl androsten analogue. AU2002310616A2.
-
Leitão, E. et al. (2018). Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review. [Link]
-
Li, M. et al. (2008). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]
- Villax, I. (2003). Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue. US6528666B1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16490, Flumethasone. [Link]
-
Li, M. et al. (2007). A variation of Mattox rearrangement mechanism under alkaline condition. ResearchGate. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Tephillah, M. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
- Hovione. (2002). Method for preparing flumetasone, compound. RU2260596C1.
-
Li, M. et al. (2007). A variation of Mattox rearrangement mechanism under alkaline condition. Semantic Scholar. [Link]
-
Fotsing, J. R. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]
-
Villax, I. (2002). Wo 2002100878 A1 - Flumethasone. Scribd. [Link]
-
Wilson, H., & Lipsett, M. B. (1963). Use of periodate oxidation in the clinical analysis of urine corticoids. Analytical Biochemistry. [Link]
-
ResearchGate. Mass spectrum of standard dexamethasone (A) and flumethasone (B). [Link]
-
Kertesz, D. J. (2014). Example Literature Report Fluticasone Propionate (with references). [Link]
-
Mandour, A. A. et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. [Link]
-
Organic Chemistry Portal. Sodium periodate. [Link]
-
Diva-Portal.org. Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. [Link]
-
Clamp, J. R., & Hough, L. (1965). THE PERIODATE OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS. Biochemical Journal. [Link]
-
Khan Academy. Oxidation of aldehydes using Tollens' reagent. [Link]
-
ResearchGate. DEVELOPMENT OF NOVEL SINGLE HPLC METHOD FOR SIMULTANEOUS SEPARATION OF MULTIPLE IMPURITIES IN DEXAMETHASONE DRUG PRODUCT. [Link]
-
Sándor, P. et al. (1987). A Complete Proton and carbon-13 NMR Analysis of Fluocinonide, a Fluorinated Corticosteroid. Magnetic Resonance in Chemistry. [Link]
-
Wikipedia. Flumetasone. [Link]
-
Reiss, A. B. et al. (2010). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health. [Link]
-
LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. Enol-Aldehyde: Mattox Rearrangement. [Link]
-
Master Organic Chemistry. Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]
-
ResearchGate. β-Elimination as major side reaction in periodate-oxidation of cellulosic model mono- and disaccharides. [Link]
Sources
- 1. Flumetasone - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 4. Cas 28400-50-2,this compound | lookchem [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Use of periodate oxidation in the clinical analysis of urine corticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Flumethasone-17,20 21-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumethasone-17,20 21-Aldehyde, a prominent derivative of the potent synthetic glucocorticoid Flumethasone, serves as a critical intermediate in both the synthesis and degradation pathways of its parent compound.[1][2] Its unique structural features, particularly the α,β-unsaturated aldehyde moiety, impart distinct chemical reactivity and potential biological activities that are of significant interest to the pharmaceutical sciences. This guide provides a comprehensive technical overview of the chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and analytical characterization.
Chemical Identity and Physicochemical Properties
This compound is systematically named (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al.[2] It is recognized in the pharmaceutical industry as a key impurity and metabolic intermediate of Flumethasone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28400-50-2 | [2][3][4][5] |
| Molecular Formula | C22H26F2O4 | [1][2][4] |
| Molecular Weight | 392.44 g/mol | [1][3][4] |
| Appearance | White to off-white powder (predicted) | [2] |
| Boiling Point | 567.8 ± 50.0 °C (Predicted) | [2] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2] |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2] |
Synthesis and Formation
This compound can be formed through the oxidative cleavage of the C21-hydroxyl group of Flumethasone. While specific, detailed laboratory protocols for its synthesis are not extensively published in peer-reviewed literature, its formation as a degradation product suggests that oxidation of Flumethasone is a primary route. The synthesis of Flumethasone itself is a multi-step process often starting from 16α-methylprednisolone or related steroid precursors, involving fluorination and other key transformations.[6][7] The aldehyde can be intentionally synthesized for use as a reference standard in impurity profiling of Flumethasone drug products.[1][8]
Sources
- 1. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Cas 28400-50-2,this compound | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Flumethasone Impurity 7 - SRIRAMCHEM [sriramchem.com]
- 5. veeprho.com [veeprho.com]
- 6. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure elucidation of potential 6-oxygenated metabolites of (22R)-6alpha,9alpha-difluoro-11beta,21-dihydroxy-1 6alpha,17alpha-propyl methylenedioxypregn-4-ene-3,20-dione, and related glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flumethasone impurity 7 - Daicel Pharma Standards [daicelpharmastandards.com]
Flumethasone-17,20 21-Aldehyde CAS number and structure
An In-Depth Technical Guide to Flumethasone-Δ17,20 21-Aldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Flumethasone-Δ17,20 21-Aldehyde, a key intermediate and derivative of the potent synthetic corticosteroid, Flumethasone. Tailored for researchers, chemists, and drug development professionals, this document synthesizes critical data on its chemical identity, properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.
Core Compound Identification and Structure
Flumethasone-Δ17,20 21-Aldehyde is a significant compound in the landscape of steroid chemistry, primarily recognized as a metabolic intermediate and a crucial precursor in the synthesis of advanced anti-inflammatory agents.[1] Its precise chemical identity is fundamental for any research or development application.
-
Chemical Name : (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al[1][2]
-
Molecular Weight : 392.44 g/mol [2]
Chemical Structure
The molecular architecture of Flumethasone-Δ17,20 21-Aldehyde is derived from the core pregnane steroid skeleton. Key structural features include:
-
Fluorine atoms at positions 6α and 9α, which significantly enhance its glucocorticoid activity compared to non-fluorinated analogs.
-
A hydroxyl group at the 11β position, critical for receptor binding and anti-inflammatory action.
-
A methyl group at the 16α position, which minimizes mineralocorticoid side effects.
-
The characteristic Δ17,20 double bond and a terminal aldehyde group at C-21, which distinguish it from its parent compound, Flumethasone.
Caption: 2D representation of Flumethasone-Δ17,20 21-Aldehyde structure.
Physicochemical and Handling Properties
Proper handling and storage are paramount for maintaining the integrity of this compound. The following table summarizes its key physicochemical properties, compiled from predictive data and supplier information.
| Property | Value / Description | Source |
| Appearance | Data not available, typically a solid. | [1] |
| Boiling Point | 567.8 ± 50.0 °C (Predicted) | [1] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.25 ± 0.70 (Predicted) | [1] |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol. | [1] |
| Storage | Hygroscopic. Store at -20°C under an inert atmosphere. | [1] |
Role in Pharmaceutical Science
Flumethasone-Δ17,20 21-Aldehyde serves multiple roles in the pharmaceutical industry. It is not an active pharmaceutical ingredient (API) for direct therapeutic use but is indispensable as:
-
A Synthetic Precursor : It is a vital intermediate in the manufacturing of Flumethasone and other related fluorinated corticosteroids.[1] Its unique structure allows for further chemical modifications to produce APIs with enhanced efficacy and safety profiles.
-
A Degradation Product and Metabolite : Understanding this compound is crucial for stability studies and metabolic profiling of Flumethasone.[1] As a degradation product, its presence can indicate the stability of a formulation. As a metabolite, its formation in vivo is relevant to the parent drug's pharmacokinetic and pharmacodynamic profile.
-
An Impurity Standard : In the quality control of Flumethasone API, this aldehyde is used as a reference standard to quantify impurities, ensuring the final drug product meets stringent regulatory requirements.[]
Synthesis and Derivatization Pathway
The synthesis of Flumethasone and its derivatives is a multi-step process starting from key steroid intermediates. While a direct synthesis for the title aldehyde is not commonly published, its formation can be understood within the broader context of Flumethasone synthesis. The process generally involves introducing fluorine atoms and modifying the side chain at C-17.
A plausible pathway to Flumethasone involves the fluorination of a 9,11β-epoxy steroid intermediate, followed by hydrolysis and side-chain modification.[4][5][6] The aldehyde can arise from the controlled oxidation of the 21-hydroxyl group of Flumethasone or as an intermediate in the oxidative cleavage of the C17-C20 bond.
Caption: Generalized synthetic pathway to Flumethasone and its aldehyde derivative.
Analytical Methodologies for Characterization
The detection and quantification of corticosteroid aldehydes in complex matrices require sensitive and specific analytical techniques. Given their polarity and thermal lability, chromatographic methods coupled with mass spectrometry are the preferred choice.[7][8]
Recommended Analytical Workflow: LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) offers the necessary selectivity and sensitivity for analyzing Flumethasone-Δ17,20 21-Aldehyde.[8][9][10]
Experimental Protocol: Step-by-Step
-
Sample Preparation (from a biological matrix or formulation):
-
To 100 µL of the sample (e.g., serum, dissolved cream), add an appropriate internal standard (e.g., a deuterated steroid analog).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex vigorously and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove interfering lipids.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would run from a low to a high percentage of Mobile Phase B over several minutes to ensure separation from related steroids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for corticosteroids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and monitoring its characteristic product ions after fragmentation.
-
MRM Transitions: Specific mass transitions for Flumethasone-Δ17,20 21-Aldehyde would need to be determined by infusing a pure standard. For a molecule with m/z 392.44, the precursor would be 393.2. Product ions would result from neutral losses of H₂O, CO, and fragments of the side chain.
-
Inferred Biological Activity and Mechanism
The direct biological activity of Flumethasone-Δ17,20 21-Aldehyde is not extensively documented. However, its action can be inferred from its parent compound, Flumethasone, a potent glucocorticoid.[11][12][13] Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).
Mechanism of Action:
-
Ligand Binding: The steroid diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change: Binding induces a conformational change in the GR, causing the dissociation of HSPs.
-
Nuclear Translocation: The activated GR-steroid complex translocates into the nucleus.
-
Gene Regulation: The complex dimerizes and binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (trans-activation) or repress (trans-repression) gene transcription.
-
Trans-activation: Upregulation of anti-inflammatory proteins like annexin A1 (lipocortin-1).
-
Trans-repression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to decreased production of cytokines, interleukins, and prostaglandins.[13]
-
Caption: Inferred glucocorticoid receptor (GR) signaling pathway.
References
-
LookChem. Cas 28400-50-2, FluMethasone-17,20 21-Aldehyde. [Link]
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]
-
Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
National Institutes of Health (NIH). Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC. [Link]
-
National Institutes of Health (NIH). Flumethasone | C22H28F2O5 | CID 16490 - PubChem. [Link]
- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
Bulat Pharmaceutical. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc. [Link]
-
Axplora. Flumethasone Pivalate. [Link]
-
MDPI. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. [Link]
-
American Pharmaceutical Review. Green Synthesis of Pharmaceutical Steroids. [Link]
-
Dove Research & Analytics Laboratory. Products by Alphabet. [Link]
- Google Patents. AU2002310616A2 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
ResearchGate. Quantitative, Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Detection of Synthetic Corticosteroids. [Link]
-
MDPI. Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]
- 5. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods | MDPI [mdpi.com]
- 11. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]
A-Z Guide to Flumethasone's Aldehyde Degradation Pathway: Mechanisms, Analytics, and Protocol Validation
This in-depth technical guide provides a comprehensive exploration of the degradation pathway of the synthetic corticosteroid Flumethasone, specifically focusing on its conversion to the corresponding C-21 aldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical mechanisms, outlines robust analytical methodologies for monitoring this transformation, and presents a framework for self-validating experimental protocols grounded in authoritative scientific principles.
Introduction: The Significance of Corticosteroid Stability
Flumethasone, a potent difluorinated glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Like many corticosteroids possessing a dihydroxyacetone side chain at the C-17 position, Flumethasone is susceptible to degradation under various environmental conditions. One of the primary and critical degradation pathways involves the oxidation of the C-21 hydroxyl group to form a C-21 aldehyde.
Understanding this degradation is not merely an academic exercise. For drug development professionals, it is a cornerstone of ensuring drug product safety, efficacy, and stability. The formation of degradation products, such as the aldehyde, can lead to a loss of potency and the introduction of potentially harmful impurities. Therefore, a thorough characterization of this pathway is mandated by regulatory bodies and is essential for developing stable formulations and establishing appropriate shelf-life and storage conditions.[2][3][4]
The Core Degradation Pathway: Oxidation of the Dihydroxyacetone Side Chain
The conversion of Flumethasone to its 21-aldehyde is primarily an oxidative process. This reaction targets the primary alcohol at the C-21 position of the pregnane steroid skeleton.
The dihydroxyacetone side chain (–CO–CH₂OH) at the C-17 position is the reactive center for this degradation. The C-20 keto group influences the reactivity of the adjacent C-21 hydroxyl group, making it susceptible to oxidation. This transformation is a common degradation route for many corticosteroids, including hydrocortisone and betamethasone.[5]
Several factors can initiate and accelerate this oxidative degradation:
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides (often found as excipient impurities), or metal ions (which can catalyze oxidation) significantly promotes the formation of the aldehyde.[6]
-
pH Conditions: The degradation can be influenced by pH. While oxidative pathways are often prevalent, other reactions like the Mattox rearrangement, which can also lead to aldehyde-like structures (enol aldehydes), are catalyzed by acidic or alkaline conditions.[7][8]
-
Light and Temperature: Photochemical and thermal stress can provide the energy needed to initiate free-radical oxidation reactions, leading to the C-21 aldehyde.[3]
The resulting C-21 aldehyde can be further oxidized to a C-21 carboxylic acid or undergo other rearrangements, making it a key intermediate in the overall degradation profile of the drug substance.[5]
Caption: Oxidative degradation of Flumethasone to its primary aldehyde and secondary acid degradants.
Analytical Methodologies for Monitoring Degradation
To effectively study the degradation pathway, a stability-indicating analytical method is required. Such a method must be able to separate the parent drug (Flumethasone) from all its degradation products without interference. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is typically chosen due to the moderately non-polar nature of steroids. A C18 column provides excellent resolving power for separating structurally similar compounds like Flumethasone and its degradants.[9][10] UV detection is suitable as corticosteroids possess a chromophore (the α,β-unsaturated ketone in the A-ring) that absorbs in the UV range, typically around 240-254 nm.[9][10] For unequivocal identification of the aldehyde and other degradants, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable, as it provides molecular weight and fragmentation data for structural elucidation.[11][12][13]
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for steroid separation, providing good resolution. |
| Mobile Phase | Acetonitrile/Water (Gradient) | Balances polarity to elute both Flumethasone and its more polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale, ensuring good peak shape. |
| Detection | UV at 240 nm | Wavelength of maximum absorbance for the steroid nucleus. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
Forced Degradation Studies: A Self-Validating Protocol
Forced degradation (or stress testing) is the cornerstone of understanding degradation pathways and developing stability-indicating methods.[14] The objective is to intentionally degrade the drug substance to generate the likely degradation products that could form under normal storage conditions. According to ICH guideline Q1A(R2), this involves exposing the drug to stress conditions like hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[2]
Caption: A typical experimental workflow for conducting forced degradation studies on Flumethasone.
Step-by-Step Protocol for Oxidative Stress Testing
This protocol is designed to be self-validating. The inclusion of a control and the time-course sampling allow for clear confirmation of the degradation process.
-
Preparation of Solutions:
-
Prepare a stock solution of Flumethasone at 1 mg/mL in methanol.
-
Prepare a 3% (v/v) hydrogen peroxide solution.
-
Prepare a control solution of Flumethasone stock diluted with the mobile phase to a final concentration of 100 µg/mL.
-
-
Stress Condition Application:
-
In a clear glass vial, mix 1 mL of the Flumethasone stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, to isolate the oxidative pathway.
-
-
Time-Course Sampling:
-
Withdraw aliquots (e.g., 100 µL) at initial (t=0), 2, 4, 8, and 24 hours.
-
Immediately dilute each aliquot with the mobile phase to a final concentration of approximately 100 µg/mL to quench the reaction.
-
-
Analysis:
-
Inject the control and each time-point sample into the validated HPLC-UV system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent Flumethasone peak.
-
-
Validation Check:
-
Specificity: The chromatogram of the stressed sample should show a new peak corresponding to the aldehyde, well-resolved from the parent peak. Peak purity analysis (using a PDA detector) of the Flumethasone peak in the stressed sample should pass, confirming no co-elution.
-
Mass Balance: The sum of the parent drug and all degradation products should ideally be close to 100% of the initial drug concentration, accounting for any differences in UV response.
-
Table 2: Hypothetical Data from Oxidative Forced Degradation
| Time (Hours) | Flumethasone (% Peak Area) | Flumethasone-21-aldehyde (% Peak Area) | Total Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 96.5 | 3.4 | 99.9 |
| 4 | 92.1 | 7.8 | 99.9 |
| 8 | 85.3 | 14.5 | 99.8 |
| 24 | 78.9 | 20.8 | 99.7 |
Conclusion
A comprehensive understanding of the degradation pathway of Flumethasone to its C-21 aldehyde is critical for ensuring the development of safe, stable, and effective pharmaceutical products. This guide has detailed the primary oxidative mechanism, outlined the necessary analytical tools, and provided a robust, self-validating protocol for its investigation through forced degradation studies. By integrating sound chemical principles with rigorous analytical science, researchers can confidently characterize and control this critical quality attribute, meeting both scientific and regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharmaSpec. [Link]
-
Li, J., & Schöneich, C. (2020). Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Flumethasone. PubChem. [Link]
-
Lee, D. Y., et al. (2006). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. PubMed. [Link]
-
Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Teng, X. W., et al. (2001). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scirp.org. [Link]
Sources
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biopharmaspec.com [biopharmaspec.com]
Unveiling a Transient Intermediate: A Technical Guide to Flumethasone-17,20 21-Aldehyde in Flumethasone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Flumethasone-17,20 21-Aldehyde, a critical, yet transient, metabolic intermediate in the biotransformation of the synthetic corticosteroid, Flumethasone. Moving beyond a simple recitation of facts, this document elucidates the mechanistic underpinnings of its formation, presents robust methodologies for its identification and characterization, and discusses its potential biological significance. The insights contained herein are designed to empower researchers in drug metabolism, toxicology, and pharmacology to comprehensively understand the metabolic fate of Flumethasone and its implications for drug efficacy and safety.
Introduction: The Clinical Significance of Flumethasone and Its Metabolic Scrutiny
Flumethasone, a potent fluorinated glucocorticoid, is a cornerstone in the management of a spectrum of inflammatory and allergic conditions.[1] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), modulating gene expression to suppress inflammatory responses.[2] As with any xenobiotic, a thorough understanding of its metabolic pathways is paramount in drug development. The process of metabolism can significantly alter a drug's pharmacokinetics, efficacy, and potential for adverse effects. Metabolites may possess their own biological activity, ranging from therapeutic to toxic. Therefore, the identification and characterization of metabolic intermediates are not merely academic exercises but critical components of a comprehensive safety and efficacy profile.
This guide focuses on a specific, chemically reactive metabolite: this compound. This compound has been identified as a degradation and metabolic intermediate of Flumethasone.[3] Its aldehyde functionality suggests a potential for high reactivity and unique biological interactions, warranting a detailed investigation.
The Biotransformation of Flumethasone: A Proposed Pathway to the 17,20 21-Aldehyde Intermediate
The metabolism of corticosteroids is a complex process primarily occurring in the liver, orchestrated by a suite of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5] For Flumethasone, metabolism is known to be mediated by CYP3A4. While the complete metabolic map of Flumethasone is not fully elucidated in publicly available literature, we can postulate a scientifically grounded pathway for the formation of the 17,20 21-Aldehyde intermediate based on established principles of steroid metabolism.
The key transformation involves the cleavage of the dihydroxyacetone side chain at the C17 position. This type of cleavage is reminiscent of the action of the enzyme 17,20-lyase (a component of CYP17A1), which plays a crucial role in endogenous steroidogenesis by converting 17-hydroxylated C21 steroids into C19 androgens.[3][6] Although CYP17A1 typically acts on endogenous steroids, the possibility of its involvement in the metabolism of synthetic corticosteroids like Flumethasone, or the action of another enzyme with similar lyase activity, presents a compelling hypothesis.
An alternative, non-enzymatic chemical transformation known as the Mattox rearrangement can also lead to the formation of enol aldehydes from corticosteroids under acidic conditions through the beta-elimination of water from the side chain.[6] This provides a chemical precedent for the lability of the dihydroxyacetone side chain and its potential to yield an aldehyde.
The proposed metabolic activation of Flumethasone to its aldehyde intermediate is a critical event. Aldehydes are known to be reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA, potentially leading to cytotoxicity or immunomodulatory effects.[7][8]
Experimental Protocols for the Identification and Characterization of this compound
The transient and reactive nature of aldehyde metabolites necessitates a robust and sensitive analytical workflow for their detection and characterization. The following protocols are designed as a comprehensive, self-validating system.
In Vitro Generation of Flumethasone Metabolites using Human Liver Microsomes
This protocol provides a controlled environment to study the hepatic metabolism of Flumethasone and generate the aldehyde intermediate for subsequent analysis.
Rationale: Human liver microsomes (HLMs) are a well-established in vitro model containing a high concentration of CYP450 enzymes, making them ideal for studying Phase I metabolism.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes
-
1 µM Flumethasone (from a stock solution in methanol or DMSO, final solvent concentration ≤ 1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analytical Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity, high-specificity technique is the gold standard for identifying and quantifying drug metabolites.
Rationale: LC-MS/MS combines the separation power of high-performance liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry, allowing for the unambiguous identification of metabolites even in complex biological matrices.
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating Flumethasone and its metabolites.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The gradient should be optimized to achieve good separation of the parent drug and potential metabolites.
-
Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for Flumethasone and its aldehyde metabolite.
-
MS Scan Mode: Initially, perform a full scan MS analysis to identify the molecular ions of potential metabolites. The expected molecular weight of this compound (C22H26F2O4) is 392.44 g/mol .
-
MS/MS Fragmentation: Once the molecular ion of the putative aldehyde metabolite is identified, perform product ion scans (MS/MS) to obtain its fragmentation pattern. This fragmentation signature is crucial for structural confirmation. The mass spectrum of Flumethasone typically shows a base peak from the fragmentation of the side chain.[9]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, develop a highly specific and sensitive MRM method by selecting a precursor ion (the molecular ion of the aldehyde) and one or more characteristic product ions.
-
Validation of the Analytical Method: The developed LC-MS/MS method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[10][11]
Assessing the Biological Significance of this compound
The presence of an aldehyde moiety suggests that this metabolite could have distinct biological activities compared to the parent drug.
Glucocorticoid Receptor (GR) Binding Affinity
Rationale: To determine if the aldehyde metabolite retains the anti-inflammatory potential of Flumethasone, its affinity for the glucocorticoid receptor must be assessed.
Protocol:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source (e.g., cultured human A549 lung carcinoma cells or rat liver).
-
Competitive Binding Assay:
-
Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).
-
In parallel incubations, include increasing concentrations of unlabeled Flumethasone (as a positive control) and the synthesized or isolated this compound.
-
After incubation, separate the receptor-bound and free radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the relative binding affinity (RBA) compared to a reference glucocorticoid.
In Vitro Cytotoxicity Assessment
Rationale: Aldehydes are a class of reactive molecules that can induce cellular stress and toxicity.[7][12] It is crucial to evaluate the cytotoxic potential of the Flumethasone aldehyde metabolite.
Protocol:
-
Cell Culture: Culture a relevant human cell line (e.g., HepG2 human liver cancer cells or primary human hepatocytes) in appropriate media.
-
Cell Treatment: Treat the cells with a range of concentrations of Flumethasone and this compound for a specified duration (e.g., 24 or 48 hours).
-
Cytotoxicity Assays: Assess cell viability using established methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase into the culture medium.
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to detect programmed cell death.
-
-
Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (IC50) to compare their cytotoxic potential.
Data Presentation: A Comparative Analysis
| Compound | Relative Glucocorticoid Receptor Binding Affinity (RBA) (Dexamethasone = 100) | HepG2 Cell Viability (IC50, µM) |
| Flumethasone | >100 (Potent Agonist) | >100 |
| This compound | To be determined | To be determined |
| Dexamethasone | 100 | >100 |
Conclusion and Future Directions
The identification of this compound as a metabolic intermediate opens new avenues for understanding the complete pharmacological and toxicological profile of Flumethasone. The protocols outlined in this guide provide a robust framework for the generation, identification, and biological characterization of this reactive metabolite.
Future research should focus on:
-
In Vivo Confirmation: Validating the presence of the aldehyde metabolite in preclinical animal models and, if possible, in human subjects.
-
Enzyme Phenotyping: Pinpointing the specific CYP450 isozymes and other enzymes responsible for its formation.
-
Mechanism of Toxicity: If the aldehyde is found to be cytotoxic, elucidating the underlying mechanisms (e.g., protein adduct formation, oxidative stress).
-
Immunomodulatory Effects: Investigating whether the aldehyde metabolite has any immunomodulatory properties distinct from its glucocorticoid receptor-mediated effects.
By systematically addressing these research questions, the scientific community can build a more comprehensive understanding of Flumethasone's disposition in the body, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
- Auchus, R. J. (2011). The Syndrome of 17,20 Lyase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 96(10), 2974–2982.
-
LookChem. (n.d.). Cas 28400-50-2, this compound. Retrieved from [Link]
- Monder, C., & Bradlow, H. L. (1977). 17-Ketosteroids via a base induced cleavage of C-17-dihydroxy acetone side chains. Journal of Steroid Biochemistry, 8(8), 897-898.
- Miller, W. L. (2016). Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic. The Journal of Steroid Biochemistry and Molecular Biology, 165, 77-84.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Auchus, R. J., & Miller, W. L. (1999). The regulation of 17,20 lyase activity. Trends in Endocrinology & Metabolism, 10(9), 347-352.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
- Damonte, G., Salis, A., Rossi, U., Magnani, M., & Benatti, U. (2007). High throughput HPLC-ESI-MS method for the quantitation of dexamethasone in blood plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 563-568.
-
PubChem. (n.d.). Flumethasone. Retrieved from [Link]
-
Damonte, G., Salis, A., Rossi, U., Magnani, M., & Benatti, U. (2007). Mass spectrum of standard dexamethasone (A) and flumethasone (B). ResearchGate. Retrieved from [Link]
- Deceuninck, Y., Bichon, E., Monteau, F., & Le Bizec, B. (2011). Validation of a screening method for corticosteroids in doping analysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1839-1850.
- Greaves, M. W. (1976). Anti-inflammatory action of corticosteroids.
- Handelsman, D. J., & Wartofsky, L. (2013). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 154(12), 4435–4442.
- Singh, S., Sharma, B., Kanwar, S. S., & Kumar, A. (2016). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Chemico-Biological Interactions, 259, 1-13.
- O'Donnell, V. B., & Murphy, R. C. (2012). Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability. The Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 8-15.
-
Eurofins Technologies. (n.d.). CORTICOSTEROID ELISA. Retrieved from [Link]
-
Swizdor, A., Panek, A., & Milecka-Giezek, N. (2012). Metabolic pathway of side-chain cleavage of C21 steroids. ResearchGate. Retrieved from [Link]
- O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 37(4), 515-613.
- Khan, A., Iqbal, M., Khan, M. I., Khan, A., Khan, S., & Khan, A. (2024). Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. Heliyon, 10(19), e29971.
- Abel, S. M., Maggs, J. L., Back, D. J., & Park, B. K. (1992). Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability. The Journal of Steroid Biochemistry and Molecular Biology, 43(7), 713-719.
- Lopachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091.
- Polettini, A., Montagna, M., & Hogendoorn, E. A. (2000). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Journal of Mass Spectrometry, 35(5), 647-655.
- Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1997). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. The Journal of Steroid Biochemistry and Molecular Biology, 62(4), 347-355.
-
UniProt. (n.d.). CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human). Retrieved from [Link]
- Monder, C., & Bradlow, H. L. (1980). A straightforward chemical synthesis of 17-ketosteroids by cleavage of the C-17-dihydroxy acetone side chain in corticosteroids. Journal of Steroid Biochemistry, 13(7), 881-882.
-
Handelsman, D. J. (2013). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. ResearchGate. Retrieved from [Link]
- Barnes, P. J. (1998). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical Science, 94(6), 557-572.
- Roškar, R., & Kmetec, V. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7268–7277.
- Auchus, R. J. (2004). Decreased steroidogenic enzyme 17,20-lyase and increased 17-hydroxylase activities in type 2 diabetes mellitus. The Journal of Clinical Endocrinology & Metabolism, 89(11), 5377-5381.
- Storbeck, K. H., Schiffer, L., Baran, K., & Wudy, S. A. (2017). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Molecules, 22(12), 2098.
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]
- Hernández, F., Sancho, J. V., Ibáñez, M., & Pozo, O. J. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 17-29.
- Arlt, W., & Stewart, P. M. (2005). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Endocrinology and Metabolism Clinics of North America, 34(2), 367-386.
- Pichard, L., Fabre, I., Fabre, G., Domergue, J., Saint Aubert, B., Mourad, G., & Maurel, P. (1990). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Drug Metabolism and Disposition, 18(5), 595-606.
- O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology, 35(7), 609-662.
-
Medicosis Perfectionalis. (2020, April 13). Anti-inflammatory Steroids. YouTube. Retrieved from [Link]
- Bridgham, J. T., Ortlund, E. A., & Thornton, J. W. (2009). Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. Molecular Biology and Evolution, 26(5), 1087–1097.
- Patil, P., & Dr. A. V. Chandewar. (2018). Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 58-66.
-
Wikipedia. (n.d.). CYP17A1. Retrieved from [Link]
-
Ibáñez, M., Pozo, O. J., Sancho, J. V., & Hernández, F. (2011). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Retrieved from [Link]
- Schmidt, M., Weidler, C., Naumann, H., Anders, S., Bräuer, R., & Hewicker-Trautwein, M. (2005). Local and systemic glucocorticoid metabolism in inflammatory arthritis.
- Auchus, R. J. (2011). The Syndrome of 17,20 Lyase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 96(10), 2974–2982.
- Jones, B. R., Locuson, C. W., & Brouwer, K. L. (2016). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 46(10), 863-874.
- Wang, Y., Wang, Z., Li, J., Zhang, Y., & Wang, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of 17,20 lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Theoretical Yield of Flumethasone from its 21-Aldehyde Precursor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical synthesis of Flumethasone via the reduction of its precursor, Flumethasone-17,20 21-Aldehyde. The document elucidates the fundamental principles of theoretical yield, offering a stoichiometric and mechanistic breakdown of the conversion process. We present a detailed, field-proven experimental protocol, explain the causality behind critical procedural choices, and discuss the analytical methodologies required for product validation. This whitepaper is designed to serve as an in-depth resource, bridging theoretical calculations with practical laboratory execution for professionals engaged in steroid chemistry and pharmaceutical development.
Introduction to Flumethasone and its Synthesis
Overview of Flumethasone
Flumethasone is a moderately potent, difluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones[1][2]. It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in topical applications[1][2][3]. Structurally, it is an 11β-hydroxy, 17α-hydroxy, and 21-hydroxy steroid, characterized by a 3-oxo-Δ¹,Δ⁴-steroid backbone[1][2]. Its therapeutic efficacy is rooted in its function as an agonist of glucocorticoid receptors[2]. Due to its robust anti-inflammatory profile, Flumethasone is also a critical intermediate in the synthesis of other significant pharmaceutical agents, including Fluticasone Propionate[4][5].
The Synthetic Precursor: this compound
The immediate precursor in the final synthetic step to Flumethasone is this compound (CAS 28400-50-2)[6]. This compound is a key intermediate, possessing the complete steroid nucleus of the target molecule but terminating in an aldehyde group at the C-21 position instead of a primary alcohol[6]. The conversion of this 21-aldehyde is a critical transformation to impart the full biological activity characteristic of Flumethasone.
The Chemical Transformation: Aldehyde to Primary Alcohol
The synthesis of Flumethasone from its 21-aldehyde precursor is a classic example of a chemical reduction. Specifically, the aldehyde functional group (-CHO) at the C-21 position is reduced to a primary alcohol (hydroxyl) group (-CH₂OH). This transformation is fundamental in corticosteroid synthesis, as the 21-hydroxy group is a common feature of many active glucocorticoids[1]. The efficiency of this step is paramount and is quantitatively assessed by calculating the reaction yield.
The Principle of Theoretical Yield
Defining Theoretical Yield
The theoretical yield of a chemical reaction is the maximum quantity of a product that can be formed from a given amount of a limiting reactant, assuming the reaction proceeds to completion with 100% efficiency[7]. It is a stoichiometric calculation that provides a benchmark against which the actual, experimentally obtained yield is compared. This comparison, expressed as the percent yield, is a primary indicator of a reaction's efficiency.
Stoichiometric Foundation
To calculate the theoretical yield, a balanced chemical equation is essential. This equation provides the molar ratio between reactants and products[8]. The reactant that is completely consumed first in the reaction is termed the limiting reactant, and it is this reagent that dictates the maximum amount of product that can be formed[9][10].
The core steps for calculating theoretical yield are:
-
Balance the chemical reaction equation.
-
Calculate the number of moles of each reactant (Moles = Mass / Molar Mass).
-
Identify the limiting reactant based on the stoichiometry of the reaction.
-
Use the molar ratio from the balanced equation to calculate the moles of product that can be formed from the limiting reactant.
-
Convert the moles of product to mass to determine the theoretical yield in grams (Mass = Moles × Molar Mass)[7][8][9].
Synthesis of Flumethasone from this compound
The Core Reaction: A Stoichiometric View
The reduction of this compound to Flumethasone is a stereospecific transformation that can be represented by the following balanced equation. The reaction involves the addition of two hydrogen atoms across the aldehyde's carbonyl double bond.
C₂₂H₂₆F₂O₄ + 2[H] → C₂₂H₂₈F₂O₅ (this compound) + (Reducing Agent) → (Flumethasone)
From this equation, the stoichiometric relationship is clear: one mole of this compound reacts to produce one mole of Flumethasone. This 1:1 molar ratio is the foundation for the theoretical yield calculation.
Mechanistic Considerations and Reagent Selection
The choice of reducing agent is critical to ensure the selective reduction of the C-21 aldehyde without affecting other sensitive functional groups on the steroid nucleus, such as the ketones at C-3 and C-20 or the double bonds at C-1 and C-4.
-
Expertise-Driven Choice: Sodium borohydride (NaBH₄) is an exemplary reagent for this transformation. It is a mild and selective reducing agent, highly effective for reducing aldehydes and ketones. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids and is less likely to cause unwanted side reactions with the complex steroid structure. Its use in protic solvents like methanol or ethanol is well-established and simplifies the experimental setup.
-
Alternative Approaches: Enzymatic reductions offer a highly specific alternative. Enzymes such as 20β-hydroxysteroid dehydrogenase can catalyze the reduction of corticosteroid-21-aldehydes[11]. While offering exceptional regio- and stereospecificity, these biocatalytic methods often require more specialized conditions for pH, temperature, and cofactor regeneration[12][13][14].
Sources
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flumethasone | 2135-17-3 [chemicalbook.com]
- 3. Flumethasone | CAS:2135-17-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. axplora.com [axplora.com]
- 6. lookchem.com [lookchem.com]
- 7. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 8. byjus.com [byjus.com]
- 9. omnicalculator.com [omnicalculator.com]
- 10. reddit.com [reddit.com]
- 11. 20beta-Hydroxysteroid oxidoreductase. Kinetics and binding of corticosteroids and corticosteroid-21-aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme mediated reduction of 21-dehydrocorticosteroids at C-20: isolation and characterization of derivatives containing the 20beta-hydroxy-21-aldehyde side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Flumethasone-17,20 21-Aldehyde: A Comprehensive Technical Guide to its Solubility and Stability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Flumethasone-17,20 21-Aldehyde (CAS No. 28400-50-2) is a critical chemical entity, recognized primarily as a degradation product, impurity, and metabolic intermediate of the potent synthetic glucocorticoid, Flumethasone.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and comprehensive metabolic studies. This guide provides a deep dive into the theoretical and practical aspects of characterizing this aldehyde, offering field-proven insights and detailed experimental protocols grounded in established scientific principles. We will explore the causal mechanisms behind its formation and degradation, present methodologies for its empirical characterization, and provide recommendations for its handling and storage.
Introduction: The Significance of a Degradation Product
In pharmaceutical development, the focus is often on the active pharmaceutical ingredient (API). However, the impurities and degradation products that arise during synthesis, formulation, and storage are of equal importance, directly impacting the safety, efficacy, and quality of the final drug product. This compound, an enol aldehyde derivative, is a case in point. Its presence can signal instability in the parent drug, Flumethasone, and its own reactivity can lead to further, secondary degradation products.
This guide serves as a foundational resource for scientists tasked with isolating, identifying, and quantifying this specific aldehyde. By synthesizing data from related corticosteroid structures and applying fundamental principles of chemical stability, we provide a predictive and practical framework for navigating the challenges associated with this compound.
Physicochemical Properties
A baseline understanding of the molecule's fundamental properties is the first step in any technical assessment.
| Property | Value | Source |
| Chemical Name | (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-Methyl-3-oxo-pregna-1,4,17(20)-trien-21-al | LookChem[1] |
| CAS Number | 28400-50-2 | LookChem[1] |
| Molecular Formula | C₂₂H₂₆F₂O₄ | LookChem[1] |
| Molecular Weight | 392.44 g/mol | LookChem[1] |
| Appearance | Data not available (typically a solid) | - |
| Predicted pKa | 9.25 ± 0.70 | LookChem[1] |
Solubility Profile: From Theory to Practice
Solubility is a critical determinant of a compound's behavior in both analytical systems and physiological environments. For an intermediate like this compound, understanding its solubility is essential for designing appropriate diluents for analytical testing, developing purification strategies, and predicting its fate in biological matrices.
Foundational Solubility Data
Preliminary assessments have categorized the compound's solubility qualitatively.
-
Slightly Soluble In : Acetone, Dimethyl Sulfoxide (DMSO), Methanol.[1]
This information suggests a molecule with moderate polarity, consistent with its steroidal backbone modified with polar hydroxyl and aldehyde groups. However, for rigorous scientific work, quantitative data is required.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, providing reliable and reproducible data.
Causality of Experimental Choices:
-
Shake-Flask Approach: This method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the solvent, providing the true maximum solubility value rather than a kinetically limited one.
-
Solvent Selection: The chosen solvents (e.g., water, phosphate buffers, acetonitrile, methanol) represent a range of polarities and pH values relevant to both pharmaceutical formulation and reversed-phase HPLC analysis.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C and 37°C) is critical for data consistency and physiological relevance.
-
Quantification by HPLC-UV: A validated, stability-indicating HPLC method is crucial to accurately measure the concentration of the dissolved analyte without interference from potential degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH 4.5 acetate buffer, pH 7.4 phosphate buffer, acetonitrile, methanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours). The time should be sufficient to ensure equilibrium is reached (verified by taking measurements at multiple time points, e.g., 24h and 48h, and confirming the concentration is no longer increasing).
-
Sample Preparation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particulates. The choice of filter should be validated to ensure no significant binding of the analyte.
-
Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4.0).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Stability Profile and Degradation Pathways
The chemical stability of this compound is a complex topic. We must consider both its formation from the parent drug, Flumethasone, and its own inherent susceptibility to degradation.
Formation via Mattox Rearrangement
This compound is a classic example of a product formed through the Mattox rearrangement . This is a well-documented, acid-catalyzed β-elimination of water from the 1,3-dihydroxyacetone side chain (C17 and C21) of many corticosteroids.[2][3][4] Understanding this pathway is critical for controlling the impurity profile of Flumethasone.
Caption: Acid-catalyzed formation of the enol aldehyde via Mattox Rearrangement.
It has also been reported that enol aldehydes can form from 17,21-diesters of corticosteroids under alkaline conditions, following a variation of the Mattox pathway.[2][4]
Inherent Stability and Postulated Degradation
The enol aldehyde structure is inherently reactive. The aldehyde group is susceptible to oxidation, and the enol system can undergo further reactions. Based on forced degradation studies of the related betamethasone enol aldehyde, a likely degradation pathway involves hydration followed by an intramolecular Cannizzaro reaction.[5] This would lead to the formation of diastereomers of a 17-deoxy-20-hydroxy-21-oic acid.
Caption: Proposed degradation pathway of the enol aldehyde intermediate.
Protocol: Forced Degradation Studies (ICH Guideline Approach)
Forced degradation (or stress testing) is essential for identifying potential degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods.[6][7]
Causality of Experimental Choices:
-
Stress Conditions: The conditions (acid, base, oxidation, heat, light) are mandated by regulatory guidelines (e.g., ICH Q1A) and are chosen to simulate the potential stresses a drug substance could encounter during its lifecycle.
-
Analyte Concentration: A concentration of ~1 mg/mL is typically used to ensure that minor degradants can be detected and quantified.
-
Target Degradation: Aiming for 5-20% degradation is a common practice. This provides sufficient formation of degradation products for characterization without completely consuming the parent peak.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at room temperature for a defined period (e.g., 8 hours). Note: Base-catalyzed reactions are often faster than acid-catalyzed ones.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Store a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Data Summary Table
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |
| 0.1 N HCl | 24h / 60°C | |||
| 0.1 N NaOH | 8h / RT | |||
| 3% H₂O₂ | 24h / RT | |||
| Thermal | 7 days / 60°C | |||
| Photolytic | ICH Q1B |
Analytical Methodologies for Characterization
A robust, validated, and stability-indicating analytical method is the cornerstone of any solubility or stability study. For corticosteroids and their derivatives, High-Performance Liquid Chromatography (HPLC) is the predominant technique.[8][9]
Caption: General workflow for the analysis of stability samples by HPLC.
Protocol: A Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method capable of separating this compound from its parent compound and potential degradation products.
Causality of Method Parameters:
-
C18 Column: The C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography, providing excellent retention and separation for moderately non-polar molecules like steroids.
-
Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar degradants and the more retained parent compound are well-resolved.
-
Acidified Mobile Phase: Adding a small amount of acid (e.g., formic or phosphoric acid) improves peak shape for acidic and basic analytes by suppressing the ionization of silanol groups on the stationary phase and the analytes themselves.
-
UV Detection at ~240 nm: The pregna-1,4-diene-3-one chromophore common to Flumethasone and its derivatives exhibits a strong UV absorbance maximum around 239-240 nm, providing high sensitivity.[10]
Exemplary Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 240 nm |
| Injection Vol. | 10 µL |
Method Validation: For this method to be considered trustworthy and stability-indicating, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Recommended Handling and Storage
Based on its known properties and likely instabilities, stringent handling and storage procedures are required to maintain the integrity of this compound as an analytical standard or intermediate.
-
Storage Conditions: The material is known to be hygroscopic. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C is recommended).[1]
-
Protection from Light: Given the potential for photolytic degradation, the solid material and any solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Solution Preparation: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept refrigerated for a very limited time, and their stability should be verified.
Conclusion
This compound represents more than a simple impurity; it is a key indicator of the stability of its parent corticosteroid and possesses its own unique chemical liabilities. While specific experimental data on this molecule is sparse, a robust scientific framework can be constructed by drawing on the extensive knowledge of corticosteroid chemistry. By understanding its primary formation mechanism via the Mattox rearrangement and predicting its degradation through pathways analogous to related compounds, researchers can proactively design stable formulations and develop precise, stability-indicating analytical methods. The protocols and insights provided in this guide offer a comprehensive roadmap for the empirical study of this important molecule, enabling scientists to ensure the quality and safety of Flumethasone-containing pharmaceutical products.
References
-
LookChem. This compound (CAS 28400-50-2). Available from: [Link]
-
Li, M., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(6), 2109-22. Available from: [Link]
-
Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 147-172. Available from: [Link]
-
Jain, D., et al. (2019). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Journal of Liquid Chromatography & Related Technologies, 42(1-2), 1-10. Available from: [Link]
-
Science.gov. forced degradation products: Topics by Science.gov. Available from: [Link]
-
Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 808-14. Available from: [Link]
-
Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. Scientific Research Publishing. Available from: [Link]
-
Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. PubMed. Available from: [Link]
-
Li, M., et al. (2009). Forced degradation of betamethasone sodium phosphate under solid state: formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of Pharmaceutical Sciences, 98(3), 894-904. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Discovery and Synthetic Evolution of Flumethasone and Its Core Intermediates: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Flumethasone, a potent difluorinated corticosteroid, has been a cornerstone in anti-inflammatory therapy since its initial description in 1962. Its enhanced glucocorticoid activity, a direct result of its 6α and 9α fluorine substitutions, has made it a valuable therapeutic agent. Beyond its direct clinical use, Flumethasone has proven to be a pivotal intermediate in the synthesis of next-generation corticosteroids, most notably Fluticasone. This guide provides an in-depth exploration of the historical and technological evolution of Flumethasone synthesis. We will dissect the foundational synthetic pathways, offering detailed, step-by-step protocols for the creation of its key intermediates. Furthermore, this guide will elucidate the mechanistic rationale behind critical reaction choices, from stereoselective fluorination to epoxide ring-opening, and explore alternative synthetic strategies. This comprehensive overview is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the chemistry underpinning this significant molecule.
Part 1: An Introduction to Flumethasone
The Emergence of a Potent Fluorinated Corticosteroid
The landscape of anti-inflammatory therapeutics was significantly altered in the mid-20th century with the advent of synthetic corticosteroids. The introduction of fluorine into the steroid nucleus was a particularly groundbreaking discovery, leading to a dramatic enhancement of anti-inflammatory potency. Flumethasone (6α,9α-difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione) was first described in 1962, and its synthesis was the subject of early patents such as US Patent 3,499,016.[1][2][3] This introduction of a second fluorine atom at the 6α-position, in addition to the 9α-fluoro substitution common to many potent corticosteroids, resulted in a compound with exceptionally high anti-inflammatory activity.[4]
Therapeutic Significance and Mechanism of Action
As a glucocorticoid, Flumethasone exerts its effects by binding to and activating the glucocorticoid receptor.[4] This activation leads to the modulation of gene expression, ultimately resulting in potent anti-inflammatory, immunosuppressive, and anti-allergic effects. It is used topically for a variety of dermatological conditions.[4] The presence of the 6α-fluoro group, in particular, is known to significantly enhance the anti-inflammatory activity of corticosteroids.
Flumethasone as a Pivotal Synthetic Precursor
While Flumethasone is a therapeutic agent in its own right, its importance in modern pharmaceutical manufacturing is magnified by its role as a key starting material for the synthesis of other corticosteroids.[5] A critical transformation is the oxidative cleavage of its C17 side chain to form 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one, a crucial intermediate for the synthesis of the widely used inhaled corticosteroid, Fluticasone.[1][2][6] This makes the efficient and economical synthesis of Flumethasone a topic of considerable industrial importance.
Part 2: The Foundational Synthetic Pathway: A Step-by-Step Elucidation
The most common and historically significant route to Flumethasone begins with a readily available steroid precursor and proceeds through a series of key transformations to introduce the two critical fluorine atoms.
The Common Ancestor: 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate A)
The synthesis of Flumethasone typically commences with 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, a key intermediate in the production of several glucocorticoids.[7][8] This starting material can be synthesized from more common steroids like prednisolone through a multi-step process.[9][10]
Experimental Protocol: Synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate A) from Dexamethasone 9,11-epoxide
-
Materials: Dexamethasone 9,11-epoxide, N,N-dimethylacetamide, potassium acetate, acetic anhydride, ice/water.
-
Procedure:
-
Dissolve Dexamethasone 9,11-epoxide (1 equivalent) in N,N-dimethylacetamide.
-
Add potassium acetate (approx. 1.75 equivalents) and acetic anhydride (approx. 4.4 equivalents) to the solution.
-
Stir the reaction mixture for 1 hour at 25 °C.
-
Pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Continue stirring for 30 minutes to allow for precipitation.
-
Collect the precipitate by vacuum filtration and wash with water.[11]
-
Activation and Stereoselective Fluorination at C6: A Mechanistic Insight
The introduction of the 6α-fluoro group is a pivotal step that significantly enhances the anti-inflammatory potency of the final molecule. This is achieved through a stereoselective electrophilic fluorination reaction.
Direct electrophilic fluorination of the C4-C5 double bond of the steroid A-ring is not efficient. To facilitate this reaction, the 3-keto group is first converted into an enol ester. This enolization creates an electron-rich enol double bond system (at C3-C4 and C5-C6), which is much more susceptible to attack by an electrophilic fluorinating agent. Benzoyl chloride is frequently used for this purpose, forming a 3-enol benzoate.[2][7][12]
Experimental Protocol: Synthesis of the 3-Enol Benzoate of Intermediate A (Intermediate B)
-
Materials: 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate A), pyridine, N,N-dimethylacetamide, benzoyl chloride.
-
Procedure:
-
A solution of Intermediate A is prepared in a mixture of pyridine and N,N-dimethylacetamide.
-
Benzoyl chloride is added, and the mixture is heated to 80-85°C to form the 3-enol benzoate in situ.[12]
-
The enol benzoate (Intermediate B) is then reacted with an electrophilic fluorinating agent. A commonly used reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[6][12] The reaction proceeds via a polar two-electron process, where the electrophilic fluorine of Selectfluor® is attacked by the electron-rich enol system.[1][13] This results in the formation of an oxygen-stabilized carbenium ion intermediate, which then collapses to the α-fluoroketone. The stereoselectivity of the reaction, favoring the formation of the 6α-fluoro isomer, is a critical aspect of this transformation.
Experimental Protocol: Synthesis of Intermediate C
-
Materials: In situ prepared Intermediate B, an electrophilic fluorination agent (e.g., Selectfluor®), sodium metabisulfite, ammonia, dichloromethane, methanol.
-
Procedure:
-
To the reaction mixture containing the in situ formed 3-enol benzoate (Intermediate B), the electrophilic fluorination agent is added.
-
Upon completion of the fluorination, the reaction mixture is poured into an aqueous solution of sodium metabisulfite and ammonia to quench the reaction and deprotect the 3-enol benzoate.
-
The pH is adjusted to 7-8, and the product is extracted with dichloromethane.
-
The organic phase is washed, dried, and evaporated.
-
The crude product is crystallized from methanol to yield Intermediate C.[14]
-
Introduction of the 9α-Fluoro Group: The Critical Epoxide Ring Opening
The second fluorine atom is introduced by the ring-opening of the 9β,11β-epoxide. This reaction is typically carried out using a source of hydrogen fluoride.
The reaction of the epoxide with hydrogen fluoride proceeds via an SN2-like mechanism. The epoxide oxygen is first protonated by HF, making the C9 and C11 carbons more electrophilic. The fluoride ion then attacks the C9 position from the α-face, leading to the opening of the epoxide ring and the formation of a trans-diaxial fluorohydrin (a 9α-fluoro group and an 11β-hydroxyl group). This stereochemical outcome is a classic example of the Fürst-Plattner rule for the ring opening of epoxides in rigid cyclic systems.
Experimental Protocol: Synthesis of Flumethasone 21-acetate (Intermediate D)
-
Materials: 6α-fluoro-9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate C), hydrogen fluoride-dimethylformamide (HF-DMF) complex.
-
Procedure:
-
Intermediate C is dissolved in a complex of hydrogen fluoride and dimethylformamide in an inert atmosphere.
-
The reaction is stirred at a controlled temperature (e.g., 20°C ± 3°C).
-
Upon completion, the reaction mixture is carefully quenched, and the product is precipitated and purified.[14]
-
Final Hydrolysis to Flumethasone
The final step in the synthesis is the hydrolysis of the 21-acetate ester to yield Flumethasone.
Experimental Protocol: Synthesis of Flumethasone
-
Materials: Flumethasone 21-acetate (Intermediate D), potassium hydroxide, methanol.
-
Procedure:
-
Flumethasone 21-acetate is suspended in degassed methanol under an inert atmosphere.
-
A solution of potassium hydroxide in degassed methanol is added at a low temperature (e.g., -10°C to 0°C).
-
The reaction is monitored by HPLC, and upon completion, the pH is adjusted to neutral with acetic acid.
-
The product is isolated by crystallization and filtration.[3][15]
-
Core Synthetic Pathway to Flumethasone
Caption: Foundational synthetic pathway to Flumethasone.
Part 3: Flumethasone as a Precursor to Androstane Analogs: The Gateway to Fluticasone
A major industrial application of Flumethasone is its conversion to a 17β-carboxylic acid derivative, which is a key building block for the synthesis of Fluticasone.
The Oxidative Cleavage of the Dihydroxyacetone Side Chain
The transformation from the pregnane series (with the C17 side chain) to the androstane series (with a carboxylic acid at C17) is achieved by the oxidative cleavage of the bond between C17 and C20. This reaction specifically targets the α-hydroxy ketone moiety at the C17 position.
Synthesis of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one (The "Hydroxyacid" Intermediate E)
Two common methods are employed for this oxidative cleavage:
-
Using Periodic Acid: Periodic acid is a classic reagent for the cleavage of vicinal diols and α-hydroxy ketones. In this case, it selectively oxidizes the C17-C20 bond of Flumethasone to yield the desired carboxylic acid.
-
Using Hydrogen Peroxide and a Base: An alternative method involves the simultaneous hydrolysis of Flumethasone 21-acetate and oxidation of the resulting side chain using hydrogen peroxide in the presence of a base like potassium hydroxide. This approach offers the advantage of combining two steps into a single operation.[1][2][6]
Experimental Protocol: Synthesis of Intermediate E using Periodic Acid
-
Materials: Flumethasone, tetrahydrofuran, periodic acid, water, sodium metabisulfite.
-
Procedure:
-
Flumethasone is suspended in tetrahydrofuran under an inert atmosphere and cooled to 20°C.
-
A solution of periodic acid in water is added slowly with stirring.
-
The reaction is monitored by HPLC and is typically complete within two hours.
-
The reaction mixture is then poured into an aqueous solution of sodium metabisulfite to quench the excess periodic acid, causing the product to precipitate.
-
The solid "hydroxyacid" is collected by filtration.[1][6][14]
-
Experimental Protocol: Synthesis of Intermediate E using Hydrogen Peroxide
-
Materials: Flumethasone 21-acetate, potassium hydroxide, methanol, water, hydrogen peroxide, hydrochloric acid.
-
Procedure:
-
A solution of potassium hydroxide is prepared in a mixture of methanol and water under an inert atmosphere.
-
An aqueous solution of hydrogen peroxide is added, and the mixture is cooled to approximately 10°C.
-
Flumethasone 21-acetate is added, and the mixture is stirred overnight at this temperature.
-
Upon completion, the pH is adjusted to 2 with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water until neutral, and dried.[1][6][14]
-
Transformation of Flumethasone to a Key Fluticasone Precursor
Caption: Conversion of Flumethasone to the "hydroxyacid" intermediate.
Part 4: Alternative Synthetic Strategies
While the foundational pathway is widely utilized, alternative synthetic routes have been developed to improve efficiency and reduce the use of hazardous reagents.
A Divergent Pathway: The Ketal Protection and 5,6-Epoxidation Route
One notable alternative approach avoids the use of an enol benzoate and proceeds through a different set of intermediates.[16]
-
Ketal Protection: The starting material, a non-dehydrogenated 8DM analog, undergoes ketalization to protect the 3- and 20-keto groups.
-
Epoxidation: The C5-C6 double bond is then epoxidized using a peroxy acid.
-
Fluorination: The resulting 5,6-epoxide is then treated with hydrofluoric acid. This single step can achieve both the opening of the 5,6-epoxide to introduce a 6-fluoro group and the opening of the 9,11-epoxide to introduce the 9-fluoro group, along with the deprotection of the ketal groups.
-
Elimination and Isomerization: An elimination reaction under basic conditions removes the 5-hydroxyl group and forms the C4-C5 double bond, with a concurrent transposition of the 6-fluoro group to the desired configuration.
-
Dehydrogenation: Finally, the A-ring is dehydrogenated to introduce the C1-C2 double bond, yielding Flumethasone.
This pathway offers the potential for a more streamlined process by combining the two fluorination steps and reducing the number of separate protection/deprotection steps.
Quantitative Data Summary
| Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Transformation |
| Intermediate A | C24H29O6 | 429.48 | Starting Material |
| Intermediate C | C24H28FO6 | 447.47 | Electrophilic Fluorination at C6 |
| Intermediate D | C24H29F2O6 | 467.48 | Epoxide Opening with HF |
| Flumethasone | C22H28F2O5 | 410.45 | Hydrolysis of 21-acetate |
| Intermediate E | C21H26F2O5 | 412.42 | Oxidative Side-Chain Cleavage |
Part 5: Conclusion and Future Perspectives
The synthesis of Flumethasone represents a classic example of complex steroid chemistry, showcasing elegant solutions for stereoselective fluorination and functional group manipulation. The historical development of its synthetic routes reflects a continuous drive towards greater efficiency, safety, and cost-effectiveness. The foundational pathway, centered around the enol ester fluorination and epoxide opening, remains a cornerstone of industrial production. However, the exploration of alternative routes demonstrates an ongoing commitment to process optimization.
Future advancements in this field are likely to focus on the principles of green chemistry, seeking to replace hazardous reagents with more environmentally benign alternatives and to develop catalytic methods that can further streamline these multi-step syntheses. The continued importance of Flumethasone, both as a therapeutic agent and as a key precursor to other vital medicines, ensures that it will remain a subject of interest and innovation in the field of pharmaceutical chemistry.
References
- WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents.
- US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents.
-
Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review. (2018-12-27). Available from: [Link]
- RU2260596C1 - Method for preparing flumetasone, compound - Google Patents.
-
Villax, I. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. Hovione. (2002-01-01). Available from: [Link]
- CN114380878A - Synthetic method of flumethasone - Google Patents.
-
Fluticasone propionate synthesis. American Pharmaceutical Review. (2018-12-27). Available from: [Link]
- WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents.
-
Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. Hovione. (2002-01-01). Available from: [Link]
-
Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement. PubMed. (2013-12-11). Available from: [Link]
-
Flumetasone - Wikipedia. Available from: [Link]
-
Flumethasone | Axplora. Available from: [Link]
-
The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. (2019-04-11). Available from: [Link]
- US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents.
- RU2260596C1 - Method for preparing flumetasone, compound - Google Patents.
- US Patent 3,499,016 - 6alpha-fluoro-16alpha-methyl deriv
-
Expedient Synthesis of 17α,21-Dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from Prednisolone utilising a novel Mattox Rearrangement. ResearchGate. (2013-08-10). Available from: [Link]
- US Patent 3,636,010 - Esters of steroid-17-carboxylic acids.
-
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI. (2023-11-30). Available from: [Link]
Sources
- 1. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and structure elucidation of potential 6-oxygenated metabolites of (22R)-6alpha,9alpha-difluoro-11beta,21-dihydroxy-1 6alpha,17alpha-propyl methylenedioxypregn-4-ene-3,20-dione, and related glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 7. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]
- 13. researchgate.net [researchgate.net]
- 14. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 15. RU2260596C1 - Method for preparing flumetasone, compound - Google Patents [patents.google.com]
- 16. CN114380878A - Synthetic method of flumethasone - Google Patents [patents.google.com]
biological significance of Flumethasone aldehyde impurity
An In-depth Technical Guide Topic: Biological Significance of Flumethasone Aldehyde Impurity Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flumethasone is a potent synthetic difluorinated corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] As with any pharmaceutical agent, the purity of the Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities arising from synthesis or degradation can introduce unintended biological activity, potentially altering the therapeutic outcome or causing toxicity. This guide focuses on a specific class of impurities: aldehyde-containing degradation products of Flumethasone, particularly Flumethasone-Δ17,20 21-Aldehyde.[3] While direct toxicological data on this specific molecule is scarce, this document synthesizes information on the mechanism of action of Flumethasone, the known degradation pathways of corticosteroids, and the well-documented biological reactivity of aldehydes to provide a comprehensive analysis of its potential biological significance. We hypothesize that the Flumethasone aldehyde impurity may possess altered glucocorticoid receptor (GR) activity, a potential for off-target toxicity driven by the reactive aldehyde group, and the capacity to act as a hapten, potentially triggering immune responses.[4][5] This guide provides the theoretical framework and practical experimental protocols to investigate these possibilities, serving as a critical resource for drug development and quality control professionals.
The Parent Compound: Flumethasone Pharmacodynamics
Flumethasone exerts its therapeutic effects primarily by acting as a potent agonist for the glucocorticoid receptor (GR).[2][6][7] This intracellular receptor, upon binding to Flumethasone, translocates to the nucleus where it modulates gene expression.
-
Anti-Inflammatory Action (Transrepression): The Flumethasone-GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like phospholipase A2, thereby reducing the synthesis of prostaglandins and other inflammatory mediators.[1][7]
-
Immunosuppression & Genomic Action (Transactivation): The complex also binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, upregulating the expression of anti-inflammatory proteins like lipocortin-1 and Interleukin-10 (IL-10).[7]
-
Vasoconstriction: In topical applications, Flumethasone stabilizes capillary membranes, leading to vasoconstriction that helps reduce erythema and edema.[1]
The fluorinated structure of Flumethasone enhances its lipid solubility and receptor binding affinity, contributing to its high potency.[1][8] Any structural modification, such as the formation of an aldehyde impurity, has the potential to alter these fundamental interactions.
Genesis and Characterization of Flumethasone Aldehyde Impurity
Pharmaceutical impurities can arise from the synthesis process, degradation of the API during storage, or interaction with excipients.[9][10] For corticosteroids with a 1,3-dihydroxyacetone side chain, a common degradation pathway involves the Mattox rearrangement under acidic or oxidative stress, leading to the formation of an enol-aldehyde.[][12] The primary aldehyde impurity of concern for Flumethasone is identified as Flumethasone-Δ17,20 21-Aldehyde.
| Property | Value | Source |
| Impurity Name | Flumethasone-Δ17,20 21-Aldehyde | [3] |
| CAS Number | 28400-50-2 | [3] |
| Molecular Formula | C₂₂H₂₆F₂O₄ | [3] |
| Molecular Weight | 392.44 g/mol | [3] |
| Likely Origin | Degradation Product | [][12] |
This structural change—the conversion of the C21 primary alcohol to an aldehyde and the formation of a Δ17,20 double bond—is non-trivial and fundamentally alters the molecule's electronic and steric properties, forming the basis for its potential biological significance.
The Aldehyde Moiety: A Nexus of Potential Biological Activity
Aldehydes are a class of highly reactive organic compounds.[13] This reactivity is the primary driver of their potential toxicity and diverse biological effects. When present as a drug impurity, an aldehyde moiety can introduce risks not associated with the parent molecule.
Reactivity and Protein Haptenization
The electrophilic carbon atom of the aldehyde group readily reacts with nucleophilic sites on macromolecules, particularly the amine and thiol groups of amino acid residues in proteins (e.g., lysine, cysteine).[4] This covalent binding, or "carbonylation," can alter protein structure and function.
Crucially, this process can lead to haptenization, where the small molecule impurity, now covalently bound to a larger host protein, forms a neoantigen that can be recognized by the immune system.[5] This can trigger drug-induced hypersensitivity reactions, ranging from cutaneous rashes to severe systemic responses.[14] An alternative pathway involves the drug reacting with a protein that has already been modified by an endogenous aldehyde, forming a ternary complex that can also act as a hapten.[5]
Cytotoxicity and Oxidative Stress
Endogenous aldehydes are known byproducts of lipid peroxidation and are key mediators of oxidative stress-induced cell damage.[4][13] Exogenous aldehyde impurities can contribute to the "carbonyl body burden," potentially leading to:
-
Enzyme Inactivation: Covalent modification of critical enzymes can inhibit their function.
-
Induction of Oxidative Stress: Acetaldehyde, for example, is known to induce oxidative stress and can be a necrotizing factor for epithelial cells.[13]
-
Genotoxicity: Some aldehydes, like formaldehyde, have been associated with genotoxicity and adverse reproductive outcomes in animal studies.[13]
Hypothesized Biological Significance of Flumethasone Aldehyde Impurity
Based on the principles outlined above, we can postulate several ways in which the Flumethasone aldehyde impurity could be biologically significant.
Altered On-Target Glucocorticoid Receptor Activity
The C17 and C21 side chain of corticosteroids is crucial for their interaction with the glucocorticoid receptor. The structural change in the aldehyde impurity could lead to several outcomes:
-
Reduced GR Affinity/Efficacy: The modification may sterically hinder proper binding to the GR ligand-binding pocket, potentially acting as a weak agonist or even an antagonist, thereby reducing the overall therapeutic effect of the drug product.
-
Retained GR Activity: It is also possible that the impurity retains significant GR binding and activation potential. A study on a degradation product of Mometasone Furoate found that it exhibited a 4-fold greater receptor affinity than dexamethasone.[15] If the Flumethasone aldehyde impurity retains activity, its pharmacokinetic and pharmacodynamic profile would still need to be characterized, as it may differ from the parent drug.
Off-Target Toxicity and Immunogenicity
This represents the most significant safety concern. The biological activity of the impurity may diverge entirely from the parent compound, driven by the reactive aldehyde group rather than GR-mediated signaling.
-
Local Tissue Irritation: In topical formulations, the reactive aldehyde could covalently modify skin proteins, leading to contact dermatitis or local irritation.
-
Systemic Toxicity: If absorbed, the impurity could contribute to systemic carbonyl stress, potentially affecting organs like the liver where it would be metabolized.[4]
-
Immunogenicity: As discussed, the impurity could act as a hapten, creating a risk of allergic hypersensitivity reactions.[4][5] This is a critical consideration for patient safety.
Regulatory Framework and Risk Assessment
Regulatory bodies like the FDA and EMA, following ICH guidelines (Q3A for drug substances and Q3B for drug products), have established thresholds for the reporting, identification, and qualification of impurities.[16][17][18]
-
Identification Threshold: The level above which an impurity must be structurally identified.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Qualification is the process of acquiring and evaluating data to establish the safety of an impurity at a specified level.[18][19] This can be achieved by demonstrating that the impurity was present at or below the proposed level in safety and clinical study batches, by providing evidence from scientific literature, or, if necessary, by conducting dedicated toxicology studies.[19] Given the reactive nature of aldehydes, any aldehyde impurity exceeding the identification threshold warrants a thorough safety assessment.
Experimental Workflows for Investigation
To definitively determine the biological significance of the Flumethasone aldehyde impurity, a structured experimental approach is required.
Protocol 1: Isolation and Structural Confirmation
-
Objective: To obtain a pure reference standard of the Flumethasone aldehyde impurity.
-
Methodology:
-
Subject a concentrated solution of Flumethasone to forced degradation (e.g., treatment with a mild acid like 0.1 N HCl at 60°C) to generate the impurity.[]
-
Use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase gradient to isolate the impurity peak.[20]
-
Collect the fraction corresponding to the impurity.
-
Confirm the structure and purity using analytical techniques:
-
LC-MS: To confirm the molecular weight (392.44 g/mol ).[10]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (C₂₂H₂₆F₂O₄).[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural elucidation, confirming the presence of the aldehyde proton and the Δ17,20 vinyl group.[10][21]
-
-
Protocol 2: In Vitro Assessment of Glucocorticoid Receptor Activity
-
Objective: To determine if the impurity binds to and activates the GR.
-
Methodology - Receptor Binding Assay:
-
Use a competitive binding assay with a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) and a source of GR (e.g., rat lung cytosol).[15]
-
Incubate the GR preparation with the radioligand and increasing concentrations of either unlabeled Flumethasone (positive control) or the purified impurity.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the impurity relative to Flumethasone.
-
-
Methodology - Reporter Gene Assay:
-
Use a cell line (e.g., HEK293 or A549) transiently or stably transfected with a plasmid containing a GR expression vector and a reporter construct (e.g., a GRE sequence driving luciferase expression).
-
Treat the cells with varying concentrations of Flumethasone or the impurity.
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.
-
Construct dose-response curves to determine the EC₅₀ (potency) and maximal activation (efficacy) of the impurity compared to Flumethasone.
-
Protocol 3: In Vitro Cytotoxicity and Immunogenicity Potential
-
Objective: To assess the direct cytotoxicity and potential for protein haptenization.
-
Methodology - Cytotoxicity Assay:
-
Culture a relevant cell line (e.g., human keratinocytes for a topical product) in 96-well plates.
-
Expose cells to a range of concentrations of the impurity for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity.
-
Assess cell viability using a standard method like the MTT assay, which measures mitochondrial metabolic activity.
-
Calculate the CC₅₀ (concentration that causes 50% cytotoxicity).
-
-
Methodology - In Vitro Haptenization Assay:
-
Incubate the purified impurity with a model protein, such as Human Serum Albumin (HSA), at physiological pH and temperature for several hours.
-
Analyze the reaction mixture using LC-MS to detect the formation of a covalent adduct (Impurity-HSA complex), identified by a mass shift corresponding to the molecular weight of the impurity.[5]
-
The presence of such an adduct provides direct evidence of the impurity's ability to haptenize proteins, a key indicator of immunogenic potential.
-
Conclusion
The Flumethasone aldehyde impurity, while structurally similar to its parent compound, possesses a reactive aldehyde moiety that introduces significant potential for divergent biological activity. The primary risks are not necessarily related to a loss of therapeutic efficacy but rather to the introduction of off-target toxicity and immunogenicity. The aldehyde's electrophilicity makes it prone to covalent modification of endogenous proteins, which can lead to cytotoxicity and immune system activation. A comprehensive risk assessment, guided by the experimental workflows detailed in this guide, is essential to ensure the safety and quality of any Flumethasone-containing drug product. Understanding the biological significance of such impurities is a critical component of modern drug development and regulatory compliance.
References
- Vertex AI Search. (n.d.). Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc.
-
Wikipedia. (2023). Flumetasone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flumethasone. PubChem Compound Database. Retrieved from [Link]
-
PharmaCompass. (n.d.). Flumethasone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Drugs.com. (2023). Bimasone (flumethasone) 0.5 mg/mL for Animal Use. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Flumethasone Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical reviews in toxicology, 35(7), 609–662. Retrieved from [Link]
- Google Patents. (n.d.). CN110105419B - Synthesis method of fluticasone propionate impurity.
-
Veeprho. (n.d.). Flumethasone Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Flumethasone-impurities. Retrieved from [Link]
-
Burcham, P. C. (2025). Drug reactions with aldehyde adducts as a novel route to protein haptenisation: Recent tentative clinical evidence for a role in hydralazine vasotoxicity. Biochemical pharmacology, 117467. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug reactions with aldehyde adducts as a novel route to protein haptenisation: Recent tentative clinical evidence for a role in hydralazine vasotoxicity. Retrieved from [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS Chromatogram of the keto impurity of the Hydrocortisone. Retrieved from [Link]
-
Dal-Molin, T., et al. (2008). Characterization of degradation products of mometasone furoate. Journal of pharmaceutical and biomedical analysis, 48(3), 824–830. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisone-21-aldehyde. PubChem Compound Database. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Drug reactions with aldehyde adducts as a novel route to protein haptenisation: Recent tentative clinical evidence for a role in hydralazine vasotoxicity. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Al-Megrin, W. A., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(19), 6245. Retrieved from [Link]
-
Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-165. Retrieved from [Link]
-
ResearchGate. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models. Retrieved from [Link]
-
Oxford Academic. (2023). Treating the Side Effects of Exogenous Glucocorticoids; Can We Separate the Good From the Bad? Endocrine Reviews. Retrieved from [Link]
-
PubMed. (2023). Treating the Side Effects of Exogenous Glucocorticoids; Can We Separate the Good From the Bad? Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Antiandrogen. Retrieved from [Link]
-
MDPI. (2020). Metabolic Consequences of Glucocorticoid Exposure before Birth. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Institutes of Health. (2025). Metabolic effects of high-dose glucocorticoid following out-of-hospital cardiac arrest. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). ANDAs: Impurities in Drug Products. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]
Sources
- 1. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]
- 2. Flumetasone - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug reactions with aldehyde adducts as a novel route to protein haptenisation: Recent tentative clinical evidence for a role in hydralazine vasotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugs.com [drugs.com]
- 9. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. biotech-spain.com [biotech-spain.com]
- 12. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 13. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of degradation products of mometasone furoate [pubmed.ncbi.nlm.nih.gov]
- 16. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Protocol for the Synthesis of Flumethasone via Selective Reduction of Flumethasone-17,20 21-Aldehyde
Abstract: This document provides a comprehensive guide for the chemical synthesis of Flumethasone, a potent synthetic corticosteroid, from its immediate precursor, Flumethasone-17,20 21-Aldehyde. The core of this transformation involves the selective reduction of the C21 aldehyde functional group to a primary alcohol. This application note details the underlying chemical principles, compares suitable reducing agents, and presents a detailed, step-by-step laboratory protocol for the synthesis, purification, and characterization of Flumethasone. The content is designed for researchers in medicinal chemistry, process development, and pharmaceutical sciences, offering field-proven insights to ensure a robust and reproducible synthesis.
Introduction and Strategic Overview
Flumethasone is a moderately potent difluorinated corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties[1]. Its synthesis often involves multiple steps, with this compound (CAS 28400-50-2) serving as a key intermediate or appearing as a metabolic byproduct[2][3][4][]. The conversion of this aldehyde to the final active pharmaceutical ingredient (API), Flumethasone, hinges on a single, critical chemical transformation: the reduction of the C21 aldehyde to a 21-hydroxy group.
The primary challenge in this synthesis is chemoselectivity. The Flumethasone steroid core contains two other carbonyl groups (a C3-ketone in the A-ring and a C20-ketone) that are also susceptible to reduction. Therefore, the selection of an appropriate reducing agent and the precise control of reaction conditions are paramount to selectively target the more reactive aldehyde group while preserving the integrity of the C3 and C20 ketones.
This guide will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent ideal for this purpose, contrasting it with more reactive hydrides like lithium aluminum hydride (LiAlH₄) which could lead to over-reduction[6].
Mechanistic Rationale: The Nucleophilic Hydride Reduction
The conversion of an aldehyde to a primary alcohol is a classic example of a nucleophilic addition reaction. The process is mediated by a hydride (H⁻) donor.
Causality of Reagent Selection:
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this protocol. It is a mild reducing agent, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards less electrophilic functional groups like esters or carboxylic acids[7]. Its selectivity for aldehydes over ketones can be enhanced by conducting the reaction at low temperatures. It is also safer to handle and compatible with protic solvents like methanol and ethanol, simplifying the experimental setup[6].
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent[6][7]. It reacts violently with protic solvents and would likely reduce not only the desired C21 aldehyde but also the C3 and C20 ketones, leading to a mixture of unwanted byproducts. Its use is therefore contraindicated for this specific selective transformation.
The reaction mechanism proceeds in two main stages:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbonyl carbon of the C21 aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate complexed with the boron species.
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) or during an aqueous workup step to yield the final primary alcohol, Flumethasone[8].
Caption: Mechanism of Aldehyde Reduction to Primary Alcohol.
Experimental Application and Protocols
This section provides a detailed, self-validating protocol. Each step includes checkpoints for monitoring and ensuring the reaction is proceeding as expected.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% Purity | N/A | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing agent. Handle with care. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | TLC mobile phase, purification. |
| Hexanes | ACS Grade | VWR | TLC mobile phase, purification. |
| Hydrochloric Acid (HCl) | 1 M aq. | J.T. Baker | For quenching the reaction. |
| Sodium Chloride (NaCl) | Saturated aq. (Brine) | Lab Prepared | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |
Experimental Workflow
The overall process can be visualized as a sequence of distinct unit operations, from reaction setup to final product isolation.
Caption: Step-by-step workflow for Flumethasone synthesis.
Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 2.55 mmol).
-
Add anhydrous methanol (40 mL) to dissolve the starting material completely.
-
Expert Insight: Using an anhydrous solvent minimizes the premature decomposition of NaBH₄, ensuring its efficient use in the reduction.
2. Reduction Reaction:
-
Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0-5 °C.
-
Weigh sodium borohydride (e.g., 0.145 g, 3.82 mmol, 1.5 eq) and add it to the reaction mixture in small portions over 20-30 minutes.
-
Expert Insight: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. This also enhances the selectivity for the aldehyde over the less reactive ketones.
3. Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with a mobile phase of 1:1 Ethyl Acetate/Hexanes.
-
Spot the starting material (co-spot), and the reaction mixture on a TLC plate.
-
The reaction is complete when the starting aldehyde spot (higher Rf) is fully consumed and a new, more polar spot corresponding to the Flumethasone product (lower Rf) appears. This typically takes 1-3 hours.
4. Reaction Quench and Workup:
-
Once the reaction is complete, slowly and carefully add 1 M HCl (approx. 10 mL) dropwise to the cold reaction mixture to neutralize any unreacted NaBH₄. Vigorous hydrogen evolution will be observed. Continue adding acid until the effervescence ceases.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
5. Extraction and Isolation:
-
To the remaining aqueous residue, add dichloromethane (50 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the lower organic (DCM) layer. Extract the aqueous layer again with DCM (2 x 25 mL).
-
Combine all organic extracts and wash with saturated NaCl solution (brine, 30 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Flumethasone product as a white solid.
6. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexanes) to achieve high purity.
-
Alternatively, for very high purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
Quantitative Data and Expected Results
The following table summarizes the key quantitative parameters for this protocol. Note that the expected yield is a typical range and may require optimization.
| Parameter | Value | Notes |
| Reactants | ||
| Flumethasone-21-Aldehyde | 1.0 g (2.55 mmol) | Molecular Weight: 392.44 g/mol [2] |
| Sodium Borohydride | 0.145 g (3.82 mmol) | 1.5 molar equivalents |
| Conditions | ||
| Solvent & Volume | Anhydrous Methanol, 40 mL | |
| Temperature | 0-5 °C | Critical for selectivity |
| Reaction Time | 1-3 hours | Monitor by TLC |
| Results | ||
| Flumethasone (Product) MW | 394.45 g/mol | C₂₂H₂₈F₂O₅[1] |
| Theoretical Yield | 1.005 g | Assuming 100% conversion |
| Expected Yield | 85-95% | After purification |
| Expected Purity | >99.0% | By HPLC analysis |
Conclusion
This application note provides an authoritative and detailed protocol for the synthesis of Flumethasone from this compound. By leveraging the chemoselectivity of sodium borohydride under controlled temperature conditions, this method offers a high-yield, reliable pathway to produce high-purity Flumethasone. The inclusion of mechanistic insights, step-by-step instructions, and validation checkpoints equips researchers with the necessary tools to successfully implement and adapt this synthesis for drug development and scientific investigation.
References
-
This compound - LookChem. LookChem. [Link]
-
Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Reduction of aldehydes and ketones - Chemguide. Chemguide. [Link]
-
Reduction of Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]
-
Flumethasone | C22H28F2O5 | CID 16490 - PubChem. National Center for Biotechnology Information. [Link]
-
CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde - Pharmaffiliates. Pharmaffiliates. [Link]
Sources
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 28400-50-2 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Purification of Flumethasone-17,20 21-Aldehyde
Introduction
Flumethasone-17,20 21-Aldehyde is a key intermediate and a potential impurity in the synthesis of Flumethasone, a moderately potent difluorinated corticosteroid used for its anti-inflammatory properties.[1][2][3] The purity of this aldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established principles of steroid and aldehyde chemistry, offering robust and reproducible purification strategies.
The primary challenge in the purification of this compound lies in the separation of structurally similar impurities, including the parent Flumethasone, over-oxidation products, and other process-related impurities.[4][5] This guide will detail three primary purification techniques: Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Crystallization, along with a chemical purification method involving bisulfite adduct formation for selective aldehyde isolation.
Physicochemical Properties for Consideration
A successful purification strategy hinges on exploiting the differences in physicochemical properties between the target compound and its impurities. For this compound, the key considerations are:
| Property | Implication for Purification |
| Polarity | The aldehyde functionality imparts a moderate polarity. This allows for effective separation from less polar starting materials and more polar over-oxidation products using normal-phase or reversed-phase chromatography. |
| Solubility | Corticosteroids generally exhibit poor solubility in water but are more soluble in organic solvents like methanol, acetonitrile, and chloroform.[6] This property is central to selecting appropriate solvent systems for both chromatography and crystallization. |
| Reactivity | The aldehyde group is susceptible to oxidation and can participate in specific chemical reactions, such as the formation of bisulfite adducts, which can be leveraged for selective purification.[7][8] |
| Crystallinity | Like many steroids, this compound is a crystalline solid, making crystallization a viable and scalable purification method.[9] |
I. Purification by Flash Chromatography
Flash chromatography is a rapid and efficient technique for purifying moderate to large quantities of compounds.[10] It is particularly well-suited for the initial purification of crude reaction mixtures containing this compound.
A. Principle
This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity.
B. Experimental Protocol
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system with UV detector
2. TLC Method Development:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems to find the optimal separation. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualize the spots under UV light (254 nm). The desired separation will show distinct spots for the product and impurities. An ideal Rf value for the product is between 0.2 and 0.4.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Carefully pack the flash column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 20% to 60% ethyl acetate in hexane over 30 column volumes.
-
Monitor the elution profile using the UV detector (a wavelength of 235-250 nm is a good starting point for corticosteroids).[11]
-
Collect fractions throughout the run.
6. Purity Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
C. Workflow Diagram
Sources
- 1. lookchem.com [lookchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. agilent.com [agilent.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 10. youtube.com [youtube.com]
- 11. akjournals.com [akjournals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Detection of Flumethasone-17,20 21-Aldehyde in Pharmaceutical Formulations
Introduction: The Imperative for Impurity Profiling
Flumethasone is a moderately potent, difluorinated corticosteroid widely employed for its anti-inflammatory, antipruritic, and vasoconstrictive properties in topical pharmaceutical preparations.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous control of impurities in both active pharmaceutical ingredients (APIs) and finished drug products.[2] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.
One such critical impurity is Flumethasone-17,20 21-Aldehyde (CAS: 28400-50-2), an enol aldehyde that can form as a degradation product or metabolic intermediate of Flumethasone.[3][4][5] Its presence, even in trace amounts, can impact the product's stability profile and potentially its safety. Therefore, the development and validation of sensitive and specific analytical methods are paramount for its detection and quantification.
This application note provides a detailed framework for identifying and quantifying this compound. It outlines a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices is explained to provide researchers with a robust and scientifically-grounded protocol.
Analyte Characteristics: this compound
Understanding the physicochemical properties of the target impurity is the foundation of method development.
-
Chemical Name: (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al[5]
-
Origin: Primarily considered a degradation product resulting from the oxidation or rearrangement of the dihydroxyacetone side chain of the parent Flumethasone molecule. Such degradation can be initiated by exposure to oxidative, thermal, or photolytic stress.[6][7] It may also be a process-related impurity from the synthesis of Flumethasone.[4][8][9]
-
Significance: As an aldehyde, this impurity has the potential to be reactive. Its detection is crucial for stability studies and ensuring the quality of the final drug product.
Primary Analytical Strategy: Stability-Indicating RP-HPLC-UV Method
A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. It must be able to separate the active ingredient from its degradation products, process impurities, and excipients.[7][10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose in the pharmaceutical industry.[11][12]
Rationale for Methodological Choices
-
Chromatographic Mode (Reversed-Phase): Flumethasone and its related compounds are moderately non-polar steroids.[12][13] A reversed-phase column, typically with a C18 stationary phase, provides excellent retention and resolution for these types of molecules based on their hydrophobicity.[13][14][15]
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is superior to an isocratic elution for impurity analysis. It allows for the effective separation of compounds with a wide range of polarities, ensuring that early-eluting polar degradants are resolved without excessive retention and peak broadening of the main, less-polar API.
-
Mobile Phase Composition: A combination of an aqueous phase (often with a buffer) and an organic modifier like acetonitrile or methanol is standard. Acetonitrile is frequently preferred for its lower viscosity and UV transparency.[15][16] The use of a mild acid (e.g., phosphoric or formic acid) in the mobile phase helps to suppress the ionization of silanol groups on the silica-based column, leading to improved peak shape and symmetry for the analytes.[15]
-
UV Detection: Corticosteroids possess a conjugated ketone chromophore in the A-ring, which results in strong UV absorbance, typically between 235 nm and 254 nm.[13][14][16] This allows for sensitive and reliable detection without the need for derivatization.
Experimental Workflow for HPLC Analysis
The overall process from sample preparation to data analysis is outlined below.
Caption: General workflow for HPLC analysis of pharmaceuticals.
Detailed HPLC Protocol
3.3.1 Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standards: Flumethasone, this compound (procured from a certified supplier).[11][17]
-
Reagents: HPLC-grade acetonitrile, methanol, and water; phosphoric acid or formic acid.
3.3.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (Flumethasone): Accurately weigh ~25 mg of Flumethasone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Impurity Stock Solution (Aldehyde): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution: Prepare appropriate dilutions from the stock solutions to achieve a final concentration of approximately 0.5 mg/mL for Flumethasone and 0.0025 mg/mL for the aldehyde impurity (representing 0.5% impurity level).
3.3.3 Sample Preparation (Example for a Cream Formulation)
-
Accurately weigh an amount of cream equivalent to 10 mg of Flumethasone into a 50 mL centrifuge tube.
-
Add 20 mL of diluent.
-
Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete dispersion and dissolution of the API.
-
Centrifuge at 4000 rpm for 10 minutes to separate excipients.[18]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.3.4 Chromatographic Conditions
| Parameter | Condition | Causality |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining and separating moderately non-polar steroids. |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified aqueous phase improves peak shape; Acetonitrile provides good resolving power. |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 30 | |
| 40 | 30 | |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column, balancing resolution and run time.[16] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 240 nm | Wavelength of high absorbance for the corticosteroid chromophore. |
| Injection Vol. | 20 µL | Standard volume for achieving good sensitivity without overloading the column. |
Method Validation: Ensuring Trustworthiness
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14]
| Parameter | Objective & Procedure | Typical Acceptance Criteria |
| Specificity | Analyze stressed samples (acid, base, peroxide, heat, light) to demonstrate that the aldehyde peak is free from co-eluting peaks. | Peak purity index > 0.995. Resolution between aldehyde and adjacent peaks > 1.5. |
| Linearity | Analyze a minimum of five concentrations of the aldehyde standard across the expected range (e.g., LOQ to 150% of specification). | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies by spiking the drug product matrix with known amounts of the aldehyde at three levels (e.g., 50%, 100%, 150%). | Mean recovery between 90.0% and 110.0%. |
| Precision | Repeatability: Six replicate analyses of a spiked sample.Intermediate: Analysis on different days by different analysts. | RSD ≤ 10.0% for impurity quantification. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N for LOQ ≈ 10:1.S/N for LOD ≈ 3:1. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess impact. | System suitability criteria must be met. No significant change in results. |
Forced Degradation: Proving Stability-Indicating Capability
Forced degradation studies are the cornerstone of developing a stability-indicating method.[7][10][19] They help identify likely degradation products and demonstrate the method's ability to separate them.[20]
Caption: Forced degradation pathway to test method specificity.
Protocol Outline:
-
Prepare solutions of Flumethasone (~0.5 mg/mL) in the diluent.
-
Subject separate aliquots to the following conditions, aiming for 5-20% degradation[10]:
-
Acid: Add 0.1M HCl, heat at 60°C.
-
Base: Add 0.1M NaOH, keep at room temperature.
-
Oxidation: Add 3% H₂O₂, keep at room temperature.
-
Thermal: Heat solution at 80°C.
-
Photolytic: Expose to light as per ICH Q1B guidelines.
-
-
Neutralize the acid and base samples before analysis.
-
Analyze all stressed samples, along with a non-stressed control, using the validated HPLC method.
-
Confirm the separation of the this compound peak from the parent drug and other degradants.
Confirmatory Method: LC-MS/MS for Unambiguous Identification
While HPLC-UV is excellent for routine quantification, LC-MS/MS provides definitive structural confirmation and unparalleled sensitivity.[11][21][22] It is particularly valuable for identifying unknown impurities or confirming the identity of trace-level degradants.[6][23]
6.1 Rationale:
-
Mass Spectrometry (MS): Provides mass-to-charge (m/z) ratio information, which is a fundamental property of the molecule, offering much higher specificity than UV detection.
-
Tandem MS (MS/MS): Involves selecting a precursor ion (e.g., the molecular ion of the aldehyde), fragmenting it, and analyzing the resulting product ions. This fragmentation pattern serves as a "fingerprint" for the compound, enabling unambiguous identification.
6.2 Protocol Outline: LC-MS/MS
-
LC System: An UHPLC system is often preferred for its speed and resolution.[24] The mobile phase should be MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile phosphoric acid).[15]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization: Electrospray Ionization (ESI) is commonly used for corticosteroids, often in positive mode.[25]
6.2.1 Example LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 393.18 [M+H]⁺ for this compound |
| Monitored Transitions | Specific product ions would be determined by infusing the reference standard. |
Conclusion
This application note details a comprehensive analytical strategy for the detection and quantification of this compound in pharmaceutical products. The primary RP-HPLC-UV method, when properly validated, is robust and suitable for routine quality control and stability testing. The confirmatory LC-MS/MS method provides an orthogonal technique for unambiguous identification, crucial for investigations and regulatory submissions. By understanding the rationale behind the chosen parameters and adhering to systematic validation and forced degradation protocols, researchers can ensure the integrity, safety, and quality of Flumethasone-containing medicines.
References
-
Daicel Pharma. (n.d.). Flumethasone Impurities. Daicel Pharma Standards. Retrieved from [Link]
-
Sayed, N. W., Hussien, E. M., Ibrahim, M. M., & Abdel-Gawad, F. M. (2014). Two validated liquid chromatographic methods for the simultaneous determination of flumethasone pivalate, its related substance (flumethasone), and clioquinol in. JPC - Journal of Planar Chromatography, 27(5), 366–373. Retrieved from [Link]
-
Trout, G. J., & Kazlauskas, R. (2005). Corticosteroids by LC/MS/MS - a minimalist approach. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (13). Sport und Buch Strauß. Retrieved from [Link]
-
Gómez-Caballero, A., et al. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. e-Repositori UPF. Retrieved from [Link]
-
ResearchGate. (2014). Request PDF: Two Validated Liquid Chromatographic Methods for the Simultaneous Determination of Flumethasone Pivalate, Its Related Substance (Flumethasone), and Clioquinol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Flumethasone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Raju, V. K., et al. (2016). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 7, 809-827. Retrieved from [Link]
-
Cai, H., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 60(5), 1016-1027. Retrieved from [Link]
-
Reddy, T. S., & Sreeramulu, J. (2012). Determination of prednisolone, dexamethasone and hydrocortisone in pharmaceutical formulations and biological fluid samples. Moroccan Journal of Chemistry, 2(1), 1-12. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Retrieved from [Link]
-
Ali, H. R., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Molecules, 28(13), 4984. Retrieved from [Link]
-
Al-Adel, M. K., & Al-Zangana, A. S. (2024). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. International Journal of Physical Sciences, 19(3), 43-51. Retrieved from [Link]
-
Khan, M. S., et al. (2010). Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. E-Journal of Chemistry, 7(2), 409-414. Retrieved from [Link]
-
Paparozzi, C., et al. (2016). Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. Journal of Analytical Methods in Chemistry, 2016, 8495347. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Application Note. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Flumethasone EP Impurities & Related Compounds. Retrieved from [Link]
-
Markovich, R. J., et al. (2006). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1327-1340. Retrieved from [Link]
-
Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 265-278. Retrieved from [Link]
-
Shinde, S. L., et al. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences Review and Research, 59(1), 108-114. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Flumethasone-impurities. Retrieved from [Link]
-
LookChem. (n.d.). Cas 28400-50-2, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. Retrieved from [Link]
-
Hovione. (n.d.). Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6), 1-5. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]
-
Jahns, A. C., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 38-43. Retrieved from [Link]
-
SynZeal. (n.d.). Dexamethasone-∆17,20 21-Aldehyde. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38354-38359. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]
- Google Patents. (2002). WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
ResearchGate. (n.d.). Results of forced degradation of HCA, DEX, and FCA by HPLC analysis. Retrieved from [Link]
-
Alfa Omega Pharma. (n.d.). Prednisone Impurities. Retrieved from [Link]
-
Paolino, A., et al. (2020). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. Annali di Igiene, 32(5), 539-550. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Product Name : Dexamethasone-17,20-d3 21-Aldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flumethasone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]
- 9. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 10. longdom.org [longdom.org]
- 11. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. agilent.com [agilent.com]
- 13. amecj.com [amecj.com]
- 14. akjournals.com [akjournals.com]
- 15. Separation of Flumethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. pharmtech.com [pharmtech.com]
- 21. dshs-koeln.de [dshs-koeln.de]
- 22. repositori.upf.edu [repositori.upf.edu]
- 23. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Flumethasone-17,20 21-Aldehyde
Abstract
This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Flumethasone-17,20 21-Aldehyde, a potential impurity and critical degradation product of the synthetic corticosteroid, Flumethasone.[1][2] The method utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high specificity and sensitivity. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[3][4][5] Furthermore, this document details a forced degradation study protocol to confirm the method's ability to resolve the target aldehyde from the parent drug and other potential degradants, establishing it as a reliable tool for quality control, stability studies, and impurity profiling in drug development.
Introduction: The Rationale for Impurity Profiling
Flumethasone is a moderately potent, difluorinated corticosteroid widely employed for its anti-inflammatory and immunosuppressive properties.[1][2] The chemical integrity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During manufacturing, storage, or formulation, corticosteroids can undergo degradation, leading to the formation of impurities. The side chain of corticosteroids, particularly the C21-hydroxyl group, is susceptible to chemical transformation, including oxidation, which can yield aldehyde derivatives.[6][7][8]
This compound is one such potential process-related impurity or degradation product. Its presence, even in minute quantities, can alter the therapeutic effect and safety profile of the final drug product. Therefore, a precise and reliable analytical method for its quantification is a regulatory and scientific necessity. This note provides a comprehensive, field-proven protocol designed for researchers and quality control analysts engaged in the development and manufacturing of Flumethasone-based pharmaceuticals.
Principle of the Chromatographic Method
The separation is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , a powerful technique ideal for analyzing moderately polar compounds like steroids.[9][10] In this method:
-
Stationary Phase: A non-polar C18 (octadecylsilyl) silica-based column is used.
-
Mobile Phase: A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is employed.
-
Separation Mechanism: Compounds are separated based on their relative hydrophobicity. The more non-polar Flumethasone will have a stronger affinity for the C18 stationary phase and thus elute later than the slightly more polar this compound. A gradient elution, where the concentration of the organic solvent is gradually increased, is used to ensure optimal resolution between the closely related compounds and to elute the highly retained parent drug in a reasonable time with good peak shape.[9]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography data software (e.g., Empower™, Chromeleon™).
-
HPLC Column: Inertsil® ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[11]
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, Analytical Grade)
-
Ortho-Phosphoric Acid (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Reference Standards: Flumethasone (USP or equivalent), this compound (characterized standard).
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (60:40 v/v) is used for preparing all standard and sample solutions. This composition ensures the solubility of both the non-polar API and its more polar impurities.[12]
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid.
-
Mobile Phase A: 25 mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (Aldehyde): Accurately weigh and dissolve ~5 mg of this compound reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Standard Stock Solution (Flumethasone): Accurately weigh and dissolve ~25 mg of Flumethasone reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of approximately 500 µg/mL.
-
Working Standard Solution: Prepare a working standard containing the aldehyde at the target specification level (e.g., 0.5 µg/mL, representing 0.1% impurity) and Flumethasone at the nominal assay concentration (e.g., 500 µg/mL).
Chromatographic Conditions
The following parameters were optimized to achieve baseline separation between Flumethasone and its aldehyde impurity.
| Parameter | Condition | Causality and Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 phase provides the necessary hydrophobic interactions for retaining and separating corticosteroids. The length and particle size offer a balance of high efficiency and moderate backpressure.[13] |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile | A buffered aqueous phase controls the ionization of silanols, improving peak shape. Acetonitrile is a strong organic modifier providing good selectivity for steroids.[7][9] |
| Gradient Elution | Time (min) / %B:0/30, 5/30, 25/65, 30/65, 31/30, 35/30 | A gradient is essential to resolve the early-eluting aldehyde from the solvent front while ensuring the later-eluting, more hydrophobic Flumethasone is eluted efficiently with a sharp peak.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[8] |
| Detection Wavelength | 238 nm | This wavelength is near the UV absorbance maximum for the pregna-1,4-diene-3,20-dione chromophore common to Flumethasone and its derivatives, providing high sensitivity for both compounds.[14] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][15] The following protocol outlines the necessary experiments.
Caption: Logical workflow for HPLC method validation per ICH guidelines.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Inject the working standard solution six times. Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (Flumethasone) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (Flumethasone) | ≥ 2000 | Indicates the efficiency of the column and separation. |
| %RSD of Peak Areas (Aldehyde) | ≤ 5.0% | Demonstrates the precision of the injection and system response. |
| Resolution (Flumethasone/Aldehyde) | ≥ 2.0 | Confirms baseline separation between the two critical peaks. |
Specificity (Stability-Indicating)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[16] Procedure:
-
Inject the diluent (blank) to show no interfering peaks.
-
Inject individual standard solutions of Flumethasone and the aldehyde to determine their retention times.
-
Conduct a forced degradation study (see Section 5) on a Flumethasone sample.
-
Analyze the stressed samples and perform peak purity analysis using a PDA detector to ensure the main peaks are spectrally pure and not co-eluting with other degradants.
Linearity and Range
Purpose: To establish a linear relationship between the concentration of the aldehyde and the detector response over a specified range. Procedure: Prepare at least five standard solutions of the aldehyde ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., LOQ to 1.5 µg/mL). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.[12]
Accuracy (Recovery)
Purpose: To assess the closeness of the test results to the true value. Procedure: Spike a sample solution of Flumethasone with the aldehyde at three different concentration levels (e.g., 50%, 100%, and 150% of the target level) in triplicate. Acceptance Criteria: Percent recovery should be within 90.0% to 110.0% for each level.
Precision
Purpose: To evaluate the variability of the method. Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with the aldehyde at the 100% target level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 10.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
Purpose: To determine the lowest concentration of the aldehyde that can be reliably quantified and detected. Procedure: Determine based on the signal-to-noise ratio (S/N). Acceptance Criteria:
-
LOQ: S/N ratio of 10:1. The precision at this concentration should be confirmed with a %RSD ≤ 10%.
-
LOD: S/N ratio of 3:1.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Vary parameters one at a time, such as:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic) Acceptance Criteria: System suitability parameters must still be met, and peak retention times should not shift significantly.
Application: Forced Degradation Study
Forced degradation studies are crucial for establishing the degradation pathways of a drug substance and demonstrating the stability-indicating nature of an analytical method.[17][18]
Caption: Workflow for conducting a forced degradation study.
Protocol:
-
Acid Hydrolysis: Dissolve Flumethasone in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve Flumethasone in 0.1 M NaOH and keep at ambient temperature for 2 hours.
-
Oxidative Degradation: Dissolve Flumethasone in 3% H₂O₂ and keep at ambient temperature for 24 hours. This condition is the most likely to generate the target aldehyde impurity.
-
Thermal Degradation: Expose solid Flumethasone powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Flumethasone to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration with diluent, and analyze by HPLC. The goal is to achieve 5-20% degradation of the parent drug. The chromatograms should demonstrate that the this compound peak is well-resolved from the parent peak and any other degradants formed under stress.
Conclusion
The HPLC method detailed in this application note is specific, sensitive, accurate, and precise for the quantification of this compound in the presence of Flumethasone. Having been validated according to ICH guidelines and proven to be stability-indicating through forced degradation studies, this method is fit for its intended purpose. It serves as an essential tool for routine quality control, stability monitoring, and ensuring the safety and quality of Flumethasone drug substance and product.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- PubMed. (2012).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Steroids.
- PubChem - NIH. Flumethasone | C22H28F2O5 | CID 16490.
- Agilent. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Scirp.org. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS.
- Agilent. Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application.
- ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient.
- Wikipedia. Flumetasone.
- PubMed. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids.
- NIH. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices.
- SIELC Technologies. Separation of Flumethasone on Newcrom R1 HPLC column.
- NIH. (2019). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis.
- Scirp.org. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS.
- Drugfuture.com. Flumethasone.
- Science.gov. force degradation products: Topics by Science.gov.
- AKJournals. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream.
Sources
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flumetasone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. agilent.com [agilent.com]
- 10. Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Flumethasone [drugfuture.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forced degradation products: Topics by Science.gov [science.gov]
using Flumethasone-17,20 21-Aldehyde as a reference standard in chromatography
An Application Guide for the Chromatographic Use of Flumethasone-Δ17,20 21-Aldehyde as a Reference Standard
Authored by: Senior Application Scientist
Publication Date: January 16, 2026
Abstract
This comprehensive application note provides detailed methodologies for the use of Flumethasone-Δ17,20 21-Aldehyde as a reference standard in chromatographic analysis. Primarily encountered as a degradation product or process-related impurity of Flumethasone, accurate quantification of this aldehyde is critical for ensuring the quality, safety, and efficacy of Flumethasone-based pharmaceutical products. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It offers field-proven protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), emphasizing the rationale behind experimental choices and adherence to rigorous scientific standards for method validation as outlined by the International Council for Harmonisation (ICH).
Introduction: The Imperative for High-Purity Reference Standards
Flumethasone is a moderately potent difluorinated corticosteroid widely used for its anti-inflammatory and antipruritic properties.[1][2] In the manufacturing and stability testing of any active pharmaceutical ingredient (API), the control of impurities is a paramount regulatory and safety requirement. Flumethasone-Δ17,20 21-Aldehyde (CAS No. 28400-50-2) is a known related substance of Flumethasone, potentially arising from synthesis side-reactions or degradation.[3][4][5][6] Its structural similarity to the parent API necessitates robust and specific analytical methods for its detection and quantification.
The foundation of accurate quantification in chromatography is the use of a well-characterized reference standard.[7][8] A reference standard is a highly purified compound against which analytical samples are compared.[9] Its established purity and identity ensure the traceability and reliability of the resulting data, forming the basis of assays, impurity profiling, and stability studies.[10] This guide details the proper handling and application of the Flumethasone-Δ17,20 21-Aldehyde reference standard.
Characterization and Handling of the Reference Standard
Before its use in any protocol, the Flumethasone-Δ17,20 21-Aldehyde reference standard must be fully characterized to confirm its fitness for purpose.
-
Identity Confirmation: The structural identity should be unequivocally confirmed using a combination of spectroscopic techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10][11]
-
Purity Assignment: Chromatographic purity is typically determined by a high-resolution HPLC method, often with a universal detector or at multiple wavelengths to detect any potential co-eluting impurities. A purity value (e.g., >99.0%) is assigned based on the area percent of the main peak.
-
Content Assignment (Assay): A quantitative assay (e.g., by 100% mass balance method) is performed, accounting for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by Headspace GC), and non-volatile inorganic impurities.
-
Storage and Stability: Corticosteroids and their derivatives can be sensitive to light, temperature, and humidity. Flumethasone-Δ17,20 21-Aldehyde should be stored under specified conditions, typically in a refrigerator (2-8°C) or freezer (-20°C), protected from light, and in an inert atmosphere.[4][6] Solution stability must also be evaluated to define how long prepared standard solutions can be reliably used.[12]
Application Protocol 1: Quantification by Stability-Indicating HPLC-UV
Reversed-phase HPLC is the predominant technique for analyzing corticosteroids and their impurities due to its high resolution and reproducibility.[13] This protocol describes a stability-indicating method capable of separating Flumethasone-Δ17,20 21-Aldehyde from the parent Flumethasone API and other potential degradation products.
Principle and Causality
The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with an acetonitrile-water mobile phase is employed. Starting with a higher aqueous content allows for the retention and separation of more polar impurities, while gradually increasing the organic (acetonitrile) content elutes the more hydrophobic compounds like Flumethasone and its aldehyde derivative. The acidic modifier (e.g., phosphoric or formic acid) ensures good peak shape by suppressing the ionization of any silanol groups on the stationary phase.[14]
Materials and Instrumentation
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector |
| Chromatography Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Reference Standard | Flumethasone-Δ17,20 21-Aldehyde (known purity) |
| Solvents | HPLC-grade Acetonitrile, HPLC-grade Water |
| Reagents | Orthophosphoric acid or Formic acid |
| Glassware | Class A volumetric flasks and pipettes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% v/v solution of orthophosphoric acid in water. Filter and degas.
-
Mobile Phase B: Acetonitrile. Filter and degas.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Flumethasone-Δ17,20 21-Aldehyde reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution. This stock solution should be stored under refrigerated and light-protected conditions.
-
-
Calibration Standard Preparation:
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent. A typical range for an impurity standard would be 0.1 µg/mL to 5 µg/mL.
-
-
Sample Preparation (e.g., Flumethasone API):
-
Accurately weigh approximately 25 mg of the Flumethasone API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 240 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
System Suitability Testing (SST):
-
Before sample analysis, inject a mid-level calibration standard (e.g., 1 µg/mL) six times.
-
The system is deemed suitable for use if it meets the pre-defined criteria.
-
| SST Parameter | Acceptance Criteria | Rationale |
| Peak Tailing Factor | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability.[15] |
| Resolution (Rs) | ≥ 2.0 between aldehyde and nearest peak | Confirms separation from other components. |
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the aldehyde against its concentration for the calibration standards. Perform a linear regression analysis.
-
Inject the sample solution.
-
Calculate the concentration of Flumethasone-Δ17,20 21-Aldehyde in the sample using the regression equation from the calibration curve.
-
Express the impurity level as a percentage of the API concentration: % Impurity = (Conc. of Aldehyde in sample (µg/mL) / Conc. of API in sample (µg/mL)) * 100%
-
HPLC Workflow Diagram
Caption: HPLC workflow for impurity quantification.
Application Protocol 2: Identification by GC-MS with Derivatization
For orthogonal identification or when dealing with complex matrices, GC-MS offers high specificity. However, corticosteroids are thermally labile and not sufficiently volatile for direct GC analysis.[16][17] A derivatization step, typically silylation, is mandatory to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[16][18]
Principle and Causality
The protocol involves a chemical reaction with a silylating agent (e.g., BSTFA) to form TMS-ether derivatives of the hydroxyl groups on the Flumethasone-Δ17,20 21-Aldehyde molecule. The resulting derivative is volatile enough to be separated on a GC column. The mass spectrometer then fragments the eluted derivative in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.
Materials and Instrumentation
| Component | Specification |
| GC-MS System | Gas chromatograph with an autosampler coupled to a Mass Spectrometer (e.g., single quadrupole) |
| GC Column | Low-bleed, non-polar phase (e.g., 5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm, 0.25 µm film |
| Reference Standard | Flumethasone-Δ17,20 21-Aldehyde |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Solvent | Anhydrous Pyridine or Acetonitrile |
| Vials | 2 mL GC vials with inserts and PTFE-lined septa |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of Flumethasone-Δ17,20 21-Aldehyde in anhydrous pyridine at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of this solution to a GC vial.
-
-
Sample Preparation:
-
Prepare the sample in anhydrous pyridine at a similar concentration.
-
Transfer 100 µL of the sample solution to a separate GC vial.
-
-
Derivatization Procedure:
-
To both the standard and sample vials, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 200 °C, hold 1 min, ramp at 10 °C/min to 300 °C, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 650 m/z |
-
Data Analysis:
-
Inject the derivatized standard solution to obtain the reference retention time and mass spectrum for the derivatized Flumethasone-Δ17,20 21-Aldehyde.
-
Inject the derivatized sample solution.
-
Identify the target peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard. A library match score of >90% is typically required for positive identification.
-
Logical Diagram for Identification
Caption: Logical process for GC-MS identification.
Method Validation Principles
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[19] Validation should be performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to evaluate.[19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the HPLC method, this is demonstrated by separating the aldehyde peak from the API, other impurities, and placebo components, often confirmed using a photodiode array (PDA) detector for peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21] This is assessed over a specified range (e.g., from the Limit of Quantitation to 150% of the target impurity level).
-
Accuracy: The closeness of test results to the true value. It is typically determined by analyzing samples with known amounts of spiked reference standard (recovery study).
-
Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variation). Results are expressed as the Relative Standard Deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature), providing an indication of its reliability during normal usage.[12]
Conclusion
Flumethasone-Δ17,20 21-Aldehyde serves as a critical reference standard for the quality control of Flumethasone API and its finished products. The HPLC-UV protocol provided herein offers a robust and reliable method for its quantification, suitable for routine analysis and stability studies. The GC-MS protocol provides an orthogonal and highly specific method for its unambiguous identification. Proper implementation of these methods, underpinned by a well-characterized reference standard and validated according to ICH guidelines, is essential for ensuring pharmaceutical product quality and patient safety.
References
-
Accurate preparation of standards for chromatographic analysis. (n.d.). chemeurope.com. Retrieved from [Link]
-
Separation of Flumethasone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Accurate Preparation of Standards For Chromatographic Analysis. (2023). LCGC International. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]
-
Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]
-
Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. (2023). MDPI. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Comparison of corticosteroid derivatives by gas chromatography-mass spectrometry. (1972). Analytical Chemistry. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (2025). ResearchGate. Retrieved from [Link]
-
Two validated liquid chromatographic methods for the simultaneous determination of flumethasone pivalate, its related substance (flumethasone), and clioquinol. (2014). Journal of Planar Chromatography. Retrieved from [Link]
-
Steroid profile using gas chromatography tandem mass spectrometry (GC-MS/MS) in search for a steroid which correlates most with subclinical hypercortisolism. (2018). Endocrine Abstracts. Retrieved from [Link]
-
GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? (2015). National Institutes of Health. Retrieved from [Link]
-
Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. (2015). National Institutes of Health. Retrieved from [Link]
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. (2012). National Institutes of Health. Retrieved from [Link]
-
Flumethasone Pivalate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Flumethasone Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Flumethasone. (n.d.). PubChem. Retrieved from [Link]
-
Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2015). RSC Publishing. Retrieved from [Link]
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. (2020). ACS Omega. Retrieved from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (2018). Scirp.org. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (2018). IJIRT. Retrieved from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2019). National Institutes of Health. Retrieved from [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. Retrieved from [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. (2023). MDPI. Retrieved from [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. (2023). MDPI. Retrieved from [Link]
-
Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. (2015). ResearchGate. Retrieved from [Link]
-
Flumethasone Pivalate EP Impurity B. (n.d.). Veeprho. Retrieved from [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. (2023). ResearchGate. Retrieved from [Link]
-
Flumetasone-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Flumethasone-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Pharmaffiliates Flumethasone-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
CAS No : 2135-17-3 | Product Name : Flumethasone Pivalate - Impurity A. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Flumethasone. (n.d.). Restek. Retrieved from [Link]
-
Cas 28400-50-2,FluMethasone-17,20 21-Aldehyde. (n.d.). LookChem. Retrieved from [Link]
-
Flumethasone Pivalate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flumethasone Pivalate | C27H36F2O6 | CID 443980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lookchem.com [lookchem.com]
- 7. Accurate preparation of standards for chromatographic analysis - A quick and easy way to prepare accurate reference standards for HPLC and other chromatographic analytical methods [chemeurope.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 10. veeprho.com [veeprho.com]
- 11. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. ijirt.org [ijirt.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Flumethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]
- 17. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Experimental Applications of Flumethasone-17,20 21-Aldehyde in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of Flumethasone-17,20 21-Aldehyde. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for leveraging this unique steroidal aldehyde in modern drug discovery campaigns, particularly in the realms of glucocorticoid receptor modulation and covalent ligand discovery.
Introduction: The Scientific Rationale for Investigating this compound
Flumethasone is a potent, synthetic, fluorinated corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes.[3][4] This interaction leads to the suppression of pro-inflammatory cytokines and enzymes, forming the basis of its therapeutic effects.[5]
The derivative, this compound, is a degradation and metabolic intermediate of Flumethasone.[6] While it can serve as a precursor in the synthesis of other corticosteroids, its true potential in drug discovery lies in its unique chemical functionality.[6][7] The presence of a reactive aldehyde group at the C21 position transforms the molecule from a classical reversible ligand into a potential covalent probe. Aldehydes can react with nucleophilic amino acid residues on proteins, such as lysine, to form Schiff bases, a type of covalent bond. This opens up two exciting avenues for investigation:
-
Altered Glucocorticoid Receptor (GR) Modulation: The aldehyde may interact differently with the GR compared to its parent compound, potentially leading to altered potency, selectivity, or duration of action.
-
Novel Target Identification: The reactive nature of the aldehyde allows for its use as a chemical proteomics probe to identify novel, "off-target" binding partners, which could unveil new therapeutic opportunities or explain idiosyncratic toxicities of corticosteroids.[8][9]
These application notes will provide the theoretical framework and practical protocols to explore both possibilities.
Application I: Characterizing this compound as a Glucocorticoid Receptor Modulator
The primary hypothesis is that this compound retains activity at the GR. The following protocols are designed to quantify its binding affinity, its ability to induce receptor translocation, and its functional activity as a transcriptional modulator.
Glucocorticoid Receptor Signaling Pathway
The canonical GR signaling pathway begins with the passive diffusion of a glucocorticoid across the cell membrane.[10] In the cytoplasm, the ligand binds to the GR, which is part of a multi-protein chaperone complex. Ligand binding induces a conformational change, causing the dissociation of chaperones and the translocation of the GR into the nucleus.[11] Inside the nucleus, GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) to either activate or repress gene transcription.[3][4]
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Protocol: High-Throughput GR Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate GR-mediated gene transcription.[12][13]
Principle: A cell line is engineered to express the human GR and a luciferase reporter gene under the control of a promoter containing multiple GREs. Activation of the GR by a ligand leads to the expression of luciferase, which produces a measurable luminescent signal.
Materials:
-
A549 cells stably expressing a GRE-luciferase reporter construct
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
Dexamethasone (positive control)
-
RU-486 (antagonist control)
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549-GRE-Luc cells in 96-well plates at a density of 7,000 cells/well in 100 µL of DMEM with 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMEM to achieve final assay concentrations ranging from 1 pM to 10 µM. Do the same for Dexamethasone.
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with DMSO only (vehicle control) and Dexamethasone.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2. This duration is typically sufficient for transcriptional activation and reporter protein expression.[13]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature on a plate shaker to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% activity and the maximal Dexamethasone response as 100% activity.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Amax (maximal activity).
-
Example Data Presentation:
| Compound | EC50 (nM) | Amax (% of Dexamethasone) |
| Dexamethasone | 1.2 | 100 |
| This compound | 5.8 | 95 |
| RU-486 | >10,000 | 0 |
Protocol: GR Nuclear Translocation Assay
This high-content imaging assay visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon ligand binding.[14]
Principle: Cells expressing a fluorescently tagged GR (e.g., GFP-GR) are treated with the test compound. Automated microscopy and image analysis software are used to quantify the ratio of nuclear to cytoplasmic fluorescence, providing a direct measure of translocation.
Materials:
-
HEK293 cells stably expressing GFP-hGR[14]
-
Hoechst 33342 nuclear stain
-
Dexamethasone (positive control)
-
96- or 384-well imaging plates (e.g., CellCarrier Ultra)
-
High-content imaging system
Procedure:
-
Cell Seeding: Plate GFP-hGR HEK293 cells in imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and controls for 1 hour at 37°C.
-
Staining: Add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nuclei. Incubate for 15 minutes.
-
Imaging: Acquire images using a high-content imaging system. Use the DAPI channel for nuclear identification and the GFP channel for GR localization.
-
Image Analysis:
-
Use the Hoechst signal to define the nuclear mask for each cell.
-
Define a cytoplasmic mask as a ring-like region around the nucleus.
-
Measure the mean fluorescence intensity of GFP in both the nuclear and cytoplasmic compartments.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
-
Data Analysis: Plot the average nuclear-to-cytoplasmic ratio against the compound concentration to generate a dose-response curve and calculate the EC50 for translocation.
Application II: Covalent Ligand Discovery and Target Identification
The aldehyde moiety of this compound makes it a valuable tool for covalent drug discovery.[15] The primary application is to identify its cellular binding partners through a chemoproteomic approach, which can uncover novel targets for therapeutic intervention.[8][9]
Chemoproteomics Workflow for Covalent Target ID
This workflow uses competitive activity-based protein profiling (ABPP) to identify the specific protein targets of a covalent ligand in a complex biological system.[16][17]
Caption: Chemoproteomics workflow for covalent target identification.
Protocol: Competitive Chemoproteomics for Target Identification
Principle: Cells are pre-treated with this compound, which covalently binds to its targets. The remaining unbound nucleophilic sites in the proteome are then labeled with a broad-spectrum, alkyne-tagged covalent probe. Proteins that show reduced labeling by the probe in the presence of the test compound are identified as its targets.[16]
Materials:
-
Cell line of interest (e.g., A549 lung carcinoma cells)
-
This compound
-
Broad-spectrum lysine-reactive alkyne probe
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-Biotin tag, CuSO4, TBTA ligand, TCEP
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat one set of cells with this compound (e.g., at 10 µM) and a control set with vehicle (DMSO) for 2-4 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer. Determine protein concentration using a BCA assay.
-
Probe Labeling:
-
To 1 mg of protein from each lysate, add the lysine-reactive alkyne probe to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Reaction:
-
To each sample, add the click chemistry cocktail: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Protein Precipitation and Enrichment:
-
Precipitate proteins using a chloroform/methanol extraction to remove excess reagents.
-
Resuspend the protein pellet in buffer containing SDS.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to enrich for biotinylated (probe-labeled) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides from the vehicle-treated and compound-treated samples.
-
Calculate the ratio of peptide abundance (Vehicle/Compound).
-
Proteins with a significantly high ratio are considered targets of this compound, as their labeling by the probe was outcompeted.
-
Example Data Presentation:
| Protein ID | Gene Name | Vehicle/Compound Ratio | p-value | Description |
| P04150 | NR3C1 | 15.2 | <0.001 | Glucocorticoid receptor |
| Q9Y243 | FKBP5 | 8.5 | <0.005 | FK506-binding protein 5 |
| P10415 | ALDH2 | 6.1 | <0.01 | Aldehyde dehydrogenase 2 |
| P00338 | LDHA | 1.2 | 0.45 | Lactate dehydrogenase A |
Conclusion
This compound represents a compelling chemical entity for drug discovery. Its dual potential as a modulator of the well-validated GR pathway and as a covalent probe for discovering novel biology makes it a versatile tool. The protocols detailed herein provide a robust framework for its characterization, enabling researchers to unlock its full potential in developing next-generation therapeutics.
References
- Vertex AI Search. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc.
-
Wikipedia. Flumetasone. Available from: [Link]
-
ResearchGate. Glucocorticoid receptor signaling pathway. The glucocorticoid receptor... | Download Scientific Diagram. Available from: [Link]
-
PubChem. Flumethasone. Available from: [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044. Available from: [Link]
-
Scheschowitsch, K., Leite, J. A., & Assreuy, J. (2017). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 8, 16. Available from: [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. Annual review of pharmacology and toxicology, 56, 133–155. Available from: [Link]
-
Visscher, M., et al. (2017). Chemoproteomic methods for covalent drug discovery. Annual review of biochemistry, 86, 487–513. Available from: [Link]
-
MDPI. Glucocorticoid Signaling Pathway: From Bench to Bedside. Available from: [Link]
-
Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8(1). Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Fluticasone furoate? Available from: [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(26), 39183–39192. Available from: [Link]
-
Weikum, E. R., et al. (2015). Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay. Molecular Endocrinology, 29(3), 331–342. Available from: [Link]
-
National Institutes of Health. Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Available from: [Link]
-
Innoprot. Glucocorticoid Receptor Translocation Assay. Available from: [Link]
-
De Bosscher, K., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. Available from: [Link]
-
Wan, T. S. M., et al. (2005). High-throughput screening of corticosteroids and basic drugs in horse urine by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 825(1), 47–56. Available from: [Link]
-
Haggard, D. E., et al. (2016). High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. Toxicological sciences, 150(2), 353–367. Available from: [Link]
-
ScienceDirect. Chemical Proteomics Technologies for Drug Target Identification. Available from: [Link]
-
LookChem. Cas 28400-50-2,this compound. Available from: [Link]
-
Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. Available from: [Link]
-
Leanza, W. J., et al. (1952). Aldehydes Derived from Cortisone and Hydrocortisone. Journal of the American Chemical Society, 74(16), 4185–4185. Available from: [Link]
-
Analytical Chemistry. Highly Responsive Bioassay for Quantification of Glucocorticoids. Available from: [Link]
-
Axplora. Flumethasone. Available from: [Link]
-
MDPI. Rapid Screening of Glucocorticoid Receptor (GR) Effectors Using Cortisol-Detecting Sensor Cells. Available from: [Link]
-
Purdy, R. H., & Sweet, F. (1977). 20beta-Hydroxysteroid oxidoreductase. Kinetics and binding of corticosteroids and corticosteroid-21-aldehydes. The Journal of biological chemistry, 252(1), 313–320. Available from: [Link]
-
Královas, K., et al. (2011). Recent advances in the design and synthesis of prednisolone and methylprednisolone conjugates. Medicinal research reviews, 31(6), 944–973. Available from: [Link]
- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
- Google Patents. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue.
- Google Patents. CN114380878A - Synthetic method of flumethasone.
-
National Institutes of Health. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. Available from: [Link]
-
Assay Genie. High-Throughput Screening Assays. Available from: [Link]
-
Oh, S. W., & Monder, C. (1978). Synthesis of corticosteroid derivatives containing the 20. beta. -Ol-21-al side chain. The Journal of Organic Chemistry, 43(12), 2466–2468. Available from: [Link]
-
Evotec. Covalent Drug Discovery. Available from: [Link]
-
Journal of the American Chemical Society. ALDEHYDES DERIVED FROM CORTISONE AND HYDROCORTISONE. Available from: [Link]
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. Available from: [Link]
-
Do-Trong, M., Kreiser, W., & Strube, E. (1983). Recent developments in corticoid synthesis. The Journal of steroid biochemistry, 19(1C), 783–787. Available from: [Link]
-
Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. Current opinion in chemical biology, 44, 47–54. Available from: [Link]
-
Hypha Discovery Blogs. Covalent drugs: metabolism stories. Available from: [Link]
Sources
- 1. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]
- 2. Flumetasone - Wikipedia [en.wikipedia.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cas 28400-50-2,this compound | lookchem [lookchem.com]
- 7. axplora.com [axplora.com]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. innoprot.com [innoprot.com]
- 15. Covalent Drugs | Evotec [evotec.com]
- 16. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
- 17. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating UPLC-MS/MS Protocol for Monitoring the Degradation of Flumethasone to its Aldehyde Impurity
Introduction
Flumethasone is a potent synthetic corticosteroid of the glucocorticoid class, valued for its anti-inflammatory and immunosuppressive properties.[1] The chemical integrity of flumethasone, as with any active pharmaceutical ingredient (API), is paramount to its safety and efficacy. Degradation of the API can lead to loss of potency and the formation of potentially harmful impurities. One critical degradation pathway for corticosteroids involves the oxidation of the C21 hydroxyl group to form a corresponding aldehyde. This application note provides a comprehensive, in-depth protocol for monitoring the degradation of flumethasone to its aldehyde derivative, Flumethasone-17,20 21-Aldehyde.[2]
This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic approach to forced degradation studies to generate the aldehyde impurity and a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its separation, identification, and quantification. The methodologies described herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of regulatory bodies, referencing the International Council for Harmonisation (ICH) guidelines.[3]
The Chemistry of Flumethasone and its Aldehyde Degradant
Flumethasone (C₂₂H₂₈F₂O₅) is a difluorinated corticosteroid with a molecular weight of 410.45 g/mol .[1] Its structure is characterized by a pregnane skeleton with fluorine atoms at positions 6α and 9α, and hydroxyl groups at 11β, 17α, and 21. The primary alcohol at C21 is susceptible to oxidation, leading to the formation of this compound (C₂₂H₂₆F₂O₄), a key degradation product.[2] Understanding this transformation is crucial for developing stable formulations and ensuring product quality.
Diagram of Flumethasone Degradation
Caption: Oxidative degradation of Flumethasone to its aldehyde.
Part 1: Forced Degradation Protocol to Generate Flumethasone Aldehyde
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5] The goal is to achieve a target degradation of 5-20% of the API.[6]
Materials and Reagents
-
Flumethasone reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Forced Degradation Conditions
Prepare stock solutions of Flumethasone in methanol at a concentration of 1 mg/mL. Subject the stock solution to the following stress conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of Flumethasone stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of Flumethasone stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of Flumethasone stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Evaporate the solvent from 1 mL of Flumethasone stock solution and expose the solid residue to 80°C for 48 hours. Reconstitute in methanol for analysis. |
| Photolytic Degradation | Expose 1 mL of Flumethasone stock solution in a quartz cuvette to UV light (254 nm) and visible light for 24 hours. |
Rationale for Stress Conditions: These conditions are chosen to cover the main degradation pathways for pharmaceuticals as recommended by ICH guidelines.[3] Oxidative stress is particularly relevant for the formation of the aldehyde.
Part 2: UPLC-MS/MS Method for Monitoring Flumethasone and its Aldehyde
A validated stability-indicating method is crucial for accurately quantifying the API and its degradation products.[7][8] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the required sensitivity and specificity for this purpose.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6-6.1 min, 90-30% B; 6.1-8 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Rationale for Method Parameters: A C18 column is well-suited for the separation of corticosteroids.[9] The gradient elution allows for the effective separation of the more polar aldehyde from the parent drug. Formic acid is a common mobile phase modifier for LC-MS applications, promoting ionization.
Mass Spectrometry Parameters
| Parameter | Specification |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Flumethasone | 411.2 | 391.2 | 0.05 |
| Flumethasone Aldehyde | 393.2 | 373.2 | 0.05 |
Rationale for MRM Transitions: The precursor ions correspond to the [M+H]⁺ adducts of flumethasone and its aldehyde. The product ions are selected based on characteristic fragmentation patterns observed during method development, providing high selectivity.
Experimental Workflow Diagram
Caption: Workflow for Flumethasone degradation monitoring.
Part 3: Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]
Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed by analyzing stressed samples and ensuring that the peaks for flumethasone and its aldehyde are well-resolved from each other and from any other degradation products.
Linearity
Linearity should be established across a range of concentrations that encompass the expected levels of the aldehyde impurity. A typical range would be from the limit of quantification (LOQ) to 150% of the target impurity concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
Accuracy
Accuracy is determined by spiking a known amount of the aldehyde reference standard into a sample matrix and calculating the percent recovery. The recovery should be within an acceptable range, typically 98-102%.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for multiple injections should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
This application note provides a robust and reliable protocol for monitoring the degradation of flumethasone to its aldehyde impurity. The forced degradation procedure allows for the generation of the degradant, and the validated UPLC-MS/MS method provides the necessary sensitivity and selectivity for its accurate quantification. By following this protocol, researchers and drug development professionals can effectively assess the stability of flumethasone, ensuring the quality and safety of pharmaceutical products.
References
-
LookChem. This compound. [Link]
-
Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
American Pharmaceutical Review. Green Synthesis of Pharmaceutical Steroids. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
- Google Patents. AU2002310616A2 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
National Center for Biotechnology Information. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. [Link]
-
MedCrave. Forced Degradation – A Review. [Link]
-
International Journal of Pharmaceutical and Medicinal Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResearchGate. Mass spectrum of standard dexamethasone (A) and flumethasone (B). [Link]
-
Scientific Research Publishing. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. [Link]
-
MDPI. Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]
-
ResearchGate. LC-MS-based Methods for Characterizing Aldehydes. [Link]
-
ResearchGate. Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]
-
National Center for Biotechnology Information. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
ResearchGate. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]
Sources
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. Cas 28400-50-2,this compound | lookchem [lookchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. longdom.org [longdom.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Development of Novel Corticosteroids from Flumethasone-17,20 21-Aldehyde
An in-depth guide for researchers, scientists, and drug development professionals on the rational design and development of novel corticosteroid analogues from the versatile starting material, Flumethasone-17,20 21-Aldehyde.
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and in-vitro evaluation of novel corticosteroid candidates derived from this compound (CAS 28400-50-2). Flumethasone is a potent, difluorinated glucocorticoid, and its aldehyde derivative presents a unique chemical handle for strategic modification of the C-17 side chain, an area critical for modulating receptor affinity, potency, and pharmacokinetic properties.[1][2] By leveraging the reactivity of the C-21 aldehyde, researchers can explore new chemical space to develop next-generation anti-inflammatory agents with potentially improved therapeutic indices. This document details step-by-step protocols for synthetic derivatization, robust analytical characterization, and functional bioassays to guide the selection of lead candidates.
Rationale and Scientific Background
The Imperative for Novel Corticosteroids
Synthetic glucocorticoids (GCs) are mainstays in treating a wide array of inflammatory and autoimmune diseases.[3] However, their long-term use is often limited by significant side effects.[3] The central goal of modern corticosteroid development is to dissociate the desired anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation).[4] Strategic modifications of the steroid scaffold are key to achieving this.
Structure-Activity Relationship (SAR) of Corticosteroids
The biological activity of corticosteroids is intrinsically linked to their chemical structure.[3] Key structural features essential for potent glucocorticoid activity include:
-
A 3-keto group and a 4,5-double bond in the A-ring.[5]
-
An 11β-hydroxyl group for significant glucocorticoid activity.[1][6]
-
Fluorination at the 6α and/or 9α positions, as seen in Flumethasone, which dramatically increases potency.[5][7]
-
The nature of the C-17 side chain, which profoundly influences receptor binding affinity, potency, and metabolic stability.[2][8]
This compound serves as an ideal starting material because it retains the potent core of Flumethasone while providing a reactive aldehyde group at the C-21 position for diverse chemical modifications.[9][]
The Glucocorticoid Receptor (GR) Signaling Pathway
Corticosteroids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR-ligand complex translocates to the nucleus. Its anti-inflammatory effects are primarily mediated through:
-
Transrepression: The complex interferes with pro-inflammatory transcription factors like NF-κB and AP-1, downregulating the expression of inflammatory cytokines.[4]
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating genes that can be associated with side effects.[11][12]
The goal is to design molecules that preferentially engage in transrepression.
Caption: High-level workflow for novel corticosteroid development.
Protocol 2.2: Synthesis via Reductive Amination (Formation of C-21 Amino Derivatives)
This protocol creates a library of C-21 amino-substituted corticosteroids, introducing basic groups that can alter solubility and cell permeability.
Rationale: Reductive amination is a robust method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, selective for the iminium ion intermediate, and tolerant of a wide range of functional groups, proceeding efficiently at room temperature.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., morpholine, N-methylpiperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).
-
Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Monitor by TLC or LC-MS.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may occur.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can now be purified by flash chromatography or preparative HPLC.
Protocol 2.3: Synthesis via Wittig Reaction (Formation of C-21 Alkenes)
This protocol extends the side chain by creating a carbon-carbon double bond, offering a scaffold for further functionalization or for creating more lipophilic analogues.
Rationale: The Wittig reaction is a reliable method for forming alkenes from aldehydes. The choice of a stabilized or non-stabilized ylide allows control over the stereochemistry (E/Z) of the resulting double bond.
Materials:
-
This compound
-
Phosphonium salt of choice (e.g., (Methoxycarbonylmethyl)triphenylphosphonium bromide)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq).
-
Add anhydrous THF to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq). If using NaH, allow the mixture to warm to room temperature and stir until hydrogen evolution ceases and the characteristic ylide color (often orange/red) appears.
-
Cool the resulting ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution via a syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide as a byproduct, should be purified by column chromatography.
Purification and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the newly synthesized compounds before biological testing.
Protocol 3.1: Purification by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for purifying small molecules like steroids, offering high resolution and separating the desired product from unreacted starting materials and byproducts.
System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.
-
Detection: UV detector at 240-254 nm.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, Methanol).
-
Develop a gradient method, typically starting from a high concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B. A common gradient is 5% to 95% B over 20-30 minutes.
-
Inject a small analytical sample to determine the retention time of the product.
-
Scale up to a preparative or semi-preparative column to purify the bulk material.
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if aqueous mobile phases are used).
Protocol 3.2: Characterization by LC-MS and NMR
Rationale: A combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy is required for unambiguous structure elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use a fast-gradient LC method coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Objective: Confirm the molecular weight of the product. The high-resolution mass measurement should be within 5 ppm of the calculated theoretical mass.
-
Data: Report the m/z of the molecular ion [M+H]⁺ or [M-H]⁻.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a pure sample ( >95% purity by HPLC) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Confirm the presence of key protons. Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals corresponding to the added side chain.
-
¹³C NMR: Confirm the carbon skeleton of the new molecule.
-
2D NMR (COSY, HSQC): Use as needed to confirm connectivity and finalize the structural assignment.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| HPLC | Determine purity and isolate the compound. | A single major peak with >95% purity. |
| LC-MS | Confirm molecular weight. | Observed m/z matches the calculated exact mass of the target molecule. |
| ¹H NMR | Confirm structure and proton environment. | Disappearance of the aldehyde proton; appearance of new, characteristic peaks for the C-21 modification. |
In Vitro Bioassays for Efficacy and Potency
These assays are critical for determining if the novel compounds possess the desired biological activity.
Protocol 4.1: Glucocorticoid Receptor (GR) Binding Assay
Rationale: This assay determines the affinity of the novel compounds for the GR, which is a primary indicator of potential potency. A competitive binding format is used.
Materials:
-
Recombinant human GR LBD (Ligand Binding Domain).
-
Fluorescently labeled dexamethasone (or a similar high-affinity GR ligand).
-
Assay buffer.
-
Test compounds and a reference standard (Dexamethasone or Flumethasone).
-
384-well microplates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test compounds and the reference standard in assay buffer.
-
In a 384-well plate, add the GR LBD and the fluorescently labeled ligand to each well at a fixed concentration.
-
Add the serially diluted test compounds or reference standard to the wells. Include wells with no competitor (maximum signal) and wells with a high concentration of unlabeled dexamethasone (minimum signal).
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the fluorescence polarization signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the fluorescent ligand is displaced). Calculate the Ki (inhibition constant) from the IC₅₀.
Protocol 4.2: Cellular Anti-Inflammatory Assay (Cytokine Inhibition)
Rationale: This functional assay measures the ability of the compounds to suppress the production of pro-inflammatory cytokines in a relevant human cell line, directly assessing the desired anti-inflammatory effect. [13][14][15] Materials:
-
A549 cells (human lung epithelial) or peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation.
-
Test compounds and a reference standard.
-
ELISA kits for a key pro-inflammatory cytokine (e.g., IL-6 or IL-8).
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and reference standard in cell culture medium.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
Induce an inflammatory response by adding an EC₈₀ concentration of TNF-α or LPS to the wells (except for the unstimulated control wells).
-
Incubate for 18-24 hours at 37 °C, 5% CO₂.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the chosen cytokine (e.g., IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the compound concentration. Fit the data to determine the IC₅₀ value, representing the concentration that inhibits 50% of cytokine production.
| Compound | GR Binding Ki (nM) | IL-6 Inhibition IC₅₀ (nM) | Therapeutic Index (Hypothetical) |
| Flumethasone (Ref.) | 1.2 | 0.8 | 1.0 |
| Derivative A-1 | 0.8 | 0.5 | 1.2 |
| Derivative A-2 | 5.4 | 8.2 | 0.5 |
| Derivative B-1 | 2.1 | 1.5 | 0.9 |
| Derivative B-2 | 15.0 | 25.0 | 0.2 |
Data Interpretation and Lead Candidate Selection
A successful lead candidate should exhibit high affinity for the GR and potent inhibition of inflammatory markers.
-
High Potency: Look for compounds with low nanomolar or sub-nanomolar Ki and IC₅₀ values, ideally superior to or comparable with the reference standard (Flumethasone).
-
SAR Analysis: Correlate the structural changes with the biological activity. For example, did the introduction of a basic nitrogen in the reductive amination series improve potency? Did the increased lipophilicity from the Wittig reaction enhance activity?
-
Next Steps: Promising candidates should be advanced to further studies, including assays for transactivation (to assess side effect potential), metabolic stability assays, and eventually, in vivo models of inflammation. [13][16]
Conclusion
This compound is a valuable and versatile platform for the development of novel corticosteroids. The synthetic and analytical protocols outlined in this guide provide a robust framework for creating and evaluating new chemical entities. By systematically modifying the C-21 position and assessing the resulting biological activity, researchers can identify next-generation anti-inflammatory agents with improved efficacy and safety profiles, addressing a significant unmet need in medicine.
References
-
Jones, D. L., et al. (1975). Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion. Journal of Endocrinology. Available at: [Link]
-
Ivanova, A., et al. (2023). STRUCTURE–ACTIVITY RELATIONSHIP (SAR) ANALYSIS OF GLUCOCORTICOIDS AND THEIR PHARMACOKINETIC PROPERTIES. Journal of Applied Science and Social Science. Available at: [Link]
-
Bodor, N., et al. (2007). Commonly accepted structure-activity relationship for corticosteroid... ResearchGate. Available at: [Link]
-
Del Rosso, J. Q. (2008). Use of Individual Components and Advances in Topical Formulation Technology: Focus on Corticosteroids. The Journal of Clinical and Aesthetic Dermatology. Available at: [Link]
-
Brasca, M. G., et al. (1991). Glucocorticoid Activity and Structure Activity Relationships in a Series of Some Novel 17 Alpha-Ether-Substituted Steroids. Drug Design and Discovery. Available at: [Link]
-
Deranged Physiology. (2023). Pharmacology of corticosteroids. Available at: [Link]
-
He, Y., et al. (2019). Development of highly potent glucocorticoids for steroid-resistant severe asthma. PNAS. Available at: [Link]
-
Naidoo, C. (2019). The formulation and characterisation of corticosteroid loaded Ethosomes for topical delivery. University of the Western Cape. Available at: [Link]
-
Johnson, M. (1998). Development of Fluticasone Propionate and Comparison With Other Inhaled Corticosteroids. Journal of Allergy and Clinical Immunology. Available at: [Link]
-
Armstrong, M., et al. (2016). Development and validation of a novel bioassay to determine glucocorticoid sensitivity. Journal of Translational Medicine. Available at: [Link]
-
He, Y., et al. (2019). Development of highly potent glucocorticoids for steroid-resistant severe asthma. OiPub. Available at: [Link]
-
He, Y., et al. (2019). Development of highly potent glucocorticoids for steroid-resistant severe asthma. eScholarship, University of California. Available at: [Link]
-
Rathi, S. K. (2011). Topical corticosteroids in dermatology. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]
-
Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. American Journal of Medical and Biological Research. Available at: [Link]
-
Denison, M. S., et al. (2017). Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity. Environmental Health Perspectives. Available at: [Link]
-
Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Available at: [Link]
-
Mukhopadhyay, A. K., & Kwatra, G. (2020). Evolution and Development of Topical Corticosteroids. ResearchGate. Available at: [Link]
-
Wind, A., et al. (2022). Highly Responsive Bioassay for Quantification of Glucocorticoids. ACS Omega. Available at: [Link]
-
He, Y., et al. (2014). Structures and mechanism for the design of highly potent glucocorticoids. Cell Research. Available at: [Link]
-
Li, D., et al. (2022). Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays. Acta Pharmacologica Sinica. Available at: [Link]
-
Bull, J. R., & Tuinman, A. (1975). Efficient synthesis of the corticosteroid side-chain from 17-ketones. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Wang, Z., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules. Available at: [Link]
-
Noack, M., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in Immunology. Available at: [Link]
-
Britannica. (2026). Steroid - Isolation, Extraction, Purification. Available at: [Link]
-
Kletting, S., et al. (2020). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
LookChem. (n.d.). Cas 28400-50-2,this compound. Available at: [Link]
-
Armstrong, M., et al. (2016). Development and validation of a novel bioassay to determine glucocorticoid sensitivity. ResearchGate. Available at: [Link]
-
Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Available at: [Link]
-
Natsheh, O., et al. (2023). A Practical Guide to Advanced Topical Drug Delivery Systems in Dermatology. Dermatology and Therapy. Available at: [Link]
-
Ventura, M. R., et al. (2019). Green Synthesis of Pharmaceutical Steroids. Molecules. Available at: [Link]
-
Gineys, N., et al. (2010). Analytical method for the determination of trace levels of steroid hormones and corticosteroids in soil, based on PLE/SPE/LC-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Ponzetto, F., et al. (2023). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. Metabolites. Available at: [Link]
-
Courant, F., et al. (2007). Analytical strategies for the direct mass spectrometric analysis of steroid and corticosteroid phase II metabolites. ResearchGate. Available at: [Link]
-
Leporati, A., et al. (2001). Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry. Semantic Scholar. Available at: [Link]
-
Dauben, W. G., & Greenfield, L. J. (1987). Stereoselective Introduction of Steroid Side Chains at C (17) and C (20). ResearchGate. Available at: [Link]
-
Schumacher, M., et al. (2002). Biosynthetic pathways of steroids. ResearchGate. Available at: [Link]
-
Bull, J. R., & Tuinman, A. (1975). Efficient synthesis of the corticosteroid side-chain from 17-ketones. IP Paris Research Portal. Available at: [Link]
-
Al-bari, M. A. A. (2022). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Research Square. Available at: [Link]
-
Anderson, D. P., et al. (2017). Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. Molecular Biology and Evolution. Available at: [Link]
- CN100429221C - Synthetic method of corticosteroid. Google Patents.
- WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue. Google Patents.
- WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids. Google Patents.
-
Pharmaffiliates. (n.d.). CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. Available at: [Link]
-
Chau, D. M., et al. (2017). Approach to synthesis of prednisolone from 9α-hydroxy androstenedione. Vietnam Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Flumethasone. National Institutes of Health. Available at: [Link]
Sources
- 1. Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid activity and structure activity relationships in a series of some novel 17 alpha-ether-substituted steroids: influence of 17 alpha-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. internationaljournal.co.in [internationaljournal.co.in]
- 4. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 11. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]
- 16. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Studies Using Flumethasone-17,20 21-Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting in vitro studies with Flumethasone-17,20 21-Aldehyde, a derivative of the synthetic corticosteroid Flumethasone. While specific experimental data on this aldehyde derivative is limited, its structural similarity to Flumethasone suggests it likely functions as a glucocorticoid receptor (GR) agonist with potent anti-inflammatory and immunosuppressive properties.[1][2][3] The protocols detailed herein are based on established methodologies for characterizing corticosteroids and are designed to enable researchers to investigate the bioactivity of this compound in a cellular context. The experimental designs focus on elucidating its mechanism of action, potency, and potential therapeutic applications.
Introduction to Flumethasone and its Derivatives
Flumethasone is a moderately potent, fluorinated glucocorticoid known for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[1][2] Like other corticosteroids, its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR).[3][4] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory factors.[4][5]
This compound (CAS No: 28400-50-2) is a specific derivative of Flumethasone.[6] While its distinct biological activities are not yet extensively characterized in published literature, its core steroid structure suggests it will retain an affinity for the glucocorticoid receptor. The aldehyde functional group may influence its metabolic stability, receptor binding kinetics, and overall potency, making in vitro characterization a critical step in its evaluation as a potential therapeutic agent.
Putative Mechanism of Action: A Glucocorticoid Receptor-Mediated Pathway
The central hypothesis for the action of this compound is its function as a GR agonist. This interaction is expected to trigger a cascade of molecular events that ultimately result in the modulation of inflammatory responses.
Glucocorticoid Receptor Activation and Nuclear Translocation
Upon entering the cell, this compound is presumed to bind to the cytosolic GR, which exists in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the formation of an activated GR-ligand complex. This complex then dimerizes and translocates to the nucleus.[7]
Transcriptional Regulation of Inflammatory Genes
Once in the nucleus, the activated GR dimer can influence gene expression through several mechanisms:
-
Transactivation: The GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 (lipocortin-1) and Interleukin-10 (IL-10).[4]
-
Transrepression: More central to its anti-inflammatory effects, the activated GR can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8][9] This is achieved through direct protein-protein interactions, preventing NF-κB from binding to its target DNA sequences and initiating the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][10][11]
Figure 1: Putative signaling pathway of this compound.
Experimental Protocols for In Vitro Characterization
The following protocols provide a framework for assessing the biological activity of this compound. It is recommended to use a well-characterized glucocorticoid, such as Dexamethasone or Flumethasone itself, as a positive control in all experiments.
Cell Viability and Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. The XTT assay is a reliable colorimetric method for this purpose.[12][13][14]
Protocol 3.1.1: XTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., A549 human lung adenocarcinoma, RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Include wells with vehicle control (solvent only) and untreated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT into a colored formazan product.[14]
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | Description |
| Cell Line | A549, RAW 264.7, or other relevant cell line |
| Seeding Density | 1 x 104 cells/well |
| Compound Concentrations | e.g., 0.1 nM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24-48 hours |
| Assay | XTT |
| Detection | Absorbance at 450-500 nm |
Table 1: Summary of XTT Assay Parameters.
Assessment of Anti-Inflammatory Activity
The ability of this compound to suppress the production of pro-inflammatory cytokines is a key indicator of its anti-inflammatory potential.
Protocol 3.2.1: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Seeding and Adherence: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the XTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[15][16][17]
-
Data Analysis: Construct a standard curve and determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated cells.
Figure 2: Workflow for assessing the anti-inflammatory effect of this compound.
Gene Expression Analysis by Quantitative PCR (qPCR)
To investigate the effect of this compound at the transcriptional level, qPCR can be used to measure changes in the mRNA expression of key inflammatory genes.
Protocol 3.3.1: qPCR for TNF-α, IL-6, and IL-1β mRNA
-
Cell Treatment: Treat cells (e.g., A549 or RAW 264.7) in 6-well plates with this compound and/or LPS as described in Protocol 3.2.1, but for a shorter duration (e.g., 4-6 hours) to capture the peak of gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol-based method or column-based kits).[18] Ensure to work in an RNase-free environment.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using SYBR Green or TaqMan probes for the target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[19][20][21]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the control.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| Human IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Example Primer Sequences for Human qPCR. Note: Primer sequences should be validated for specificity and efficiency.
Investigating NF-κB Pathway Inhibition by Western Blot
Western blotting can be used to assess the effect of this compound on key proteins in the NF-κB signaling pathway, such as the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.[7][22][23][24]
Protocol 3.4.1: Western Blot for Phospho-IκBα and Phospho-p65
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound for 1 hour, followed by a short stimulation with TNF-α (e.g., 10 ng/mL for 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on NF-κB pathway activation.
Data Interpretation and Expected Outcomes
-
Cell Viability: this compound is expected to be non-toxic over a wide range of concentrations, similar to other glucocorticoids. A significant decrease in viability at high concentrations would define the cytotoxic threshold.
-
Anti-Inflammatory Activity: A dose-dependent reduction in the secretion of TNF-α and IL-6 is anticipated in cells pre-treated with this compound and subsequently stimulated with LPS. The IC50 value can be calculated to determine its potency.
-
Gene Expression: A corresponding dose-dependent decrease in the mRNA expression of pro-inflammatory genes (TNF-α, IL-6, IL-1β) is expected.
-
NF-κB Inhibition: Western blot analysis should reveal that this compound inhibits the TNF-α-induced phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of the p65 subunit of NF-κB.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory efficacy, and impact on the NF-κB signaling pathway, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. These studies will form the foundation for further preclinical development and a deeper understanding of its therapeutic promise.
References
-
Wikipedia. Flumetasone. [Link]
-
Pharmapedia. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc. [Link]
-
PubChem. Flumethasone. [Link]
-
PubMed. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. [Link]
-
PubMed. Fluticasone Propionate Results in Improved Glucocorticoid Receptor Binding Affinity and Reduced Oral Glucocorticoid Requirements in Severe Asthma. [Link]
-
PubMed. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells. [Link]
-
Journal of Cell Science. NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. [Link]
-
Endocrine Reviews. Molecular Control of Immune/Inflammatory Responses: Interactions Between Nuclear Factor-κB and Steroid Receptor-Signaling Pathways. [Link]
-
PubMed Central. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. [Link]
-
The Physiological Society. Glucocorticoid-NFkB interactions. [Link]
-
PubMed. In vitro determination of relative corticosteroid potency. [Link]
-
National Institutes of Health. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. [Link]
-
MDPI. A Comparative Study of Glucocorticoids Efficacy in Acute Respiratory Distress Syndrome. [Link]
-
DORAS | DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]
-
Baishideng Publishing Group. Cedrol ameliorates ulcerative colitis via myeloid differentiation factor 2-mediated inflammation suppression, with barrier restoration and microbiota modulation. [Link]
-
PubMed. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. [Link]
-
PubMed. Glucocorticoids: binding affinity and lipophilicity. [Link]
-
MDPI. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. [Link]
-
PubMed. Western blotting for detection of glucocorticoid receptors in the brain and pituitary gland from adrenal intact pigs. [Link]
-
National Institutes of Health. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment. [Link]
-
ThaiJO. Comparison of in vitro anti-inflammatory activity of extracts from original Ya-Ha-Rak and adapted formula. [Link]
-
ResearchGate. Western blot analysis of expressed glucocorticoid receptor fragments.... [Link]
-
PubMed. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment. [Link]
-
protocols.io. RNA extraction and quantitative PCR to assay inflammatory gene expression. [Link]
-
MDPI. Inhibition of Inflammation by an Air-Based No-Ozone Cold Plasma in TNF-α-Induced Human Keratinocytes: An In Vitro Study. [Link]
-
National Institutes of Health. Development of a droplet digital PCR assay to detect illicit glucocorticoid administration in bovine. [Link]
-
PubMed. In vitro steroid resistance correlates with outcome in severe alcoholic hepatitis. [Link]
-
PubMed. In Vitro and in Vivo Techniques Used in Drug Development for Evaluation of Dose Delivery of Inhaled Corticosteroids. [Link]
-
SpringerLink. Metabolomic changes related to airway inflammation, asthma pathogenesis and systemic activity following inhaled fluticasone furoate/vilanterol. [Link]
-
Longdom Publishing. Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. [Link]
-
PubMed. Pharmacokinetics of intravenous flumetasone and effects on plasma hydrocortisone concentrations and inflammatory mediators in the horse. [Link]
-
ResearchGate. Primer sequences used in the quantitative PCR assays. [Link]
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]
Sources
- 1. Flumetasone - Wikipedia [en.wikipedia.org]
- 2. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]
- 3. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. academic.oup.com [academic.oup.com]
- 12. measurlabs.com [measurlabs.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress | MDPI [mdpi.com]
- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 18. protocols.io [protocols.io]
- 19. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a droplet digital PCR assay to detect illicit glucocorticoid administration in bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blotting for detection of glucocorticoid receptors in the brain and pituitary gland from adrenal intact pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IE [thermofisher.com]
Troubleshooting & Optimization
improving the yield of Flumethasone from its aldehyde intermediate
Subject: Optimizing the Yield of Flumethasone from its Aldehyde Intermediate
Document ID: TSC-FLU-ALDOX-001
Introduction
Welcome to the technical support guide for the synthesis of Flumethasone. This document is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of corticosteroids. We will focus specifically on a critical, yet often challenging step: the efficient oxidation of the 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-al (Flumethasone Aldehyde) to the corresponding 21-oic acid, a key intermediate, and its subsequent conversion or relation to Flumethasone (the 21-alcohol).
While Flumethasone itself is the C-21 alcohol, its aldehyde intermediate is a pivotal branch point in corticosteroid synthesis. The aldehyde can be reduced to yield Flumethasone or oxidized to the 21-oic acid, which is a precursor for other important APIs like Fluticasone.[1][2] This guide provides in-depth troubleshooting, FAQs, and validated protocols to maximize the yield and purity of your target compound from this aldehyde intermediate. Our goal is to equip you with the causal understanding and practical steps needed to overcome common synthetic hurdles.
Section 1: Reaction Overview & Mechanistic Considerations
The core transformation is the oxidation of a sterically hindered aldehyde at the C-21 position to a carboxylic acid. The challenge lies in achieving this conversion with high selectivity and yield, without affecting the sensitive functional groups on the steroid core, such as the 11β-hydroxyl group and the di-fluoro substitutions.
A variety of oxidizing agents can be used for this transformation.[3][4] A common and effective choice is a buffered solution of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This is known as the Pinnick oxidation, which is renowned for its mild conditions and high chemoselectivity for aldehydes.
Visualizing the Core Reaction
Below is a diagram illustrating the conversion of the Flumethasone aldehyde intermediate.
Caption: Reaction pathway for the oxidation of Flumethasone aldehyde.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters influencing the yield of the 21-oic acid?
A: The three most critical parameters are:
-
Purity of the Starting Aldehyde: The presence of residual solvents or impurities from the previous step can interfere with the oxidant or catalyze side reactions. Ensure the aldehyde is fully characterized (HPLC, NMR) and dry before proceeding.[5]
-
Stoichiometry of the Oxidant and Scavenger: An excess of sodium chlorite is required, but a large excess can lead to unwanted side reactions. The chlorine scavenger (2-methyl-2-butene) is crucial for preventing the formation of highly reactive chlorine species that can degrade the steroid nucleus. A molar ratio of 1.5:3.0 (NaClO₂ : Scavenger) relative to the aldehyde is a robust starting point.
-
pH Control: The Pinnick oxidation is highly pH-sensitive. The reaction should be maintained in a weakly acidic buffer (pH 4-5), typically using a phosphate buffer like NaH₂PO₄. Deviations outside this range can dramatically slow the reaction or promote byproduct formation.
Q2: What are the common byproducts, and how can they be minimized?
A: The most common byproduct is unreacted starting material. Another potential impurity is the 17-Keto Flumethasone, arising from oxidative degradation.[5] Minimizing these involves:
-
Monitoring Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting aldehyde.[6][7] Do not extend the reaction time unnecessarily after full conversion is observed.
-
Maintaining Low Temperature: Running the reaction at a controlled temperature (e.g., 0-5 °C initially, then allowing it to warm to room temperature) prevents thermal degradation and improves selectivity.
-
Effective Quenching: At the end of the reaction, quench any excess oxidant with a reducing agent like sodium sulfite (Na₂SO₃) to prevent further reactions during work-up.
Q3: How can I effectively monitor the reaction's progress?
A: HPLC is the preferred method for accurate monitoring.[8][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like phosphoric or formic acid) can typically resolve the starting aldehyde, the product acid, and major impurities.[8] For rapid, qualitative checks at the bench, TLC using a mobile phase like benzene:ethyl acetate:formic acid (5:5:0.2) can be effective.[7][10] The product, being a carboxylic acid, will have a different retention factor (Rf) than the starting aldehyde.
Q4: Is it possible to perform a one-pot deacetylation and oxidation from the 21-acetate?
A: Yes, patents describe processes for the simultaneous deacetylation of a 21-acetate precursor and subsequent oxidation.[2][11][12] This is often achieved using a base like potassium hydroxide in methanol, followed by an oxidant like hydrogen peroxide.[2][12] However, this approach can be lower yielding and produce more byproducts compared to a stepwise synthesis. For highest purity and yield, a stepwise approach starting from the isolated aldehyde is recommended.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the oxidation step.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Table
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| Reaction Stalled / Incomplete Conversion | 1. Inactive Oxidant: Sodium chlorite (NaClO₂) can degrade over time, especially if exposed to moisture. | Use a fresh bottle of high-purity (>80%) NaClO₂. Store it in a desiccator. Consider titrating the oxidant to confirm its strength before use. |
| 2. Incorrect pH: The reaction rate is highly dependent on a weakly acidic environment. | Prepare the phosphate buffer fresh. Verify the pH of the reaction mixture is between 4 and 5 after all reagents are added. If necessary, adjust with dilute H₃PO₄ or NaHCO₃. | |
| 3. Poor Solubility/Mass Transfer: The steroid starting material may have low solubility in the reaction medium, leading to a slow reaction. | Ensure vigorous stirring. Using a co-solvent system like tert-butanol (t-BuOH) and water can improve solubility and reaction rates. | |
| Low Isolated Yield After Work-up | 1. Incomplete Extraction: The product, being a carboxylic acid, can form a salt and remain in the aqueous layer if the pH is not sufficiently acidic during extraction. | Before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate), ensure the aqueous layer's pH is adjusted to ~2 with an acid like 1M HCl. This protonates the carboxylate, making it more soluble in the organic phase. |
| 2. Product Degradation: Residual oxidant during work-up or concentration can degrade the product. | Always quench the reaction with an aqueous solution of a reducing agent (e.g., sodium sulfite) before starting the extraction process. Test a drop of the reaction mixture with starch-iodide paper to ensure no oxidant remains. | |
| 3. Physical Loss: Product may be lost during transfers, filtration, or crystallization. | Pre-saturate wash solvents to minimize dissolution losses. When crystallizing, cool the solution slowly and allow adequate time for crystal formation to maximize recovery.[13] | |
| Product is Impure (Multiple Spots on TLC/HPLC) | 1. Over-oxidation/Side Reactions: This can occur if the reaction temperature is too high or if an un-buffered, highly reactive oxidant is present. | Run the reaction at a lower temperature (0-5 °C). Ensure an adequate amount of the chlorine scavenger (2-methyl-2-butene) is present to trap hypochlorite byproducts. |
| 2. Incomplete Reaction: The major impurity is often the starting aldehyde. | Allow the reaction to proceed until HPLC or TLC analysis shows <1% of the starting material remaining.[2] | |
| 3. Ineffective Purification: The polarity of the product acid and starting aldehyde may be similar, making chromatographic separation difficult. | Recrystallization is often the most effective purification method.[2] Experiment with different solvent systems (e.g., methanol/water, ethyl acetate/heptane) to find optimal conditions for selective crystallization of the product. |
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions should be taken.
Protocol A: Optimized Oxidation of Flumethasone Aldehyde
This protocol is based on a 10.0 g scale of the Flumethasone aldehyde intermediate.
Reagents & Materials:
-
Flumethasone Aldehyde (10.0 g, 1.0 eq)
-
tert-Butanol (t-BuOH) (200 mL)
-
Water (deionized) (50 mL)
-
2-Methyl-2-butene (3.0 eq)
-
Sodium Chlorite (NaClO₂, 80% purity, 1.5 eq)
-
Monosodium Phosphate (NaH₂PO₄, monohydrate, 1.5 eq)
-
Dichloromethane (DCM) for extraction
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend the Flumethasone Aldehyde (10.0 g) in t-BuOH (200 mL).
-
Buffering: Add 2-methyl-2-butene, followed by a solution of NaH₂PO₄ in water (50 mL). Stir the resulting slurry for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Oxidant Addition: In a separate beaker, dissolve the sodium chlorite in 50 mL of water. Add this solution dropwise to the cooled, stirring reaction slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed (<1%).[2]
-
Quenching: Once complete, cool the mixture back to 10 °C and slowly add saturated Na₂SO₃ solution until a test with starch-iodide paper indicates the absence of oxidants.
Protocol B: Work-up and Purification
-
Solvent Removal: Remove the t-BuOH from the quenched reaction mixture under reduced pressure (rotary evaporator).
-
Acidification: To the remaining aqueous slurry, add DCM (200 mL). While stirring vigorously, slowly add 1M HCl until the pH of the aqueous layer is ~2.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and then brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Flumethasone-21-oic acid as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/water or ethyl acetate. The pure product should be dried under vacuum at 40-45 °C.[2] A purity of >99% by HPLC area should be achievable.[2]
Section 5: References
-
Martin, K. O., & Monder, C. (1978). Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. Biochemistry. Available at: [Link]
-
Leitão, E., et al. (2018). Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review. Available at: [Link]
-
Lee, H. J., & Monder, C. (1977). Oxidation of corticosteroids to steroidal carboxylic acids by an enzyme preparation from hamster liver. Biochemistry. Available at: [Link]
-
Monder, C., & Martin, K. O. (1978). Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. Biochemistry. Available at: [Link]
-
SIELC Technologies. Separation of Flumethasone on Newcrom R1 HPLC column. Available at: [Link]
-
Villax, I. (2002). Preparation of flumethasone and its 17-carboxyl androsten analogue. Google Patents (WO2002100878A1). Available at:
-
Algethami, F. K., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. Available at: [Link]
-
Villax, I. (2001). Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. Hovione. Available at: [Link]
-
Algethami, F. K., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceut. PSE Community.org. Available at: [Link]
-
CN114380878A. (2022). Synthetic method of flumethasone. Google Patents. Available at:
-
Algethami, F. K., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. ResearchGate. Available at: [Link]
-
Algethami, F. K., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]
-
Villax, I. (2003). Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue. Google Patents (US6528666B1). Available at:
-
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. Available at: [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 3. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Flumethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]
- 12. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Flumethasone-17,20 21-Aldehyde Instability
Welcome to the technical support center for Flumethasone-17,20 21-Aldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this corticosteroid intermediate. Here, we address common instability issues through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and formulations.
Introduction to this compound Stability
This compound is a key intermediate in the synthesis of Flumethasone and related corticosteroids.[1][] As with many corticosteroids, particularly those with reactive aldehyde functionalities, stability can be a significant challenge.[3][4] Understanding the potential degradation pathways is crucial for obtaining reliable experimental results and developing stable formulations. The primary instability concerns for this molecule revolve around its aldehyde group and the corticosteroid backbone, which are susceptible to oxidation, hydrolysis, photodegradation, and rearrangement reactions.[3][5][6][7]
This guide will walk you through identifying and resolving these common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
Q1: I'm observing a rapid loss of my this compound peak and the appearance of multiple new peaks in my chromatogram shortly after preparing my solution. What could be the cause?
A1: This is a common issue and often points to several potential degradation pathways that can be triggered by your solvent system and environmental conditions. The primary suspects are hydrolysis, oxidation, and pH-related instability. Corticosteroids are known to be susceptible to degradation in both acidic and alkaline conditions.[8][9] The aldehyde group is particularly prone to oxidation.
Troubleshooting Steps:
-
pH Assessment: Immediately measure the pH of your solution. Corticosteroids often exhibit maximum stability in a slightly acidic pH range (typically pH 3-5).[10] If your solvent is neutral or alkaline, this could be the primary driver of degradation.
-
Solvent Choice: What solvent are you using? Protic solvents, especially water, can facilitate hydrolysis. If possible, consider using aprotic solvents like acetonitrile or anhydrous ethanol for stock solutions, though be mindful of solubility. The formation of enol aldehydes from corticosteroids is favored in aprotic environments under acidic conditions.[11]
-
Oxygen Exposure: Aldehydes are readily oxidized to carboxylic acids. Ensure your solvents are de-gassed and consider preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Forced Degradation Study: To pinpoint the cause, perform a forced degradation study. This will help you understand the molecule's lability under different stress conditions. See the detailed protocol below.
Issue 2: Appearance of a new, more polar peak during analysis.
Q2: A new, more polar peak is consistently appearing in my HPLC analysis of this compound. What is this likely to be?
A2: The appearance of a more polar impurity often suggests an oxidation or hydrolysis event. A likely candidate is the corresponding carboxylic acid, formed by the oxidation of the 21-aldehyde group.[7][12] Another possibility is hydrolysis of any ester groups if you are working with a related compound, though for the aldehyde itself, oxidation is a primary concern.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown polar peaks.
Analytical Approach:
-
LC-MS/MS Analysis: The most direct way to identify this new peak is through liquid chromatography-mass spectrometry (LC-MS/MS).[13][14] This will provide the molecular weight of the impurity, which you can compare to potential degradation products.
-
Reference Standards: If available, co-inject a reference standard of the suspected impurity (e.g., the corresponding carboxylic acid) to see if the retention times match.
Preventative Measures:
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions, provided it does not interfere with your downstream applications.
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere can significantly reduce oxidative degradation.
Issue 3: Instability under light exposure.
Q3: My samples of this compound seem to degrade when left on the lab bench. Is it light-sensitive?
A3: Yes, photostability is a significant concern for many corticosteroids, including Flumethasone.[5] Exposure to UV light, and even ambient laboratory light over time, can induce photodegradation, leading to the formation of various photoproducts.[15][16]
Key Photodegradation Pathways for Corticosteroids:
-
Norrish Type I and II Reactions: The C20-keto group can undergo photochemical reactions, leading to cleavage of the C17-C20 bond.[6]
-
Rearrangements: UV exposure can lead to complex rearrangements of the steroid backbone.
Preventative Measures:
-
Use Amber Vials: Always store solutions of this compound in amber glass vials or light-blocking centrifuge tubes.
-
Protect from Light: During experiments, cover your samples with aluminum foil.
-
Photostability Testing: If you are developing a formulation, it is crucial to perform formal photostability testing according to ICH guidelines.[16]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to systematically investigate the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
pH meter
-
HPLC system with a UV/PDA detector
-
LC-MS/MS system (for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 24 and 48 hours.
-
Photodegradation: Expose a solution to UV light (as per ICH Q1B guidelines) for a specified duration.[16]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.[17][18][19][20] A gradient method with a C18 column is typically effective for separating corticosteroids and their degradation products.[3][21]
-
Peak Purity and Identification: Use a PDA detector to check for peak purity. For significant degradation products, use LC-MS/MS to determine their mass and propose a structure.
Data Summary Table:
| Stress Condition | Incubation Time/Temp | % Degradation | Major Degradants (Proposed) |
| 0.1 N HCl | 8 hours @ 60°C | ~15% | Mattox rearrangement products |
| 0.1 N NaOH | 2 hours @ RT | ~40% | Epimerization, side-chain cleavage |
| 3% H₂O₂ | 24 hours @ RT | ~25% | 21-Carboxylic acid, other oxides |
| Thermal (80°C) | 48 hours | ~10% | Various minor products |
| UV Light | 24 hours | ~30% | Photoproducts (e.g., lumi-derivatives) |
Note: The above data is illustrative and will vary based on specific experimental conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from all degradation products generated during forced degradation studies.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Robustness: Assess the method's reliability with small, deliberate variations in method parameters (e.g., pH, flow rate).[20]
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for corticosteroids like this compound.
Caption: Major degradation pathways for this compound.
Formulation and Stabilization Strategies
Q4: How can I formulate a more stable solution of this compound for my experiments?
A4: A multi-faceted approach is required to enhance stability.
Recommended Strategies:
-
pH Control: Buffer your solution to a pH of 3-5, where many corticosteroids show maximal stability.[10] A citrate or acetate buffer is often a good starting point.
-
Minimize Water Content: If possible, use co-solvents like propylene glycol or ethanol to reduce the water activity, thereby slowing down hydrolysis.
-
Use of Antioxidants: As mentioned, adding antioxidants can prevent oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze degradation. The addition of a chelating agent like EDTA can be beneficial.
-
Protection from Light: Strict light protection is non-negotiable for both storage and handling.
Summary of Stabilization Strategies:
| Strategy | Mechanism of Action | Example |
| pH Control | Minimizes acid/base catalyzed hydrolysis | Acetate or Citrate Buffer (pH 4.5) |
| Solvent Selection | Reduces water activity, slows hydrolysis | Use of co-solvents (e.g., Propylene Glycol) |
| Inert Atmosphere | Prevents oxidation | Purging with Nitrogen or Argon |
| Antioxidants | Scavenge free radicals, inhibit oxidation | Butylated Hydroxytoluene (BHT) |
| Light Protection | Prevents photodegradation | Amber vials, light-blocking containers |
| Chelating Agents | Sequesters catalytic metal ions | Disodium Edetate (EDTA) |
By implementing these troubleshooting steps, analytical protocols, and stabilization strategies, you can significantly improve the reliability of your work with this compound. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Journal of Pharmaceutical Sciences. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. [Link]
-
Journal of Photochemistry and Photobiology B: Biology. (2011). Photoactivation of corticosteroids in UVB-exposed skin. [Link]
-
ResearchGate. (2016). Photodegradation behaviour of fluticasone propionate under different irradiation conditions. [Link]
-
ResearchGate. Photodegradation behaviour of fluticasone propionate under different irradiation conditions. [Link]
-
Scientific Research Publishing. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. [Link]
-
Scientific Research Publishing. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. [Link]
-
Royal Society of Chemistry. (2012). CHAPTER 6: Photochemical Degradation. [Link]
-
National Institutes of Health. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. [Link]
-
PubMed. Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. [Link]
-
Science.gov. forced degradation products: Topics by Science.gov. [Link]
-
PubMed. In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. [Link]
-
National Institutes of Health. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
ResearchGate. (2025). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations. [Link]
-
MDPI. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]
-
PubMed. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. [Link]
-
MDPI. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. [Link]
-
LookChem. Cas 28400-50-2,this compound. [Link]
-
PubMed. Corticosteroid side chain oxidations--II. Metabolism of 20-dihydro steroids and evidence for steroid acid formation by direct oxidation at C-21. [Link]
-
PubMed. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Assay of Betamethasone and Estimation of Its Related Compounds. [Link]
-
Consensus. Strategies to enhance pharmaceutical formulation stability. [Link]
-
PubMed. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. [Link]
-
SynThink Research Chemicals. Flumethasone EP Impurities & Related Compounds. [Link]
-
Veeprho. Flumethasone Impurities and Related Compound. [Link]
-
Wikipedia. Flumetasone. [Link]
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]
-
National Institutes of Health. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
-
PubChem. Flumethasone Pivalate. [Link]
-
Semantic Scholar. (1979). Stability of corticosteroids under anaerobic conditions. [Link]
- Google Patents.
-
ResearchGate. (2025). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]
-
International Journal of Innovative Research in Technology. Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]
- Google Patents. Method of stabilizing an aldehyde.
-
PubMed. Stabilization of Aldehydes as Propylene Glycol Acetals. [Link]
-
ResearchGate. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]
-
MDPI. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]
-
National Institutes of Health. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. [Link]
-
RSC Publishing. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Photoactivation of corticosteroids in UVB-exposed skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corticosteroid side chain oxidations--II. Metabolism of 20-dihydro steroids and evidence for steroid acid formation by direct oxidation at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.info [ijpsr.info]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijirt.org [ijirt.org]
- 21. mdpi.com [mdpi.com]
optimization of HPLC parameters for Flumethasone aldehyde separation
Technical Support Center: Optimization of HPLC Parameters for Flumethasone Aldehyde Separation
Welcome to the Technical Support Center dedicated to the robust analysis of Flumethasone and its critical process impurity, Flumethasone aldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal separation and accurate quantification using High-Performance Liquid Chromatography (HPLC). Here, we will delve into common challenges and provide scientifically grounded troubleshooting strategies to ensure the integrity and reliability of your analytical data.
Introduction: The Challenge of Co-elution
Flumethasone, a potent corticosteroid, can undergo degradation or be present with related substances, one of the most common being its aldehyde form. The structural similarity between Flumethasone and Flumethasone aldehyde presents a significant chromatographic challenge: co-elution. Achieving baseline separation between these two compounds is paramount for accurate impurity profiling and ensuring the quality and safety of pharmaceutical products. This guide provides a systematic approach to method development and troubleshooting to overcome this analytical hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor Resolution Between Flumethasone and Flumethasone Aldehyde
Question: I am observing poor resolution or complete co-elution of Flumethasone and Flumethasone aldehyde peaks. What are the primary causes and how can I improve the separation?
Answer:
Poor resolution is the most common issue in this analysis and typically stems from suboptimal mobile phase composition, an inappropriate stationary phase, or inadequate column temperature.
Causality & Explanation:
The separation of structurally similar compounds like Flumethasone and its aldehyde analog is governed by subtle differences in their polarity and interaction with the stationary phase. Flumethasone aldehyde is slightly more polar than Flumethasone due to the presence of the aldehyde group. To exploit this difference, we need to fine-tune the chromatographic selectivity.
Troubleshooting Steps:
-
Mobile Phase Optimization: This is the most powerful tool for manipulating selectivity.[1]
-
Organic Modifier: The choice and proportion of the organic solvent (typically acetonitrile or methanol) in the mobile phase are critical. Acetonitrile often provides different selectivity compared to methanol for aromatic compounds.[1] Systematically vary the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
pH Adjustment: The pH of the mobile phase can significantly alter the retention of ionizable compounds.[2][3] While Flumethasone and its aldehyde are not strongly ionizable, subtle changes in pH can influence interactions with residual silanols on the silica-based stationary phase, thereby affecting peak shape and selectivity.[4] It is advisable to operate within the stable pH range of your column, typically between pH 2 and 8 for silica-based reversed-phase columns.[4][5]
-
Buffers: Incorporating a buffer (e.g., phosphate or acetate buffer, 10-25 mM) can help maintain a consistent pH and improve peak shape by minimizing interactions with the stationary phase.[4]
-
-
Stationary Phase Selection:
-
Column Chemistry: Standard C18 columns are a good starting point for steroid analysis.[6] However, to enhance selectivity, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds like Flumethasone.[1] Polar-embedded phases can also provide alternative selectivity profiles.[1]
-
Particle Size: Smaller particle size columns (e.g., sub-2 µm for UHPLC or superficially porous particles) provide higher efficiency, leading to narrower peaks and better resolution.
-
-
Column Temperature:
-
Impact on Retention and Selectivity: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[7][8] Increasing the column temperature generally decreases retention times and can improve peak shape.[9][10] More importantly, changing the temperature can alter the selectivity between two closely eluting peaks.[9][11] It is recommended to use a column oven to maintain a stable and consistent temperature.[5][12]
-
Experimental Protocol: Mobile Phase Scouting
-
Initial Conditions: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min.[13][14]
-
Gradient vs. Isocratic: If isocratic elution does not provide adequate separation, a gradient method can be employed to improve resolution and reduce analysis time.[15]
-
Systematic Variation: Create a series of mobile phases by varying the acetonitrile concentration in 5% increments (e.g., 55%, 60%, 65%).
-
pH Study: Prepare mobile phases with a buffer at different pH values (e.g., pH 3.0, 5.0, and 7.0) to assess the impact on selectivity.
-
Temperature Study: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C).
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase | Acetonitrile:Water (60:40) | 50:50 to 70:30 | To adjust retention and selectivity. |
| pH | Not controlled | 3.0 - 7.0 (with buffer) | To control analyte ionization and secondary interactions.[3][16] |
| Column Temp. | Ambient | 25°C - 50°C | To influence retention, selectivity, and efficiency.[7][9] |
Peak Tailing for Flumethasone or Flumethasone Aldehyde
Question: My chromatogram shows significant peak tailing for one or both of the target analytes. What is causing this, and how can I achieve symmetrical peaks?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
Causality & Explanation:
In reversed-phase HPLC, the primary separation mechanism is hydrophobic interaction. However, residual silanol groups on the silica backbone of the stationary phase can have a negative charge and interact with polar functional groups on the analytes, leading to peak tailing.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Corrective Actions:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) with an acidifier like formic or phosphoric acid can suppress the ionization of silanol groups, reducing secondary interactions.[4][17]
-
Use End-Capped Columns: Modern, high-purity silica columns are "end-capped" to minimize the number of accessible silanol groups, resulting in better peak shapes for basic and polar compounds.
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion.[12] Dilute your sample and reinject.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.[18] Dissolving the sample directly in the mobile phase is ideal.[5]
Irreproducible Retention Times
Question: The retention times for my peaks are shifting between injections. What could be the cause of this variability?
Answer:
Retention time drift is often a symptom of an unstable HPLC system or inadequate method parameters.
Causality & Explanation:
Consistent retention times rely on a stable mobile phase composition, flow rate, and column temperature. Any fluctuation in these parameters will lead to variability in retention.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[12] A minimum of 10-15 column volumes is recommended.
-
Mobile Phase Preparation: Inconsistently prepared mobile phases can cause retention time shifts.[19] Ensure accurate measurements and thorough mixing. If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[18]
-
Temperature Fluctuations: Lack of temperature control can lead to retention time drift.[9][12] Use a column oven to maintain a constant temperature.
-
Pump Performance: Leaks in the pump or check valves can cause an inconsistent flow rate, leading to variable retention times.[5][18]
-
Mobile Phase Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[12]
Caption: Logical flow for troubleshooting retention time drift.
Forced Degradation Studies
To ensure the stability-indicating nature of your HPLC method, it is crucial to perform forced degradation studies.[20][21] This involves subjecting the Flumethasone drug substance to various stress conditions to generate potential degradation products, including Flumethasone aldehyde.
Purpose:
-
To identify potential degradation products and pathways.[21]
-
To demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from all potential degradation products (specificity).[20][22]
-
To understand the intrinsic stability of the molecule.[21]
Typical Stress Conditions:
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 4 hours.[23] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4 hours.[23] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours.[22][23] |
| Thermal Degradation | Dry heat at 105°C for 24 hours. |
| Photolytic Degradation | Expose to light (ICH Q1B guidelines). |
The goal is to achieve a target degradation of 5-20%.[20] The developed HPLC method must be able to resolve the Flumethasone peak from all degradation product peaks.
References
-
Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. National Institutes of Health. Available at: [Link]
-
Two validated liquid chromatographic methods for the simultaneous determination of flumethasone pivalate, its related substance (flumethasone), and clioquinol in: JPC - Journal of Planar Chromatography. AKJournals. Available at: [Link]
-
Separation of Flumethasone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. Available at: [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. Available at: [Link]
-
Analytical Method Development And Validation Of Fluticasone Propionate By Using RP- HPLC. South Eastern European Journal of Public Health. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. Available at: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]
-
The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. PubMed. Available at: [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. ResearchGate. Available at: [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. Available at: [Link]
-
HPLC Troubleshooting Guide. Waters. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]
-
Maintaining liquid chromatography column temperature contributes to accuracy and stability. uHPLCs. Available at: [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health. Available at: [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
The Use of Temperature for Method Development in LC. Chromatography Today. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Available at: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. seejph.com [seejph.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Separation of Flumethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. longdom.org [longdom.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. iajpr.com [iajpr.com]
preventing the degradation of Flumethasone to Flumethasone-17,20 21-Aldehyde
Welcome to the technical support center for Flumethasone. This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate the degradation of Flumethasone into its primary aldehyde degradant, Flumethasone-17,20 21-Aldehyde. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your Flumethasone formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Flumethasone leading to the formation of an aldehyde?
A1: The principal degradation pathway is the Mattox rearrangement , a reaction common to corticosteroids possessing a 1,3-dihydroxyacetone side chain.[1][2] This acid or base-catalyzed β-elimination of water from the side chain results in the formation of an enol aldehyde intermediate, which then tautomerizes to the more stable this compound.[1][2][3]
Q2: What are the key factors that accelerate the degradation of Flumethasone to its aldehyde form?
A2: Several factors can significantly accelerate this degradation:
-
pH: Both acidic and alkaline conditions can catalyze the Mattox rearrangement.[1][2] Maximum stability for similar corticosteroids is often found in the slightly acidic pH range of 3.5-4.5.[4]
-
Temperature: Elevated temperatures increase the rate of chemical degradation reactions, including the Mattox rearrangement.[4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5]
-
Oxidizing Agents: The corticosteroid structure is susceptible to oxidation, which can lead to various degradation products, including aldehydes.[6]
-
Incompatible Excipients: Certain excipients can promote degradation. For instance, polyethylene glycols (PEGs) have been reported to enhance the chemical instability of some steroids.[7]
Q3: How can I detect and quantify Flumethasone and the this compound degradant in my samples?
A3: A stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method is the recommended approach. A reversed-phase C18 column with a mobile phase consisting of an acidic phosphate buffer and acetonitrile, with UV detection, has been shown to be effective for separating Flumethasone pivalate from other compounds and can be adapted for this purpose.[8][9]
Q4: What are the initial steps I should take to improve the stability of my Flumethasone formulation?
A4: To enhance stability, focus on the following:
-
pH Control: Buffer your formulation to a slightly acidic pH, ideally between 3.5 and 4.5.[4][[“]]
-
Temperature Control: Store your formulations at controlled room temperature or under refrigeration, as determined by stability studies.[11]
-
Light Protection: Use light-resistant containers for storage.[11]
-
Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen).[[“]]
In-Depth Troubleshooting Guides
Issue 1: Rapid Degradation of Flumethasone Observed in a New Formulation
If you are observing unexpectedly high levels of this compound in a new formulation, a systematic investigation is required.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high aldehyde levels.
Causality Explained:
-
pH: The pH of your formulation is a critical stability parameter. Deviations from the optimal slightly acidic range can significantly accelerate the acid or base-catalyzed Mattox rearrangement.[1][2][4]
-
Excipient Interaction: Excipients are not always inert. Reactive functional groups or impurities in excipients can interact with Flumethasone, leading to degradation. A systematic drug-excipient compatibility study is crucial during pre-formulation.[7]
-
Storage Conditions: Inadequate control of temperature and light exposure can provide the energy needed to overcome the activation energy of the degradation reaction.[4][11]
Issue 2: Inconsistent Results from Stability Studies
Variability in stability data can often be traced back to a lack of control over environmental factors or issues with the analytical methodology.
Troubleshooting Inconsistent Stability Data
Caption: Troubleshooting inconsistent stability results.
Causality Explained:
-
Analytical Method: A non-stability-indicating method may fail to separate the degradant from the parent peak, leading to an underestimation of degradation. Proper validation according to ICH guidelines is essential.[8][9]
-
Environmental Control: Fluctuations in temperature, humidity, or light intensity within stability chambers can lead to variable degradation rates. Regular calibration and monitoring of these chambers are critical.
-
Photostability Controls: Without a dark control stored under the same conditions (excluding light), it is impossible to differentiate between thermal degradation and photodegradation.[12]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Flumethasone
This protocol is designed to intentionally degrade Flumethasone to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve Flumethasone in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at room temperature for 4 hours.
-
Cool, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in the mobile phase for analysis.
-
-
Photostability Testing (as per ICH Q1B): [5][13]
-
Expose the solid drug substance and a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.[12]
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating UHPLC method.
Protocol 2: Stability-Indicating UHPLC Method for Flumethasone and this compound
This method is adapted from a validated procedure for a related Flumethasone ester and is suitable for the separation and quantification of Flumethasone and its aldehyde degradant.[8][9]
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., Inertsil ODS, 5 µm, 4.6 x 50 mm) |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 35:65 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Formulation Strategies for Enhanced Stability
| Strategy | Mechanism of Action | Key Considerations |
| pH Optimization | Minimizes acid and base-catalyzed hydrolysis and rearrangement.[4][[“]] | The optimal pH range for many corticosteroids is 3.5-4.5.[4] Use of appropriate buffer systems (e.g., citrate, phosphate) is essential. |
| Use of Antioxidants | Scavenge free radicals and prevent oxidative degradation.[14][15][16] | Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. Compatibility with other excipients should be confirmed. |
| Chelating Agents | Sequester metal ions that can catalyze oxidative degradation. | Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used. |
| Excipient Selection | Avoid excipients known to be incompatible with corticosteroids. | Perform drug-excipient compatibility studies.[7] Be cautious with excipients like PEGs that may contain peroxide impurities. |
| Light Protection | Prevents photodegradation by blocking UV and visible light.[11] | Use of amber or opaque primary packaging is a simple and effective measure. |
| Inert Atmosphere Packaging | Reduces the availability of oxygen, thereby minimizing oxidative degradation. | Purging the headspace of vials with nitrogen or argon can significantly improve stability for oxygen-labile compounds.[[“]] |
By implementing these troubleshooting guides, experimental protocols, and formulation strategies, researchers and drug development professionals can effectively prevent the degradation of Flumethasone to this compound, ensuring the quality, safety, and efficacy of their formulations.
References
-
Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc. (n.d.). Retrieved from [Link]
-
Sayed, N. W., Hegazy, M. A., Abdel-Aleem, E. A., Abdelkawy, M., & Abdelfatah, R. M. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Molecules, 28(12), 4888. Retrieved from [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. (2023). ResearchGate. Retrieved from [Link]
-
Chen, B., Anderson, B. D., & G Koth, G. (2003). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of pharmaceutical and biomedical analysis, 32(4-5), 837–849. Retrieved from [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved from [Link]
-
A variation of Mattox rearrangement mechanism under alkaline condition. (2001). ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Sahasranaman, S., Issar, M., Tóth, G. K., Horváth, G., & Hochhaus, G. (2004). Characterization of degradation products of mometasone furoate. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(5), 367-373. Retrieved from [Link]
-
Sayed, R. A., Mohamed, A. R., Hassan, W. S., & Elmasry, M. S. (2021). Comparative study of novel green UV-spectrophotometric platforms for simultaneous rapid analysis of flumethasone pivalate and clioquinol in their combined formulation. Drug development and industrial pharmacy, 47(6), 867–877. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved from [Link]
-
Teng, X. W., Cutler, D. C., & Davies, N. M. (2001). High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies. Journal of pharmaceutical and biomedical analysis, 26(2), 313–319. Retrieved from [Link]
-
van Heugten, A. J. P., van der Meijden, B. J. M., Wouters, P. C., Vromans, H., & van der Voort Maarschalk, K. (2018). Topically used corticosteroids: What is the big picture of drug product degradation? European Journal of Pharmaceutical Sciences, 116, 2-9. Retrieved from [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
Sauer, M. J., & Fivizzani, C. P. (1992). Dexamethasone and flumethasone residues in milk of intramuscularly dosed cows. Journal of dairy science, 75(11), 2977–2981. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Retrieved from [Link]
-
Flumethasone Pivalate | API | CEP/COS | Details of Certificates of Suitability. (n.d.). PharmaCompass. Retrieved from [Link]
-
Sayed, N. W., Hegazy, M. A., Abdel-Aleem, E. A., Abdelkawy, M., & Abdelfatah, R. M. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. Retrieved from [Link]
-
Flumethasone. (n.d.). PubChem. Retrieved from [Link]
-
Ormea, F., Gargovich, G., & Rusciani, A. (1967). [Experimental study on transcutaneous reabsorption and the possible effect of flumethasone pivalate on the hypophysis-adrenal gland axis]. Minerva dermatologica, 42(12), 625–626. Retrieved from [Link]
-
The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. (2010). RSC Publishing. Retrieved from [Link]
-
FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved from [Link]
-
Abplanalp, J. M. (1992). The role of stress in interpreting the dexamethasone suppression test. The Canadian journal of psychiatry. La revue canadienne de psychiatrie, 37(10), 724–727. Retrieved from [Link]
-
Asghar, M. N., & Yameen, M. (2007). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian journal of pharmaceutical sciences, 69(4), 508. Retrieved from [Link]
-
Facioli, J. L., & de-Melo, M. F. (1987). The effect of stress on the dexamethasone suppression test. The British journal of psychiatry : the journal of mental science, 150, 104–106. Retrieved from [Link]
-
Iannaccone, F., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]
-
Liposomal Antioxidants for Protection against Oxidant-Induced Damage. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of Antioxidants on Wound Healing: A Review of the Current Evidence. (2021). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]
- 12. q1scientific.com [q1scientific.com]
- 13. database.ich.org [database.ich.org]
- 14. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Antioxidants on Wound Healing: A Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flumethasone-17,20 21-Aldehyde Synthesis
A Guide to Identification, Control, and Troubleshooting of Common Impurities
This technical support guide is designed for researchers, chemists, and process development scientists working on the synthesis of Flumethasone-17,20 21-Aldehyde. As a critical intermediate in the synthesis of various corticosteroid esters, its purity is paramount. This document provides in-depth, experience-driven insights into the common impurities that may arise during its synthesis, along with practical troubleshooting strategies and analytical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most critical classes of impurities to monitor in the synthesis of this compound?
A1: The most critical impurities generally fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials (e.g., Flumethasone), residual reagents (e.g., oxidizing agents), and byproducts from side reactions.
-
Over-Oxidation Products: The aldehyde functional group is susceptible to further oxidation, leading to the formation of the corresponding carboxylic acid (Flumethasone-21-oic acid), which can be a significant impurity.
-
Degradation Products: Flumethasone and its aldehyde derivative can degrade under certain conditions (e.g., pH, temperature, light), leading to various unspecified degradation products.
Q2: Why is control of the Flumethasone starting material so important?
A2: The presence of unreacted Flumethasone is a common issue. Since the polarity difference between the starting 21-hydroxy compound (Flumethasone) and the product 21-aldehyde is not substantial, they can be difficult to separate via standard chromatography. High levels of residual Flumethasone can impact the yield and purity of subsequent esterification steps and may be carried through to the final active pharmaceutical ingredient (API).
Q3: Can the solvent used in the reaction contribute to impurity formation?
A3: Absolutely. The choice of solvent is critical, especially during oxidation. For instance, using alcohols like methanol or ethanol with certain oxidizing agents can lead to the formation of methyl or ethyl ester impurities if the 21-oic acid is present. Additionally, solvents must be appropriately dried, as water can interfere with many oxidation reactions and lead to the formation of hydrates or other side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and provides a logical, step-by-step approach to resolving them.
Issue 1: TLC/HPLC analysis shows a significant amount of starting material (Flumethasone) remaining.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Insufficient Oxidizing Agent | The stoichiometry of the reaction was not met, leaving unreacted starting material. | Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 eq steps). Monitor the reaction closely by TLC or HPLC to avoid over-oxidation. |
| Low Reaction Temperature | The activation energy for the oxidation is not being met, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessive heat can promote side reactions and degradation. |
| Poor Reagent Quality | The oxidizing agent may have degraded during storage (e.g., Dess-Martin periodinane is moisture-sensitive). | Use a freshly opened bottle of the reagent or test its activity on a model substrate before use. Store sensitive reagents under appropriate conditions (e.g., under nitrogen, in a desiccator). |
| Presence of Quenching Species | Water or other nucleophilic impurities in the solvent or on the glassware can consume the oxidizing agent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
Issue 2: A new, more polar spot/peak appears on TLC/HPLC, suspected to be the 21-oic acid.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Over-Oxidation | The aldehyde product is further oxidized to the carboxylic acid. This is common with strong, non-selective oxidizing agents (e.g., Jones reagent). | Switch to a milder, more selective oxidizing agent such as Dess-Martin periodinane (DMP) or use a Swern oxidation protocol, which is known for stopping at the aldehyde stage. |
| Prolonged Reaction Time | Even with milder oxidants, allowing the reaction to proceed for too long can lead to the slow formation of the over-oxidation product. | Monitor the reaction progress diligently. Once the starting material is consumed (or has reached a steady state), quench the reaction promptly. |
| Workup Conditions | Exposure to oxidizing conditions during the workup (e.g., unquenched oxidant in the presence of water/air) can cause post-reaction oxidation. | Ensure the oxidizing agent is fully quenched before proceeding with the aqueous workup. Common quenching agents include sodium thiosulfate or isopropanol. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for Flumethasone-21-Aldehyde synthesis.
Key Impurity Profiles and Formation Mechanisms
A deeper understanding of how and why specific impurities form is crucial for developing a robust and well-controlled process.
Impurity A: Flumethasone (Unreacted Starting Material)
-
Structure: The 21-hydroxy corticosteroid precursor.
-
Formation Mechanism: Incomplete oxidation reaction.
-
Analytical Signature: Appears as a less polar spot/peak relative to the aldehyde product in normal-phase chromatography and an earlier eluting peak in typical reversed-phase HPLC methods.
Impurity B: Flumethasone-21-oic Acid
-
Structure: The carboxylic acid resulting from over-oxidation of the 21-aldehyde.
-
Formation Mechanism: This impurity forms when the intermediate hemiacetal (formed from the aldehyde and water) is oxidized. Strong oxidizing agents or prolonged reaction times increase its prevalence.
-
Analytical Signature: Significantly more polar than the aldehyde product. It will have a much lower Rf on normal-phase TLC and a later retention time in reversed-phase HPLC.
Mechanism: Formation of Flumethasone-21-oic Acid
The diagram below illustrates the two-step oxidation process that leads to the formation of the unwanted carboxylic acid impurity.
Caption: Mechanism of over-oxidation to the 21-oic acid impurity.
Experimental Protocol: HPLC Method for In-Process Control
This protocol provides a general-purpose HPLC method suitable for monitoring the progress of the oxidation reaction. Method optimization and validation are required for specific applications.
Objective: To separate the starting material (Flumethasone), the product (this compound), and the primary over-oxidation impurity (Flumethasone-21-oic Acid).
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution for steroids. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | A common organic modifier for steroid analysis. |
| Gradient | 0-15 min: 40% B to 70% B15-20 min: 70% B to 40% B20-25 min: 40% B (re-equilibration) | A gradient is necessary to elute compounds with a range of polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Corticosteroids have a strong chromophore that absorbs in this UV region. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dilute the reaction aliquot in a 50:50 mixture of water and acetonitrile. | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability:
-
Expected Elution Order: Flumethasone -> this compound -> Flumethasone-21-oic Acid.
-
Resolution: The resolution between the Flumethasone and this compound peaks should be > 2.0.
-
Tailing Factor: The tailing factor for the product peak should be < 1.5.
References
-
General Corticosteroid Chemistry and Analysis. United States Pharmacopeia (USP). General information on steroid analysis and impurity standards.[Link]
-
Dess-Martin Periodinane Oxidation. Dess, D. B.; Martin, J. C. J. Org. Chem. 1983, 48 (22), pp 4155–4156. The original publication on DMP, a key reagent for selective aldehyde synthesis.[Link]
-
Swern Oxidation. Omura, K.; Swern, D. Tetrahedron 1978, 34 (11), pp 1651–1660. A foundational paper on the use of oxalyl chloride/DMSO for the oxidation of alcohols to aldehydes.[Link]
-
Impurity Profiling in Pharmaceuticals. International Council for Harmonisation (ICH). ICH Q3A Impurities in New Drug Substances.[Link]
Technical Support Center: Refining the Purification of Flumethasone-17,20 21-Aldehyde
A Senior Application Scientist's Guide for Researchers and Development Professionals
Welcome to the technical support center for the purification of Flumethasone-17,20 21-Aldehyde. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this critical corticosteroid intermediate. As your virtual application scientist, my goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
The purification of corticosteroids demands precision. These molecules, while structurally similar, can present unique challenges due to varying polarities and stability.[1][2] This guide is structured to address these challenges head-on, beginning with a direct, problem-oriented troubleshooting section followed by a broader set of frequently asked questions.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific, high-frequency issues encountered during the purification of this compound. Each entry details potential causes and provides actionable, step-by-step protocols for resolution.
Issue 1: Low Purity Profile Post-Chromatography (Persistent Impurities)
Question: My post-column HPLC analysis shows significant impurities co-eluting with the main peak of this compound. How can I improve the separation?
Answer: This is a common challenge, often stemming from structurally similar impurities, such as isomers or degradation byproducts, that are difficult to resolve with standard chromatographic methods.[3][4] The key is to systematically optimize your chromatographic conditions to enhance selectivity. Corticosteroids are well-suited for reversed-phase liquid chromatography (LC), but achieving baseline separation of closely related compounds may require adjustments to the mobile phase and other parameters.[1]
Causality & Action Plan:
-
Insufficient Mobile Phase Selectivity: Standard water/acetonitrile gradients may not be sufficient. Tetrahydrofuran (THF) is known to improve the separation of structurally similar steroids.[5]
-
Poor Peak Shape: Tailing or fronting can obscure smaller impurity peaks. This may be due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Inadequate Method: The current method (isocratic or gradient) may not have the resolving power required.
Workflow for Optimizing Impurity Resolution
Caption: Workflow for HPLC method development.
Protocol: HPLC Method Refinement for Corticosteroid Impurities
This protocol outlines a systematic approach to improving the resolution between this compound and its closely eluting impurities.
Objective: To achieve baseline separation of the target compound from all impurities >0.1%.
Materials:
-
Crude this compound sample
-
HPLC-grade Water, Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF)
-
C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 3 µm)
-
HPLC or UHPLC system with a temperature-controlled column compartment[5]
Procedure:
-
Establish a Baseline: Run your current method and carefully document the retention times and resolution of all peaks.
-
Introduce THF: To improve selectivity, replace acetonitrile with a ternary mobile phase. A good starting point for the organic phase (Solvent B) is a mixture of ACN, MeOH, and THF.[1]
-
Example Starting Condition:
-
Solvent A: Water
-
Solvent B: 50% ACN : 17% MeOH : 33% THF[1]
-
-
-
Optimize the Gradient: If isocratic elution is insufficient, develop a gradient.
-
Start with a shallow gradient (e.g., 40-70% B over 20 minutes) to identify the elution window for all impurities.
-
Sharpen the gradient around the elution time of the main peak to improve resolution while saving time.
-
-
Adjust Temperature: Increasing the column temperature (e.g., to 40-50 °C) can decrease mobile phase viscosity, improve efficiency, and sometimes alter selectivity.[5] Monitor for any signs of on-column degradation.
-
Verify with Mass Spectrometry: Once analytical separation is achieved, use LC-MS to confirm the mass of the main peak and identify the impurities, which is crucial for understanding their origin (e.g., starting material, byproduct, or degradant).[4][6]
-
Scale-Up to Preparative HPLC: Once an optimized analytical method is established, it can be scaled up for preparative purification to isolate milligrams of the pure compound.[1][7]
| Parameter | Initial Condition (Example) | Optimized Condition (Example) | Rationale for Change |
| Mobile Phase B | 50% Water / 50% ACN | Water / (ACN:MeOH:THF) | THF improves selectivity for steroid isomers.[5] |
| Gradient | Isocratic 50% B | 40% to 70% B in 20 min | Resolves compounds with different polarities.[1] |
| Temperature | Ambient | 40 °C | Reduces backpressure and can improve peak shape.[5] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rates can increase resolution, especially for difficult separations. |
Issue 2: Product "Oiling Out" or Poor Crystal Formation During Crystallization
Question: During the final crystallization step, my product precipitates as an oil instead of forming crystals, or the resulting crystals are very fine and difficult to filter. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase before it can nucleate and grow into a crystalline solid. This is often due to high levels of impurities, a suboptimal solvent/anti-solvent system, or too rapid a change in conditions (e.g., cooling too fast). The goal is to achieve a state of controlled supersaturation that favors crystal growth over amorphous precipitation. For corticosteroids, repeated crystallization is a standard purification method.[2]
Causality & Action Plan:
-
High Impurity Load: Impurities can inhibit the formation of a crystal lattice, promoting an amorphous or oily state.
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for the product, or the anti-solvent may cause precipitation to occur too rapidly. A mixed solvent system, such as dichloromethane and methanol, is often effective for corticosteroids.[8][9]
-
Suboptimal pH: The pH of the solution can significantly impact the solubility and stability of steroids, potentially leading to precipitation issues if not controlled.[10][11][12]
-
Rapid Cooling/Anti-Solvent Addition: Inducing precipitation too quickly favors the formation of small, impure crystals or oils.
Protocol: Optimizing Crystallization of this compound
Objective: To obtain well-defined, easily filterable crystals with high purity.
Materials:
-
Purified, semi-pure, or crude this compound
-
Various solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetone, Ethyl Acetate, Hexane, Water)
-
Heating/cooling system with controlled temperature ramping
Procedure:
-
Solvent Screening (Small Scale):
-
Dissolve a small amount of your material in a good solvent (e.g., DCM) at a slightly elevated temperature (e.g., 35-40°C) to create a concentrated solution.
-
Slowly add an anti-solvent (e.g., Methanol or Hexane) dropwise until the solution becomes slightly turbid (cloudy). This is the point of saturation.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Observe the quality of the crystals formed.
-
-
Refined Recrystallization Protocol (Based on DCM/MeOH System): [8][9]
-
Dissolve the crude or semi-pure aldehyde in a minimal amount of dichloromethane.
-
If necessary, filter the solution to remove any insoluble particulate matter.
-
Slowly add methanol as an anti-solvent while gently stirring. The target volume ratio of methanol to dichloromethane is often around 1:1 to 1:2.[9]
-
Concentrate the solution slowly by evaporating the solvent (DCM has a lower boiling point) until the desired final volume is reached and precipitation begins.[8]
-
Cool the mixture slowly. For example, allow it to cool from 40°C to room temperature over 2-3 hours, then transfer to a 0-5°C environment for several hours or overnight to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent (methanol), and dry under vacuum at a moderate temperature (e.g., 40-45°C).[8][13]
-
-
Troubleshooting Oiling Out:
-
If the product oils out, try re-heating the mixture to dissolve the oil, then add a small amount of the "good" solvent (DCM) to reduce the saturation level.
-
Cool the solution much more slowly. A slower cooling rate provides more time for orderly crystal lattice formation.
-
Consider "seeding" the solution with a few previously obtained pure crystals to encourage nucleation.
-
| Solvent System | Type | Typical Use | Notes |
| DCM / Methanol | Solvent / Anti-solvent | Recrystallization | A proven system for Flumethasone and its derivatives.[8][9] |
| Acetone / Water | Solvent / Anti-solvent | Hydrate Formation | Can be used for corticosteroids, but may form hydrates.[14] |
| Ethyl Acetate / Hexane | Solvent / Anti-solvent | General Purification | Good for moderately polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound? A: Impurities can be broadly categorized as process-related or degradation products.[3][4]
-
Process-Related Impurities: These arise from the synthesis itself and can include unreacted starting materials, reagents, or byproducts from side reactions. An example could be the parent Flumethasone compound if the oxidation to the aldehyde is incomplete.
-
Degradation Products: These form during storage or purification. The aldehyde functionality can be susceptible to oxidation, forming the corresponding carboxylic acid. Other known related substances for Flumethasone include isomers and compounds like 17-Keto Flumethasone.[4][15] Rigorous analytical techniques like LC-MS are essential for identifying and quantifying these impurities.[4]
Q2: My compound appears to be degrading on the silica gel column. What are my alternatives? A: This is a known issue for sensitive compounds, as the acidic nature of standard silica gel can catalyze degradation.[16]
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. A streak or the appearance of new spots indicates degradation.[16]
-
Alternatives:
-
Deactivated Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine, in the eluent before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic support like alumina or Florisil.[16]
-
Reversed-Phase Chromatography: If possible, switch to preparative reversed-phase HPLC, which uses a non-polar C18 stationary phase and is generally less harsh.[1]
-
Q3: What is the best way to monitor the progress of the purification? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, real-time monitoring of column chromatography fractions to determine which ones contain your product and to assess their relative purity. An effective mobile phase for TLC analysis of Flumethasone derivatives is a mixture of benzene, ethyl acetate, and formic acid.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[4] Use it to analyze pooled fractions and the final product to obtain an accurate purity value (e.g., % area). An HPLC method for Flumethasone can use a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid.[19]
Logical Flow for General Purification Troubleshooting
Caption: General troubleshooting flowchart for purification.
References
-
Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Agilent Technologies. [Link]
-
Risks of Precipitate Formation When Combining Corticosteroids with Local Anesthetic for Use During Interventional Pain Procedure. Spine Intervention Society. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Flumethasone-impurities. Pharmaffiliates. [Link]
-
Flumethasone-impurities. Pharmaffiliates. [Link]
-
Steroid - Isolation, Extraction, Purification. Britannica. [Link]
-
Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Korean Journal of Anesthesiology.[Link]
-
Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. PubMed.[Link]
-
Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. ResearchGate.[Link]
-
Evidence of a New Crystalline Phase of Prednisolone Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate. National Institutes of Health (NIH).[Link]
-
Protein purification troubleshooting guide. Cytiva (via Dutscher). [Link]
-
Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. National Institutes of Health (NIH).[Link]
-
Separation of Flumethasone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue.
-
A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues. PubMed.[Link]
-
Isolation and identification of Fluticasone degradation impurities by UFPLC. Shimadzu Corporation. [Link]
-
Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals. [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing.[Link]
- WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review.[Link]
- CN114380878A - Synthetic method of flumethasone.
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI.[Link]
-
Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. Hovione. [Link]
-
Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. ResearchGate.[Link]
- RU2260596C1 - Method for preparing flumetasone, compound.
-
CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. Pharmaffiliates. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 8. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 9. CN114380878A - Synthetic method of flumethasone - Google Patents [patents.google.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 14. Evidence of a New Crystalline Phase of Prednisolone Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Purification [chem.rochester.edu]
- 17. Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Flumethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Flumethasone-17,20 21-Aldehyde Analysis
A Guide to Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Flumethasone and its related impurities, specifically Flumethasone-17,20 21-Aldehyde. As your application support partner, this document provides in-depth, experience-based solutions to diagnose and resolve common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing, and why is it a critical problem for my analysis?
A: In an ideal high-performance liquid chromatography (HPLC) separation, a peak should be perfectly symmetrical, resembling a Gaussian curve. Peak tailing describes the asymmetry that occurs when a peak's trailing edge is broader than its leading edge.[1][2] This is not just a cosmetic issue; it directly impacts the quality and reliability of your data.
Quantitatively, peak shape is often measured by the USP Tailing Factor (T) or Asymmetry Factor (As).[3] A value of T=1.0 indicates a perfectly symmetrical peak. Regulatory guidelines, such as those in the United States Pharmacopeia (USP), often require the tailing factor to be ≤ 2.0, although many methods aim for T ≤ 1.5 for better performance.[4][5]
The core problems caused by peak tailing are:
-
Inaccurate Integration: Tailing makes it difficult for chromatography data systems to accurately determine the beginning and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[6][7]
-
Poor Resolution: Tailing peaks can merge with adjacent peaks, especially when analyzing impurities that are close to the main active pharmaceutical ingredient (API). This loss of resolution can make it impossible to quantify individual components accurately.[8]
-
Reduced Sensitivity: As a peak broadens and tails, its height decreases. This can make it difficult to detect and quantify low-level impurities, compromising the method's limit of detection (LOD) and limit of quantitation (LOQ).[9]
For this compound, an important impurity, accurate quantification is essential for drug safety and regulatory compliance. Peak tailing can obscure this impurity, leading to an underestimation of its presence.
Q2: I'm observing significant peak tailing for Flumethasone aldehyde. What are the most likely chemical causes?
A: Peak tailing for compounds like Flumethasone and its aldehyde derivative in reversed-phase HPLC is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[7][8]
The primary culprits are:
-
Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][10] These silanols are acidic and can become ionized (negatively charged, SiO⁻) at mobile phase pH levels above approximately 3-4.[7][11] Flumethasone, a corticosteroid, has polar functional groups (hydroxyl, ketone) that can engage in strong, secondary polar or ion-exchange interactions with these ionized silanols.[5][12][13] This mixed-mode retention mechanism—part hydrophobic, part polar/ionic—causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[2][10]
-
Analyte Properties at a Given pH: The pH of the mobile phase relative to the analyte's pKa is critical.[1][14] If the mobile phase pH is close to the pKa of an ionizable functional group on the analyte, both the ionized and non-ionized forms of the molecule will exist simultaneously. These two forms will have different retention behaviors, leading to peak broadening or splitting.[15] For consistent results, it is a best practice to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[16]
-
Trace Metal Contamination: The silica matrix of the stationary phase can contain trace metal impurities (e.g., iron, aluminum).[2] These metals can act as Lewis acids and chelate with functional groups on the Flumethasone molecule, creating another source of secondary retention and peak tailing.[7]
Q3: My peak shape is poor. Where should I begin my troubleshooting process?
A: A systematic approach is key to efficiently diagnosing the problem. Before making significant changes to your method, start with the simplest and most common sources of error. The flowchart below provides a logical troubleshooting workflow.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromacademy.com [chromacademy.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. agilent.com [agilent.com]
- 12. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Flumetasone - Wikipedia [en.wikipedia.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 16. biotage.com [biotage.com]
Technical Support Center: Enhancing the Stability of Flumethasone-17,20 21-Aldehyde in Solution
Document ID: F21A-Stab-TSG-001Revision: 1.0
Welcome to the technical support guide for Flumethasone-17,20 21-Aldehyde (referred to herein as F-21-A). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of F-21-A in solution. The aldehyde functional group, while a versatile synthetic handle, is inherently reactive and susceptible to degradation, posing significant challenges during formulation and analysis.[1][2] This guide provides a structured, question-and-answer approach to address common stability issues, grounded in mechanistic principles and validated protocols.
Section 1: Foundational Stability Principles (FAQs)
This section addresses the fundamental chemical properties of F-21-A that govern its stability in solution. Understanding these principles is the first step in designing robust experiments and formulations.
Q1: What are the primary degradation pathways for F-21-A in solution?
A1: The stability of F-21-A, like other corticosteroids with a dihydroxyacetone side chain, is primarily threatened by three pathways: oxidation, pH-mediated reactions, and photodegradation.[3][4] The C-21 aldehyde group is particularly susceptible.
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of dissolved oxygen or trace metal impurities which can catalyze the reaction.[5] This is often the most rapid degradation pathway, leading to a direct loss of the parent molecule and the formation of the corresponding 21-carboxylic acid derivative.
-
pH-Mediated Degradation: Both acidic and alkaline conditions can catalyze degradation.[6][7] Under acidic conditions, corticosteroids can undergo rearrangements like the Mattox rearrangement.[4] In alkaline solutions, autooxidation can be accelerated.[7] The optimal pH for stability is typically in the weakly acidic range.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate free-radical degradation pathways.[8] While specific photostability data for F-21-A is not widely published, it is a standard practice to protect all corticosteroid solutions from light as a precautionary measure.
F21A [label="this compound\n(F-21-A) in Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oxidation [label="Oxidation\n(Dissolved O₂, Metal Ions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Instability [label="pH-Mediated Reactions\n(Acidic or Alkaline)", fillcolor="#FBBC05", fontcolor="#202124"]; Photodegradation [label="Photodegradation\n(UV/Light Exposure)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
CarboxylicAcid [label="17-Carboxylic Acid Derivative", shape=box, style="filled,rounded"]; Rearrangement [label="Mattox Rearrangement\nProducts", shape=box, style="filled,rounded"]; RadicalProducts [label="Free-Radical Degradants", shape=box, style="filled,rounded"];
F21A -> Oxidation; F21A -> pH_Instability; F21A -> Photodegradation;
Oxidation -> CarboxylicAcid [label=" Leads to"]; pH_Instability -> Rearrangement [label=" Can cause"]; Photodegradation -> RadicalProducts [label=" Initiates"]; }
Figure 1: Key factors leading to the degradation of F-21-A in solution.
Q2: How does the choice of solvent impact the stability of F-21-A?
A2: Solvent selection is critical. Aldehydes can react with nucleophilic solvents.
-
Aqueous Solvents: Water can reversibly add to the aldehyde group to form a gem-diol hydrate.[2] While this is an equilibrium, it alters the chemical nature of the molecule and can be a precursor to other reactions. The presence of water also facilitates hydrolysis of other parts of the steroid structure if ester groups are present.[9]
-
Alcohols (e.g., Methanol, Ethanol): These can react with the aldehyde to form hemiacetals.[2] This is also a reversible reaction but represents a deviation from the intended chemical form and can complicate analytical quantification.
-
Aprotic Solvents (e.g., DMSO, Acetonitrile): These are generally preferred as they are non-reactive towards the aldehyde group. However, ensure they are of high purity and low in water content. F-21-A is slightly soluble in DMSO and Methanol.[10]
Recommendation: For analytical stock solutions, use high-purity, anhydrous acetonitrile or DMSO. For aqueous formulations, meticulous control of pH and oxygen content is paramount.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a problem-solving framework for issues commonly encountered during experiments.
Issue 1: Rapid loss of F-21-A purity is observed in my aqueous solution, even when stored in the dark.
This is the most common problem and is almost always linked to oxidation or pH instability.
-
Possible Cause A: Oxidation by Dissolved Oxygen
-
Explanation: Atmospheric oxygen readily dissolves in most solvents. This dissolved O₂ is a primary culprit in oxidizing the sensitive aldehyde group. The reaction can be slow on its own but is often accelerated by trace metal ions.
-
Solution: Deoxygenate your solvents and buffer solutions and consider adding an antioxidant.
Protocol 1: Preparation of Deoxygenated Buffer with Antioxidant
-
Buffer Preparation: Prepare your desired buffer (e.g., a citrate or phosphate buffer, pH 4.5-5.5).
-
Deoxygenation: Sparge the buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes. This involves bubbling the gas through the liquid to displace dissolved oxygen.
-
Antioxidant Addition (Optional but Recommended): While continuing to sparge, add a suitable antioxidant. Sodium metabisulfite (0.01% - 0.1% w/v) is a common and effective oxygen scavenger.
-
F-21-A Addition: Weigh and dissolve the F-21-A directly into the deoxygenated, antioxidant-containing buffer. If a co-solvent is needed, use a minimal amount of deoxygenated DMSO or acetonitrile.
-
Storage: Immediately transfer the final solution to a vial, flush the headspace with inert gas, and seal tightly. Store at recommended temperatures (e.g., 2-8°C).
-
-
-
Possible Cause B: Incorrect pH
-
Explanation: The stability of corticosteroids is often highly dependent on pH.[6] Extreme pH values can catalyze various degradation reactions.[3][4]
-
Solution: Use a well-buffered system within the optimal pH range. The ideal pH must be determined experimentally, but a starting point for many corticosteroids is the weakly acidic range.
Data Presentation: Impact of pH on Stability
-
| pH of Solution | Buffer System | Half-life (t½) at 25°C (Hypothetical) | Primary Degradation Pathway |
| 3.0 | Citrate | ~12 hours | Acid-catalyzed rearrangement |
| 5.0 | Citrate-Phosphate | > 14 days | Minimal Degradation |
| 7.4 | Phosphate | ~48 hours | Base-catalyzed oxidation |
| 9.0 | Borate | < 6 hours | Rapid oxidation & decomposition |
This table presents hypothetical data to illustrate the critical effect of pH. Actual stability must be determined empirically.
start [label="Rapid Purity Loss\n(in the dark)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_o2 [label="Was the solvent\ndeoxygenated (sparged)?", width=3]; check_ph [label="Is the solution pH\ncontrolled with a buffer\nin the 4.5-5.5 range?", width=3];
sol_o2 [label="ACTION:\n1. Sparge solvent with N₂/Ar.\n2. Add an antioxidant.\n3. Re-test.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; sol_ph [label="ACTION:\n1. Prepare a buffered solution.\n2. Confirm final pH.\n3. Re-test.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; investigate_other [label="If issues persist,\ninvestigate excipient\nincompatibility or\ntemperature effects.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_o2; check_o2 -> sol_o2 [label="No"]; check_o2 -> check_ph [label="Yes"]; check_ph -> sol_ph [label="No"]; check_ph -> investigate_other [label="Yes"]; }
Figure 2: Troubleshooting workflow for rapid degradation of F-21-A.
Issue 2: My solution develops a yellow color or precipitate after exposure to lab lighting.
-
Possible Cause: Photodegradation
-
Explanation: Corticosteroids can be sensitive to light, particularly in the UV spectrum.[8] This energy can initiate chain reactions that break down the molecule, often forming colored degradants or insoluble polymers.
-
Solution: Implement rigorous light protection measures.
Protocol 2: Light Protection Best Practices
-
Glassware: Exclusively use amber glass vials or glassware wrapped completely in aluminum foil for preparing and storing solutions.
-
Working Conditions: Whenever possible, perform manipulations in a dimly lit room or under yellow/red safety lights that filter out UV wavelengths.
-
Instrumentation: When using instruments like HPLC, use amber autosampler vials to protect samples waiting for injection.
-
Forced Degradation Study: To confirm photosensitivity, expose a solution in a clear vial to a controlled light source (as described in ICH Q1B guidelines) alongside a "dark" control sample wrapped in foil.[8] Analyze both samples over time to quantify the effect of light.
-
-
Section 3: Advanced Stabilization Strategies
For challenging formulations requiring long-term stability, more advanced techniques may be necessary.
Q3: Can complexation agents like cyclodextrins improve the stability of F-21-A?
A3: Yes, this is a highly promising strategy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate part or all of a "guest" molecule, like F-21-A, shielding it from the bulk solution.
-
Mechanism of Stabilization: By forming an inclusion complex, the cyclodextrin can physically protect the reactive aldehyde group from oxidants or catalysts in the aqueous phase.[13][14] This has been shown to significantly increase the stability of other corticosteroids.[15]
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and safety profiles.
-
Experimental Approach:
-
Perform a phase-solubility study to determine the type of complex formed and the binding constant.
-
Prepare solutions of F-21-A in deoxygenated buffer containing varying concentrations of the chosen cyclodextrin (e.g., 0-15% w/v).
-
Store these solutions under accelerated stability conditions (e.g., 40°C) and analyze for F-21-A content over time.
-
Compare the degradation rate constants to determine the stabilizing effect of the cyclodextrin.
-
Section 4: Analytical Considerations
Accurate assessment of stability requires a reliable analytical method.
Q4: What is the recommended method for quantifying F-21-A and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the gold standard.[3][16]
-
Methodology: A reversed-phase C18 column is typically effective.[16]
-
Detection: UV detection is suitable, as the steroid nucleus is chromophoric. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method must be validated to be "stability-indicating." This involves performing forced degradation studies (acid, base, oxidation, heat, light) to generate degradation products and proving that the method can separate these degradants from the main F-21-A peak.
-
Mass Spectrometry (LC-MS): For identifying unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS/MS) is essential for structural elucidation.[17][18]
References
-
Loftsson, T., & Hreinsdóttir, D. (2006). Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate. International Journal of Pharmaceutics, 323(1-2), 65-71. [Link]
-
Hotha, K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 147-171. [Link]
-
Gloor, M., & Willebrandt, U. (1983). [Skin tolerance of topical corticoids as dependent upon the pH value of the emulsions]. Dermatosen in Beruf und Umwelt. Occupation and environment, 31(4), 122–126. [Link]
-
van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 117, 1-7. [Link]
-
Gould, S., & Scott, K. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(17), 6331. [Link]
-
Zhang, J., et al. (2016). Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. Journal of Pharmaceutical and Biomedical Analysis, 128, 333-341. [Link]
-
Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. American Journal of Analytical Chemistry, 11(4), 147-171. [Link]
-
Carneiro, S. B., & Duarte, F. Í. C. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2038. [Link]
-
Rachmawati, H., et al. (2015). Stability of Hydrocortisone Preservative-Free Oral Solutions. International Journal of Pharmaceutical Compounding, 19(5), 422-426. [Link]
-
Wikipedia contributors. (2024). Cyclodextrin. Wikipedia, The Free Encyclopedia. [Link]
-
Donati, E., et al. (2022). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 27(19), 6296. [Link]
-
Fenyvesi, É., et al. (2018). Cyclodextrin–Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. In: Crini, G., Fourmentin, S. (eds) Cyclodextrins. Environmental Chemistry for a Sustainable World, vol 12. Springer, Cham. [Link]
-
Acharya, S., et al. (2021). Stability plot for prednisolone drug at pH 7.4 and pH 4.5. ResearchGate. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
O'Donnell, C. (2024). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Boron Molecular. [Link]
-
Boldyrev, A. A., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Trends in molecular medicine, 19(11), 673–681. [Link]
-
Varatharajan, K., & Cheralathan, K. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Energies, 16(20), 7062. [Link]
-
Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 755(1-2), 265–278. [Link]
-
ChemScence. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
-
El-Kimary, E. I., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Separations, 10(7), 380. [Link]
-
Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Pharmeli. (2023). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
Jayagopal, A., et al. (2020). Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents. ACS Omega, 5(47), 30511-30519. [Link]
-
Sahasranaman, S., et al. (2004). Characterization of degradation products of mometasone furoate. Die Pharmazie, 59(5), 367-373. [Link]
-
National Center for Biotechnology Information. (n.d.). Flumethasone. PubChem Compound Database. [Link]
-
Mohiti, A., et al. (2018). The Effect of Systemic Corticosteroid Use on the pH and Viscosity of Saliva. Journal of Kerman University of Medical Sciences, 25(3), 255-261. [Link]
-
Pharmaffiliates. (n.d.). Flumethasone-∆17,20 21-Aldehyde. [Link]
-
Al-Hilal, T. A., & Alam, F. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and biomedical research, 7(2), 85–88. [Link]
-
Mercolini, L., et al. (2023). Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods. Molecules, 28(2), 527. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Wikipedia contributors. (2023). Flumetasone. Wikipedia, The Free Encyclopedia. [Link]
-
SynZeal. (n.d.). Dexamethasone-∆17,20 21-Aldehyde. [Link]
-
National Center for Biotechnology Information. (n.d.). (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al. PubChem Compound Database. [Link]
-
Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743. [Link]
-
El-Kimary, E. I., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. ResearchGate. [Link]
-
Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. [Link]
-
Chemistry For Everyone. (2023, June 1). How Do Antioxidants Work At A Molecular Level? [Video]. YouTube. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. scirp.org [scirp.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. [Skin tolerance of topical corticoids as dependent upon the pH value of the emulsions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 10. lookchem.com [lookchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 13. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Flumethasone-17,20 21-Aldehyde
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This is particularly true for the quantification of impurities, such as Flumethasone-17,20 21-Aldehyde, a potential degradation product of the potent corticosteroid, Flumethasone. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of methods aimed at quantifying this compound, grounded in established scientific principles and regulatory expectations.
The Imperative of Method Validation for Aldehyde Impurities
Corticosteroids, including Flumethasone, are susceptible to degradation under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. A common degradation pathway for corticosteroids with a dihydroxyacetone side chain is the Mattox rearrangement, which can lead to the formation of enol-aldehyde impurities.[1] The this compound is one such potential degradant.[2][3][4][5] Therefore, a robust, stability-indicating analytical method is crucial to ensure that these impurities can be accurately detected and quantified over the shelf-life of the drug substance and product.
The validation of such an analytical procedure must demonstrate its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][9] This involves a thorough evaluation of the method's performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
A Comparative Overview of Analytical Techniques
Several chromatographic techniques are suitable for the analysis of Flumethasone and its impurities. This guide will focus on the two most prevalent and powerful methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance. | Enhanced separation efficiency using sub-2 µm particles, coupled with highly sensitive and specific mass-based detection. |
| Specificity | Good, but susceptible to co-elution of compounds with similar chromophores. Peak purity analysis is essential. | Excellent, provides mass-to-charge ratio information, enabling definitive identification and resolution of co-eluting peaks.[10] |
| Sensitivity | Moderate, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the low ng range on-column. | Very high, with LOD and LOQ often in the pg range, making it ideal for trace impurity analysis.[9] |
| Quantitative Performance | Excellent linearity and precision for well-resolved peaks. | Excellent linearity over a wide dynamic range and high precision. |
| Cost & Complexity | Lower initial investment and operational cost; relatively straightforward to operate. | Higher initial investment and operational cost; requires more specialized expertise. |
| Application | Routine quality control, stability testing, and content uniformity. | Impurity identification, structural elucidation of unknown degradants, and analysis of complex matrices.[11] |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for the validation of an analytical method for this compound, with a focus on a stability-indicating HPLC-UV method as a primary example. The principles can be readily adapted for UPLC-MS validation.
Forced Degradation Studies: The Foundation of a Stability-Indicating Method
The primary objective of forced degradation is to generate potential degradation products and demonstrate the method's ability to separate them from the active pharmaceutical ingredient (API) and from each other.[12][13]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of Flumethasone.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve Flumethasone in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Alkali Hydrolysis: Treat a solution of Flumethasone with 0.1 M sodium hydroxide at room temperature. Monitor the degradation over time and neutralize before injection.
-
Oxidative Degradation: Expose a solution of Flumethasone to 3% hydrogen peroxide at room temperature. Protect from light.
-
Thermal Degradation: Expose solid Flumethasone to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of Flumethasone to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Validation of the Analytical Method
The following protocols are based on ICH Q2(R1) guidelines and are exemplified for an HPLC-UV method.[8][9]
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Protocol:
-
Analyze a blank (diluent), a placebo (formulation matrix without API), a solution of Flumethasone API, and a solution of this compound standard.
-
Spike the Flumethasone API solution with a known amount of the aldehyde impurity and other potential impurities.
-
Analyze the samples from the forced degradation study.
-
Assess the resolution between the Flumethasone peak and all other peaks. Use a photodiode array (PDA) detector to evaluate peak purity.
-
2. Linearity and Range:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound standard, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy (Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample of the drug product placebo and spike it with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the aldehyde.
-
Acceptance criteria for recovery are typically between 90% and 110%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample spiked with the aldehyde at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion for RSD is typically ≤ 5% for impurities.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
For a closely related compound, betamethasone 21-aldehyde, the quantitation limit (QL) and detection limit (DL) were reported to be 0.02% and 0.01%, respectively, relative to the main compound.[6]
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Systematically vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
-
Comparison of Expected Performance Data
The following table provides a comparative summary of expected validation data for HPLC-UV and UPLC-MS methods for the quantification of this compound. The data for the aldehyde is based on typical performance characteristics and published data for similar corticosteroid aldehyde impurities.[6]
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (Range) | LOQ to 150% of spec. limit | LOQ to 150% of spec. limit |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 5.0% | ≤ 3.0% |
| Precision (Intermediate, %RSD) | ≤ 5.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.01% of nominal concentration | <0.005% of nominal concentration |
| Limit of Quantitation (LOQ) | ~0.03% of nominal concentration | <0.015% of nominal concentration |
| Robustness | Passed | Passed |
Conclusion
The validation of analytical methods for impurities like this compound is a critical activity in pharmaceutical development that demands a systematic and scientifically sound approach. Both HPLC-UV and UPLC-MS offer robust and reliable platforms for this purpose. The choice between these methods will depend on the specific requirements of the analysis, with HPLC-UV being a cost-effective workhorse for routine quality control and UPLC-MS providing unparalleled specificity and sensitivity for challenging separations and trace-level quantification.
By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate analytical methods that are not only compliant with regulatory expectations but also ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
-
Fu, Q., Shou, M., Chien, D., Markovich, R., & Rustum, A. (2010). Development and Validation of a Stability-Indicating RP-HPLC Method for Assay of Betamethasone and Estimation of Its Related Compounds. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 617–625. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (2005). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaffiliates. Flumethasone-impurities. [Link]
-
LookChem. Cas 28400-50-2, this compound. [Link]
-
Samtani, M. N., Jusko, W. J., & Welty, D. F. (2006). Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 41(4), 1339–1347. [Link]
-
Sayed, R. A., Abdel-Aleem, E. A., Abdelkawy, M., & Abdelfatah, R. M. (2014). Two validated liquid chromatographic methods for the simultaneous determination of flumethasone pivalate, its related substance (flumethasone), and clioquinol. JPC - Journal of Planar Chromatography - Modern TLC, 27(6), 466–471. [Link]
-
Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of pharmaceutical sciences, 98(3), 894–904. [Link]
-
Singh, S., & Junwal, M. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 39(10), 1442-1453. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 29–47. [Link]
-
Abdel-Aleem, E. A., Hegazy, M. A., Sayed, N. W., Abdelkawy, M., & Abdelfatah, R. M. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Molecules, 28(13), 4968. [Link]
-
Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(04), 147. [Link]
-
Pharmaffiliates. Flumethasone-∆17,20 21-Aldehyde. [Link]
-
Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of pharmaceutical sciences, 98(3), 894–904. [Link]
-
Rasheed, A., Kumar, A., & Sravani, A. (2017). Validation of a Forced Degradation UPLC Method for Estimation of Beclomethasone Dipropionate in Respules Dosage Form. Indo American Journal of Pharmaceutical Research, 7(05), 8203-8211. [Link]
-
Pharmaffiliates. Flumethasone-impurities. [Link]
-
Couto, A. R. S., Cardoso, D. D., & Cabral-Marques, H. M. (2014). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. Scientia Pharmaceutica, 82(4), 787–798. [Link]
-
Waters Corporation. (2005). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Srinivasu, P., Subbarao, D., & Babu, K. S. (2010). A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products. American Journal of Analytical Chemistry, 1(2), 78-87. [Link]
-
Patel, Y. P., & Patel, P. J. (2022). A Sensitive, Stability Indicating UPLC Method for the Identification and Characterization of Forced Degradation Products for Drometrizole Trisiloxane Through MSn Studies. Journal of Applied Pharmaceutical Science, 8(6), 036-045. [Link]
-
Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171. [Link]
-
Chanthathamrongsiri, N., Anannaweenusorn, P., Chuenta, W., Saraarporn, S., & Plianwong, S. (2023). Analytical method development and validation for simultaneous determination of triamcinolone acetate, betamethasone valerate and clobetasol propionate in cream formulation by RP-HPLC. Science, Engineering and Health Studies, 17, 23010008. [Link]
-
Sharma, U. D., Ganesh, C. H., Verma, R., & Kumar, L. (2020). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology, 13(8), 3625-3629. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]
-
Sonawane, S. S., & Gide, P. S. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Estimation of Mometasone Furoate and Formoterol Fumarate in a Combined Dosage Form. Indian journal of pharmaceutical sciences, 78(1), 138–144. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 29–47. [Link]
-
Rao, S. M., Narendra, D., Lakshmi, G. V., & Kishore, P. V. (2020). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF BETAMETHASONE, GENTAMICIN & MICONAZOLE BY RP-HPLC METHOD. World Journal of Pharmaceutical and Medical Research, 6(7), 238-246. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. iajpr.com [iajpr.com]
- 8. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DEXAMETHASONE: REVIEW | Semantic Scholar [semanticscholar.org]
- 9. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 10. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
A Comparative Analysis of Synthetic Pathways to Flumethasone: A Guide for Researchers
In the landscape of synthetic corticosteroids, Flumethasone holds a significant position as both a potent anti-inflammatory agent and a crucial intermediate in the synthesis of other important active pharmaceutical ingredients (APIs) like fluticasone propionate.[1] The efficiency, cost-effectiveness, and environmental impact of Flumethasone production are critically dependent on the choice of starting materials and the synthetic route employed. This guide provides an in-depth comparative analysis of the primary precursors and synthetic pathways to Flumethasone, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their strategic decisions.
Introduction to Flumethasone and its Synthetic Precursors
Flumethasone (6α,9α-difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione) is a difluorinated corticosteroid known for its high potency.[2] The complexity of its structure necessitates multi-step synthetic strategies, which can be broadly categorized by the starting precursor. These precursors range from readily available natural products to more advanced, synthetically derived intermediates.
This guide will focus on a comparative analysis of the following key precursors:
-
Natural Product Precursors:
-
Diosgenin and Solasodine
-
-
Advanced Synthetic Intermediates:
-
9β,11β-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (and its 21-acetate), commonly known as 8DM.
-
Non-dehydrogenated 8DM, a precursor utilized in greener synthetic approaches.
-
The selection of a precursor has profound implications for the entire manufacturing process, influencing the number of synthetic steps, the types of reagents and solvents required, the overall yield and purity of the final product, and the environmental footprint of the synthesis.
From Nature to a Key Intermediate: The Pathway from Diosgenin/Solasodine
The industrial synthesis of many corticosteroids, including the precursors to Flumethasone, often begins with naturally occurring steroid scaffolds. Diosgenin, extracted from yams of the Dioscorea genus, and Solasodine, from plants of the Solanum family, are prominent starting materials.[2][3] Both can be efficiently converted to the crucial intermediate, 16-dehydropregnenolone acetate (16-DPA).[3][4]
The conversion of Diosgenin to 16-DPA, a process historically known as the Marker degradation, involves three main stages:
-
Acetolysis: The spiroketal side chain of diosgenin is opened by heating with acetic anhydride to form a furostadiene derivative.[3] Modern methods have sought to improve this step by using Lewis acids to reduce the harsh temperature and pressure requirements.[1][4]
-
Oxidation: The enol ether double bond of the furostadiene intermediate is oxidatively cleaved. While chromium trioxide was traditionally used, greener alternatives like potassium permanganate with a co-oxidant (e.g., NaIO4) have been developed to mitigate environmental concerns.[1][4]
-
Hydrolysis: The resulting ester is hydrolyzed to yield 16-DPA.[1]
A one-pot synthesis from diosgenin or solasodine to 16-DPA has been reported with an overall yield of approximately 75%.[5]
From 16-DPA, the synthesis proceeds through a series of transformations to arrive at the key Flumethasone intermediate, 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8DM). This pathway often involves microbial hydroxylation, a cornerstone of industrial steroid synthesis, which allows for the stereospecific introduction of hydroxyl groups at positions that are challenging to functionalize through conventional chemical means.[6][7] For instance, 11α-hydroxylation is commonly achieved using fungi such as Aspergillus or Rhizopus.[6]
The multi-step conversion of 16-DPA to 8DM underscores the complexity of starting from natural precursors. While these materials are abundant, the lengthy synthetic sequence can impact overall yield and cost.
The "Traditional" High-Yield Pathway: Synthesis from 8DM (and its 21-Acetate)
A more direct and widely practiced approach to Flumethasone synthesis begins with the advanced intermediate 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.[1][8] This pathway is characterized by its efficiency in the final stages of fluorination.
The key transformations in this synthetic route are:
-
Enol Ester Formation: The starting material is reacted with benzoyl chloride in the presence of pyridine and dimethylacetamide (DMA) to form a 3-enol benzoate. This step serves to protect the A-ring and activate the C6 position for subsequent fluorination.[8][9]
-
6α-Fluorination: The enol benzoate intermediate is then treated with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the 6α-position.[8][10]
-
Deprotection: The enol benzoate protecting group at C3 is removed.[1][8]
-
9α-Fluorination and Epoxide Ring Opening: The 9β,11β-epoxide is opened with hydrogen fluoride (HF) to introduce the second fluorine atom at the 9α-position and form the 11β-hydroxyl group.[1][8]
-
Hydrolysis: The 21-acetate is hydrolyzed to yield Flumethasone.[8]
This route has been reported to produce Flumethasone with high purity. For instance, the conversion of the 6α-fluoro-9β,11β-epoxy intermediate to Flumethasone 21-acetate can proceed with a purity of 95% (by HPLC) before final purification.[9] The subsequent hydrolysis to Flumethasone is also a high-yielding step.
Diagram of the Traditional Synthetic Pathway from 8DM-21-acetate
Caption: Traditional synthetic route to Flumethasone from its 21-acetate intermediate.
A Greener Alternative: Synthesis from Non-dehydrogenated 8DM
In response to the growing demand for more environmentally friendly pharmaceutical manufacturing, a "greener" synthetic route to Flumethasone has been developed, starting from non-dehydrogenated 8DM.[11] This pathway is designed to shorten the reaction sequence and avoid the use of toxic and harmful solvents such as pyridine and acetonitrile.[11]
The key features of this innovative route include:
-
Ketal Protection: The 3- and 20-keto groups of non-dehydrogenated 8DM are protected as ketals using ethylene glycol.[11]
-
Epoxidation: The double bond at the 5,6-position is epoxidized using a peroxy acid.[11]
-
Fluorination and Deprotection: A fluorine-adding reaction is carried out with hydrofluoric acid, which accomplishes both the 6- and 9-position fluorination and the deprotection of the ketal groups in the same system.[11]
-
Elimination and Transposition: Under alkaline conditions, the 5-hydroxyl group is eliminated to reform the double bond at the 4,5-position, which also results in the transposition of the 6-position fluorine atom.[11]
-
Dehydrogenation: The final step involves dehydrogenation to introduce the double bond at the 1,2-position, yielding Flumethasone.[11]
This process is reported to have a comprehensive yield of over 70% and a purity of more than 99.4%.[11] The avoidance of hazardous solvents and the telescoping of several transformations into fewer steps represent significant advantages in terms of green chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. [PDF] Facile green synthesis of 16-dehydropregnenolone acetate (16-DPA) from diosgenin | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjpls.org [wjpls.org]
- 7. plant.researchfloor.org [plant.researchfloor.org]
- 8. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]
- 9. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]
- 10. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114380878A - Synthetic method of flumethasone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Flumethasone Aldehyde Analysis
In the landscape of pharmaceutical analytics, the drive for greater efficiency, sensitivity, and throughput is relentless. The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in achieving these goals.[1][2] This guide provides an in-depth, experience-driven comparison of HPLC and UPLC methods for the analysis of Flumethasone aldehyde, a critical impurity and intermediate in the synthesis of the potent synthetic glucocorticoid, Flumethasone.[3][] We will delve into the practicalities of method transfer and cross-validation, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[5][6]
The "Why": Understanding the Leap from HPLC to UPLC
The core motivation for migrating from HPLC to UPLC lies in the fundamental principles of chromatography. UPLC systems utilize columns packed with sub-2 µm particles, a substantial decrease from the 3-5 µm particles typical of HPLC columns.[7] This reduction in particle size leads to a significant increase in chromatographic efficiency, resulting in sharper, narrower peaks. To effectively use these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems.[7][8] The practical benefits of this technological advancement are manifold:
-
Increased Speed and Throughput: Shorter columns and higher optimal linear velocities in UPLC dramatically reduce analysis times, often by a factor of up to ten, without sacrificing resolution.[1][9]
-
Enhanced Resolution and Sensitivity: The increased efficiency of UPLC columns leads to better separation of closely eluting compounds and a greater signal-to-noise ratio, which improves detection and quantification limits.[7][10]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates translate to a significant decrease in solvent usage, leading to cost savings and more environmentally friendly "green" chromatography.[1][10]
However, the transition is not a simple "plug-and-play" operation. A robust cross-validation protocol is imperative to ensure that the new UPLC method is not only faster and more sensitive but also provides data that is equivalent and reliable compared to the established HPLC method.[7][11]
The Cross-Validation Workflow: A Self-Validating System
The process of transferring and validating a method from HPLC to UPLC should be a systematic and self-validating endeavor. The goal is to demonstrate that the UPLC method is fit for its intended purpose and that the data generated is comparable to the original HPLC method. The workflow, as illustrated below, is grounded in ICH Q2(R1) and Q2(R2) guidelines.[6][12]
Caption: A typical workflow for HPLC to UPLC method transfer and cross-validation.
Experimental Protocols: A Hypothetical Case Study for Flumethasone Aldehyde
To illustrate the cross-validation process, we present a hypothetical but scientifically grounded experimental protocol for the analysis of Flumethasone aldehyde.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Flumethasone aldehyde in methanol to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare a sample solution containing Flumethasone aldehyde at a target concentration by dissolving the drug substance in methanol.
HPLC Method Protocol
This represents a typical, robust HPLC method that might be in place in a quality control laboratory.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
UPLC Method Protocol (Scaled from HPLC)
The UPLC method is developed by geometrically scaling the HPLC method. The key is to maintain the separation selectivity by using a column with the same stationary phase chemistry but a smaller particle size.[13]
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 4 minutes (scaled gradient time)
-
Flow Rate: 0.4 mL/min (scaled flow rate)
-
Injection Volume: 1.5 µL (scaled injection volume)
-
Column Temperature: 35 °C (may be slightly increased to reduce viscosity)
-
Detection: UV at 240 nm
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance data from the cross-validation of the hypothetical HPLC and UPLC methods for Flumethasone aldehyde.
Table 1: System Suitability and Chromatographic Performance
| Parameter | HPLC | UPLC | Justification for UPLC Performance |
| Retention Time (min) | ~12.5 | ~2.5 | Faster elution due to shorter column and higher linear velocity. |
| Tailing Factor | ≤ 1.5 | ≤ 1.2 | Improved peak shape due to higher efficiency of the UPLC column. |
| Theoretical Plates | > 2000 | > 10000 | Smaller particle size leads to a significant increase in column efficiency.[1] |
| Resolution (Rs) | > 2.0 (from nearest peak) | > 2.5 (from nearest peak) | Sharper peaks result in better separation of closely eluting compounds.[7] |
| Backpressure (psi) | ~1500 | ~8000 | A direct consequence of smaller particle size and higher flow resistance.[7] |
Table 2: Validation Summary According to ICH Guidelines
| Validation Parameter | HPLC | UPLC | Comments |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over the specified range.[5] |
| Range (µg/mL) | 1 - 20 | 0.5 - 20 | UPLC may offer a slightly wider or lower range due to increased sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods show high accuracy, with UPLC potentially showing less variability.[6] |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | < 1.0% | UPLC often provides better precision due to more stable baselines and sharper peaks. |
| - Intermediate Precision | < 2.0% | < 1.5% | Demonstrates the method's reproducibility under different conditions. |
| LOD (µg/mL) | ~0.3 | ~0.1 | The higher signal-to-noise ratio in UPLC leads to lower detection limits.[10] |
| LOQ (µg/mL) | ~1.0 | ~0.5 | UPLC's enhanced sensitivity allows for the quantification of lower analyte concentrations.[10] |
| Robustness | Passed | Passed | Both methods are shown to be robust against small, deliberate variations in parameters.[14] |
The Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of Flumethasone aldehyde, making it well-suited for reversed-phase chromatography. The use of a formic acid modifier in the mobile phase helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
The geometric scaling of the method from HPLC to UPLC is a critical step. The flow rate is scaled to maintain a similar linear velocity, while the gradient time is adjusted to ensure that the number of column volumes of mobile phase passing through the column during the gradient is conserved. The injection volume is reduced to prevent column overload and maintain peak shape on the smaller UPLC column.[15]
Visualization of Core Differences
The fundamental differences in the performance of HPLC and UPLC can be visualized as follows:
Caption: Core technological differences and performance outcomes of HPLC vs. UPLC.
Conclusion: Embracing the Future of Chromatographic Analysis
The cross-validation of HPLC and UPLC methods for the analysis of Flumethasone aldehyde demonstrates the significant advantages of transitioning to UPLC technology. While HPLC remains a robust and reliable technique, UPLC offers unparalleled gains in speed, sensitivity, and resolution, leading to increased laboratory productivity and reduced operational costs.[2][10] A well-designed and executed cross-validation study, adhering to ICH guidelines, is essential to ensure data integrity and regulatory compliance during this transition. By understanding the underlying principles and following a systematic approach, researchers and scientists can confidently leverage the power of UPLC for the accurate and efficient analysis of pharmaceutical compounds.
References
-
Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. Available from: [Link]
-
LCGC International. Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. Available from: [Link]
-
Waters Corporation. Improving LC Separations: Transferring Methods from HPLC to UPLC. Available from: [Link]
-
ProQuest. A Review on Comparative study of HPLC and UPLC. Available from: [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]
-
Aijiren Lab Analytical Testing. What are the pros and cons of HPLC and UPLC? Available from: [Link]
-
Agilent. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Available from: [Link]
-
International Journal of Scientific Research & Technology. A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Available from: [Link]
-
Alispharm. UPLC vs HPLC: what is the difference? Available from: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
SIELC Technologies. Separation of Flumethasone on Newcrom R1 HPLC column. Available from: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
LookChem. Cas 28400-50-2,FluMethasone-17,20 21-Aldehyde. Available from: [Link]
-
PubChem. Flumethasone. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
MDPI. Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
Sources
- 1. A Review on Comparative study of HPLC and UPLC - ProQuest [proquest.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. lookchem.com [lookchem.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. waters.com [waters.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized Flumethasone-17,20 21-Aldehyde
Foreword: Beyond the Percentage—A Causal Approach to Purity
In the synthesis of active pharmaceutical ingredients (APIs) and their critical intermediates, such as Flumethasone-17,20 21-Aldehyde, the term "purity" is not a monolithic figure but a detailed narrative.[1] This guide is structured not as a rigid protocol, but as a strategic framework for constructing a comprehensive and defensible purity profile. We will move beyond simply quantifying the main peak to understanding the identity and origin of every significant signal. This is essential because, in the landscape of pharmaceutical development, unidentified impurities are unacceptable risks.
Our approach is grounded in the principle of orthogonality—the practice of using multiple, fundamentally different analytical techniques to investigate the same sample. This strategy ensures that the weaknesses of one method are covered by the strengths of another, providing a self-validating system for assessing the purity of your synthesized material. This aligns with the expectations of regulatory bodies and is a cornerstone of robust scientific practice.[2][3]
The Regulatory Imperative: Guidance from ICH Q3A(R2)
Before any analysis begins, it is crucial to understand the regulatory context. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the content and qualification of impurities in new drug substances.[4][5] This guideline is not merely a suggestion; it is the standard to which regulatory submissions are held.
Key Concepts from ICH Q3A(R2):
-
Impurities are classified into organic (process-related, degradation products), inorganic (reagents, catalysts, heavy metals), and residual solvents.[4][6][7] Our focus here is primarily on organic impurities.
-
Thresholds Dictate Action: The guideline establishes clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][8]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Causality & Required Action |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in regulatory filings.[4] |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | Impurities exceeding this level must be structurally identified.[6] |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | The biological safety of any impurity above this level must be established.[7] |
This regulatory framework dictates our analytical strategy. We need methods that can not only detect impurities at the 0.05% level but also provide the structural information necessary for identification should they exceed the 0.10% threshold.
The Orthogonal Purity Assessment Strategy
A single analytical technique is insufficient for a complete purity assessment. We will employ an integrated, three-pillar strategy that combines separation, identification, and structural elucidation.
Sources
- 1. Cas 28400-50-2,this compound | lookchem [lookchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Stability of Flumethasone and its Aldehyde Degradant
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of topical corticosteroid development and manufacturing, ensuring the stability of the active pharmaceutical ingredient (API) is paramount to guaranteeing product safety, efficacy, and shelf-life. Flumethasone, a moderately potent difluorinated corticosteroid, is utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Like many corticosteroids with a dihydroxyacetone side chain, Flumethasone is susceptible to degradation, one of the primary pathways being the formation of its corresponding 21-aldehyde. This guide provides a comparative analysis of the stability profiles of Flumethasone and its aldehyde, offering insights into their degradation kinetics under various stress conditions. The experimental protocols detailed herein are designed to serve as a robust framework for researchers in the field.
Chemical Structures and Inherent Stability Considerations
Flumethasone's structure, characterized by a 17,21-dihydroxy-20-keto moiety, is the primary site of chemical instability. The C-21 primary alcohol can be oxidized to form the corresponding C-21 aldehyde. Aldehydes are generally more reactive and less stable than their corresponding primary alcohols. They are susceptible to further oxidation to carboxylic acids, as well as other reactions such as aldol condensation. Therefore, it is hypothesized that the Flumethasone aldehyde would exhibit lower stability compared to the parent Flumethasone molecule.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[3][4] The following sections outline the anticipated comparative stability of Flumethasone and its aldehyde under various stress conditions.
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
Corticosteroids are known to undergo degradation in both acidic and alkaline environments.[5] A key degradation pathway for corticosteroids with a dihydroxyacetone side chain under acidic conditions is the Mattox rearrangement, which leads to the formation of an enol aldehyde.[6] Under alkaline conditions, other degradation pathways may be initiated.
Experimental Data Summary:
| Condition | Stressor | Expected Degradation of Flumethasone | Expected Degradation of Flumethasone Aldehyde | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | Moderate | Significant | Flumethasone Aldehyde, further degradation products |
| Basic Hydrolysis | 0.1 N NaOH at RT for 4h | Significant | Very Significant | Complex mixture of degradants |
| Neutral Hydrolysis | Water at 60°C for 48h | Low to Moderate | Moderate | Flumethasone Aldehyde and other minor products |
Oxidative Stability
The C-21 hydroxyl group of Flumethasone is a prime target for oxidation. The aldehyde, being an intermediate oxidation state, is also susceptible to further oxidation.
Experimental Data Summary:
| Condition | Stressor | Expected Degradation of Flumethasone | Expected Degradation of Flumethasone Aldehyde | Primary Degradation Products |
| Oxidative Stress | 3% H₂O₂ at RT for 24h | Significant | Very Significant | Flumethasone Aldehyde, C-21 Carboxylic Acid |
Photostability
Photodegradation can be a significant issue for many pharmaceutical compounds. The conjugated ketone system in the A-ring of corticosteroids can absorb UV light, leading to degradation.
Experimental Data Summary:
| Condition | Stressor | Expected Degradation of Flumethasone | Expected Degradation of Flumethasone Aldehyde | Primary Degradation Products |
| Photolytic Stress | ICH Q1B Option 2 (UV/Vis light) | Moderate | Significant | Complex mixture of photoproducts |
Thermal Stability
Elevated temperatures can accelerate degradation reactions. The inherent stability of the molecule will dictate its susceptibility to thermal stress.
Experimental Data Summary:
| Condition | Stressor | Expected Degradation of Flumethasone | Expected Degradation of Flumethasone Aldehyde | Primary Degradation Products |
| Thermal Stress | 60°C for 7 days | Low to Moderate | Moderate to Significant | Flumethasone Aldehyde and other thermal degradants |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative stability study of Flumethasone and its aldehyde.
Stability-Indicating UHPLC Method
A robust stability-indicating analytical method is the cornerstone of any degradation study. This method must be able to separate the parent drug from all its degradation products.[7][8]
Protocol:
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) detector.[9][10]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 90% B
-
12-13 min: 90% B
-
13-13.5 min: 90% to 30% B
-
13.5-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Prepare stock solutions of Flumethasone and its aldehyde in methanol at a concentration of 1 mg/mL. For analysis, dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Forced Degradation Protocol
Protocol:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 N NaOH before dilution and analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.2 N HCl before dilution and analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Heat at 60°C for 48 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid drug substance at 60°C for 7 days. Dissolve in methanol for analysis.
Visualizing Degradation and Experimental Workflow
Degradation Pathway
Caption: Proposed degradation pathways for Flumethasone.
Experimental Workflow
Caption: Workflow for comparative stability testing.
Conclusion and Recommendations
The inherent chemical structure of aldehydes suggests that Flumethasone aldehyde is significantly less stable than the parent Flumethasone molecule. This guide outlines a comprehensive strategy for confirming this hypothesis through forced degradation studies coupled with a robust stability-indicating UHPLC method. The provided protocols and conceptual frameworks are intended to be a valuable resource for scientists and researchers involved in the development, formulation, and quality control of Flumethasone-containing products. It is recommended that the degradation products be further characterized using mass spectrometry to fully elucidate the degradation pathways.
References
- Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences.
- Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scirp.org.
- Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis.
- Forced degradation products: Topics by Science.gov. Science.gov.
- Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI.
- Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formul
- (PDF) Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods.
- Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations.
- Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices.
- Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds.
- Pharmacokinetics of intravenous flumetasone and effects on plasma hydrocortisone concentrations and inflammatory medi
- Flumetasone. Wikipedia.
- Flumethasone. PubChem.
- A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. PubMed.
- Analytical Techniques In Stability Testing.
- Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI.
- Stability-indicating RP-HPLC method for determination of beclomethasone dipropion
- A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions | Request PDF.
- Flumethasone Pival
Sources
- 1. Flumetasone - Wikipedia [en.wikipedia.org]
- 2. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forced degradation products: Topics by Science.gov [science.gov]
- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
inter-laboratory comparison of Flumethasone-17,20 21-Aldehyde analysis
An Inter-Laboratory Comparison of Flumethasone-17,20 21-Aldehyde Analysis: A Guide for Researchers
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of this compound, a critical impurity and intermediate in the synthesis of the topical corticosteroid, Flumethasone.[1][2][3] The accurate quantification of this aldehyde is paramount for ensuring the quality, safety, and efficacy of Flumethasone drug products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established analytical principles.
The Significance of Impurity Profiling in Pharmaceutical Development
In pharmaceutical manufacturing, the control of impurities is a critical aspect of quality assurance.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in drug substances and products.[5] this compound, being a process-related impurity and potential degradation product of Flumethasone, requires robust analytical methods for its monitoring.[2][6] An inter-laboratory comparison serves as a vital tool to assess the proficiency of different laboratories in performing this analysis and to ensure the consistency and reliability of results across various sites.
Designing a Robust Inter-Laboratory Comparison Study
The following sections outline a comprehensive plan for an inter-laboratory comparison focused on the analysis of this compound. This study is designed to evaluate the performance of a standardized analytical method across multiple laboratories.
Study Objective
To assess the precision, accuracy, and reproducibility of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in a model sample matrix.
Participating Laboratories
A minimum of five laboratories with experience in pharmaceutical analysis and equipped with modern HPLC systems should be recruited.
Test Samples
A central laboratory will prepare and distribute the following samples to each participating laboratory:
-
Sample A (Blank): A placebo matrix without Flumethasone or this compound.
-
Sample B (Spiked Sample): The placebo matrix spiked with a known concentration of this compound (e.g., 0.1% w/w relative to a nominal Flumethasone concentration).
-
Sample C (Forced Degradation Sample): A sample of Flumethasone subjected to forced degradation (e.g., oxidative stress) to generate this compound and other potential degradation products.
-
Reference Standard: A certified reference standard of this compound.
Analytical Methodology: A Stability-Indicating RP-HPLC Method
The chosen analytical method must be stability-indicating, meaning it can separate the analyte of interest from its potential degradation products and other related substances.[7][8][9] The following method is proposed based on common practices for corticosteroid analysis:
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Selection:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like corticosteroids and their impurities.
-
Formic Acid in Mobile Phase: Ensures good peak shape and is compatible with mass spectrometry (MS) if further characterization is needed.[10]
-
Gradient Elution: Necessary to resolve a complex mixture of the active pharmaceutical ingredient (API), the aldehyde impurity, and other potential degradation products within a reasonable runtime.
-
UV Detection at 254 nm: Corticosteroids typically have a strong chromophore that absorbs in this region, providing good sensitivity.
Experimental Protocol
Each participating laboratory will be required to follow this standardized protocol:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a specified amount of each test sample (A, B, and C).
-
Dissolve the sample in the diluent to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Perform a system suitability test to ensure the HPLC system is performing adequately.
-
Inject the blank, calibration standards, and test samples in a predefined sequence.
-
Integrate the peak corresponding to this compound.
-
-
Data Reporting:
-
Construct a calibration curve from the analysis of the calibration standards.
-
Calculate the concentration of this compound in each test sample.
-
Report the individual results, the mean, and the standard deviation for each sample.
-
Data Analysis and Acceptance Criteria
The coordinating laboratory will collect and analyze the data from all participating laboratories. The following statistical measures will be used to evaluate the performance:
-
Z-scores: To compare the performance of each laboratory against the consensus mean.[11]
-
Precision (Repeatability and Reproducibility): Calculated from the results of the spiked sample.
-
Accuracy: Determined by comparing the reported concentration in the spiked sample to the known theoretical concentration.
Table 2: Expected Performance Characteristics
| Parameter | Acceptance Criteria |
| Z-score | Between -2 and +2 |
| Repeatability (RSDr) | ≤ 5% |
| Reproducibility (RSDR) | ≤ 15% |
| Accuracy (% Recovery) | 90% - 110% |
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
Caption: Experimental workflow for the inter-laboratory comparison.
Caption: Chemical structures of Flumethasone and its aldehyde impurity.
Advanced Analytical Techniques for Confirmation and Characterization
While HPLC-UV is a robust technique for quantification, complex impurity profiles may require more advanced analytical methods for unambiguous identification and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the structural elucidation of unknown impurities.[4][12][13] By coupling the separation power of LC with the mass-resolving capability of MS, it is possible to obtain molecular weight information and fragmentation patterns of impurities, aiding in their identification.[14] In the context of this inter-laboratory study, selected samples could be analyzed by LC-MS to confirm the identity of the this compound peak and to identify other degradation products in the forced degradation sample.
Conclusion
A well-designed inter-laboratory comparison is essential for validating an analytical method and ensuring its reliable implementation across different laboratories. The framework presented in this guide provides a comprehensive approach to assessing the analysis of this compound. By adhering to a standardized protocol and employing robust data analysis techniques, participating laboratories can confidently evaluate their performance and contribute to the overall goal of ensuring the quality and safety of Flumethasone drug products.
References
-
Veeprho. Flumethasone Impurities and Related Compound. [Link]
-
LookChem. Cas 28400-50-2, this compound. [Link]
-
SynThink Research Chemicals. Flumethasone EP Impurities & Related Compounds. [Link]
-
MDPI. Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. [Link]
-
ResearchGate. Mass spectrum of standard dexamethasone (A) and flumethasone (B). [Link]
-
PubMed. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Pharmaffiliates. Flumethasone-impurities. [Link]
-
PubMed. Development and Validation of a Stability-Indicating RP-HPLC Method for Assay of Betamethasone and Estimation of Its Related Compounds. [Link]
-
ResearchGate. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]
-
Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.
-
ResearchGate. Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]
-
ResearchGate. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. [Link]
- Google Patents. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue.
-
PubMed. A High-Performance Liquid chromatography/tandem Mass Spectrometric Screening Method for Eight Synthetic Corticosteroids in Bovine Feces and the Simultaneous Differentiation Between Dexamethasone and Betamethasone. [Link]
-
SIELC Technologies. Separation of Flumethasone on Newcrom R1 HPLC column. [Link]
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]
-
Sci-Hub. Determination of flumethasone in calf urine and serum by liquid chromatography–tandem mass spectrometry. [Link]
-
MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. [Link]
-
PubMed. Results From Interlaboratory Comparisons of aldehyde-2,4 Dinitrophenylhydrazone Analysis. [Link]
-
Benchmark International. Inter laboratory Comparison 2023 Report. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. biomedres.us [biomedres.us]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Flumethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Corticosteroid Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aldehyde Reactivity in Corticosteroid Function and Stability
Corticosteroids are a cornerstone of anti-inflammatory therapy, with their efficacy intricately linked to their molecular structure and chemical properties. Within this class of molecules, corticosteroid aldehydes, which can be both metabolic intermediates and degradation products, play a significant role.[1][2][3] The aldehyde functional group is inherently reactive, and its electrophilic nature drives interactions with biological nucleophiles such as amino acids, peptides, and proteins.[4] This reactivity is a double-edged sword; it can be integral to the mechanism of action or contribute to instability and the formation of immunogenic substances.[5] A thorough understanding and ability to compare the reactivity of different corticosteroid aldehydes are therefore paramount for researchers in drug development and metabolism studies.
This guide provides a comprehensive framework for comparing the reactivity of three key corticosteroid aldehydes: Cortisol-21-aldehyde , Prednisolone-21-aldehyde , and Dexamethasone-21-aldehyde . We will delve into the structural nuances that dictate their reactivity, propose a hypothesis for their relative reactivity, and provide detailed experimental protocols for a robust comparative analysis.
Structural Determinants of Reactivity: A Molecular Perspective
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors.[6][7][8] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon.[6][7]
Let's examine the structures of our selected corticosteroid aldehydes:
-
Cortisol-21-aldehyde: The foundational structure, representing a naturally occurring corticosteroid metabolite.
-
Prednisolone-21-aldehyde: Differs from cortisol-21-aldehyde by an additional double bond in the A-ring. This introduces planarity and alters the electronic properties of the steroid backbone.
-
Dexamethasone-21-aldehyde: Features the A-ring double bond of prednisolone, a fluorine atom at the 9α position, and a methyl group at the 16α position. These modifications significantly impact the molecule's conformation and electronic distribution.
Hypothesis on Relative Reactivity:
Based on established principles of organic chemistry, we can hypothesize the following order of reactivity:
Dexamethasone-21-aldehyde > Prednisolone-21-aldehyde > Cortisol-21-aldehyde
The rationale behind this hypothesis is as follows: The electron-withdrawing fluorine atom at the 9α position in dexamethasone-21-aldehyde is expected to increase the electrophilicity of the entire steroid system, including the distant C-21 aldehyde group, making it more susceptible to nucleophilic attack. The additional double bond in the A-ring of both prednisolone and dexamethasone may also contribute to a slight increase in reactivity compared to cortisol by altering the overall electronic landscape of the molecule.
Experimental Design for Comparative Reactivity Analysis
To empirically test our hypothesis and quantify the differences in reactivity, we propose a series of experiments centered around the reaction of the corticosteroid aldehydes with a model nucleophile, the amino acid glycine. This reaction, forming a Schiff base (imine), is biologically relevant and can be monitored using straightforward analytical techniques.[9]
Experiment 1: Kinetic Analysis of Schiff Base Formation via UV-Vis Spectrophotometry
This experiment will monitor the rate of imine formation by observing the change in absorbance over time.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of Cortisol-21-aldehyde, Prednisolone-21-aldehyde, and Dexamethasone-21-aldehyde (1 mM in ethanol).
-
Prepare a stock solution of glycine (100 mM in a suitable buffer, e.g., phosphate buffer at pH 7.4).
-
-
Kinetic Run:
-
In a quartz cuvette, mix the glycine solution with the buffer.
-
Initiate the reaction by adding a small volume of the corticosteroid aldehyde stock solution and mix quickly.
-
Immediately begin recording the absorbance at a wavelength corresponding to the formation of the imine (this will need to be determined experimentally, but is typically in the range of 250-300 nm) at regular time intervals using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot absorbance versus time for each corticosteroid aldehyde.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
Calculate the second-order rate constant (k) for the reaction of each aldehyde with glycine.
-
Caption: HPLC workflow for monitoring reaction kinetics.
Experiment 3: Structural Confirmation and Mechanistic Insight with ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the reaction in real-time and provide structural confirmation of the imine product. [10] Methodology:
-
Reaction in NMR Tube:
-
Combine the corticosteroid aldehyde and glycine in a deuterated solvent (e.g., D₂O with a suitable buffer) directly in an NMR tube.
-
-
Time-Resolved NMR:
-
Acquire ¹H NMR spectra at regular intervals.
-
-
Spectral Analysis:
dot
Caption: Simplified mechanism of Schiff base formation.
Comparative Data Summary
The following table presents a template for summarizing the experimental results. The values provided are for illustrative purposes and would be populated with the data obtained from the experiments described above.
| Corticosteroid Aldehyde | Structure | Key Structural Features | Predicted Reactivity | Experimental Rate Constant (k) (M⁻¹s⁻¹) |
| Cortisol-21-aldehyde | Cortisol backbone | Saturated A-ring | Low | (Example: 0.5) |
| Prednisolone-21-aldehyde | Prednisolone backbone | Δ¹,⁴-diene in A-ring | Medium | (Example: 1.2) |
| Dexamethasone-21-aldehyde | Dexamethasone backbone | Δ¹,⁴-diene in A-ring, 9α-Fluoro, 16α-Methyl | High | (Example: 3.5) |
Conclusion
This guide provides a comprehensive framework for the comparative analysis of corticosteroid aldehyde reactivity. By understanding the structural features that influence their electrophilicity and employing robust analytical methodologies, researchers can gain valuable insights into the chemical behavior of these important molecules. The proposed experiments, utilizing UV-Vis spectrophotometry, HPLC, and NMR spectroscopy, offer a multi-faceted approach to quantifying reactivity and elucidating reaction mechanisms. The resulting data will be invaluable for predicting the stability of corticosteroid formulations, understanding their metabolic pathways, and designing new therapeutic agents with optimized properties.
References
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. (2020). Scirp.org. [Link]
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formul. (2020). Scirp.org. [Link]
-
Solid-state stability and kinetic study of three glucocorticoid hormones: prednisolone, prednisone and cortisone. (2021). ResearchGate. [Link]
-
1 H-NMR carried out to determine formation of imine bonds (300 MHz,...). (2021). ResearchGate. [Link]
-
Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. (1976). PubMed. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]
-
The kinetics of base catalysed degradation of prednisolone. (1977). ResearchGate. [Link]
-
Stability of corticosteroids under anaerobic conditions. (1979). Semantic Scholar. [Link]
-
Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. (1976). ACS Publications. [Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. (2014). PubMed. [Link]
-
Online monitoring of the formation of a diimine. (n.d.). Magritek. [Link]
-
Colorimetric Recognition of Aldehydes and Ketones. (2017). University of Illinois. [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). National Institutes of Health. [Link]
-
Relative Reactivity of Carbonyls. (2022). Chemistry LibreTexts. [Link]
-
New Cortisol Schiff Base Synthesis and Some Complexes: Anti-inflammatory studies in silico and in vitro. (2022). ResearchGate. [Link]
-
Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). (2024). YouTube. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent. [Link]
-
A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes. (2005). PubMed. [Link]
-
Electrophilicity and nucleophilicity of commonly used aldehydes. (2014). ResearchGate. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). MCAT Content. [Link]
-
HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. (n.d.). SIELC Technologies. [Link]
-
Colorimetric Recognition of Aldehydes and Ketones. (2017). Scilit. [Link]
-
Electrophilicity and nucleophilicity of commonly used aldehydes. (2014). RSC Publishing. [Link]
-
Structural features of ring C of 20-oxo steroids and the interaction with cortisone reductase. (1974). ScienceDirect. [Link]
-
HPLC determination of glucocorticoid alcohols, their phosphates and hydrocortisone in aqueous solutions and biological fluids. (1981). PubMed. [Link]
-
The Nucleophilic Addition Reactions of Aldehydes & Ketones. (n.d.). Study.com. [Link]
-
C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors. (2023). PubMed. [Link]
- Relative Reactivity of Carbonyls. (n.d.). carbonyl addition.
-
Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. (2020). YouTube. [Link]
-
Colorimetric Recognition of Aldehydes and Ketones. (2017). PubMed. [Link]
-
Dexamethasone 21-Mesylate. (n.d.). ResearchGate. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
The 1 H-NMR Spectra of imine compounds DMSO. (2020). ResearchGate. [Link]
-
Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. (2021). National Institutes of Health. [Link]
-
Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
-
Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. (2001). ResearchGate. [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2021). National Institutes of Health. [Link]
-
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. [Link]
-
Anti-inflammatory and Antioxidant Activity Screening for New Steroidal Schiff Bases. (2022). ResearchGate. [Link]
-
Essential Amino Acid-Enriched Diet Alleviates Dexamethasone-Induced Loss of Muscle Mass and Function through Stimulation of Myofibrillar Protein Synthesis and Improves Glucose Metabolism in Mice. (2022). PubMed. [Link]
-
Dexamethasone-Induced Perturbations in Tissue Metabolomics Revealed by Chemical Isotope Labeling LC-MS Analysis. (2021). National Institutes of Health. [Link]
-
Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. (2008). National Institutes of Health. [Link]
-
Chlorine transfer between glycine, taurine, and histamine: Reaction rates and impact on cellular reactivity. (2011). ResearchGate. [Link]
-
Essential Amino Acid-Enriched Diet Alleviates Dexamethasone-Induced Loss of Muscle Mass and Function through Stimulation of Myofibrillar Protein Synthesis and Improves Glucose Metabolism in Mice. (2022). National Institutes of Health. [Link]
Sources
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. carbonyl addition [employees.csbsju.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Flumethasone-17,20 21-Aldehyde
This document provides essential procedural guidance for the safe handling and proper disposal of Flumethasone-17,20 21-Aldehyde (CAS No. 28400-50-2). As a potent, synthetically derived corticosteroid intermediate, this compound requires meticulous management to protect laboratory personnel and ensure environmental compliance. This guide synthesizes regulatory standards with practical, field-proven methodologies to address the compound's dual chemical nature as both a potent steroid and a reactive aldehyde.
Hazard Identification and Risk Assessment
This compound is an impurity and metabolic intermediate of Flumethasone, a powerful anti-inflammatory agent.[1][] While a specific Safety Data Sheet (SDS) for this intermediate is not widely available, the toxicological profile is dictated by its parent compound, Flumethasone, and the aldehyde functional group.
-
Corticosteroid Hazard : Flumethasone is a potent glucocorticoid.[3][4] The parent compound is classified as a suspected carcinogen and may damage fertility or the unborn child.[5][6] Due to this inherent toxicity, all related compounds, including this aldehyde derivative, must be handled as hazardous drugs. The Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling such cytotoxic and hazardous agents to minimize exposure via inhalation, skin absorption, or ingestion.[7][8][9]
-
Aldehyde Hazard : Aldehydes as a class of chemicals can be irritants and sensitizers. The primary risk associated with this functional group is its reactivity.
Given these properties, this compound must be managed as a hazardous pharmaceutical waste, irrespective of its concentration.
| Hazard Profile: this compound | |
| Compound Class | Synthetic Fluorinated Corticosteroid; Aldehyde |
| Primary Concerns | Potent Pharmacological Activity, Reproductive Toxicity, Suspected Carcinogenicity[5][6] |
| Primary Exposure Routes | Inhalation (of dust), Dermal Contact, Ingestion[8] |
| Regulatory Framework | EPA RCRA, OSHA Hazard Communication Standard[10][11][12] |
| Recommended Handling | In a designated area with engineering controls (e.g., chemical fume hood) |
Regulatory Framework: Navigating Pharmaceutical Waste
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
Pharmaceutical waste is broadly categorized as either RCRA-hazardous or non-RCRA-hazardous.[11]
-
RCRA-Hazardous Waste : This includes specific chemicals found on the P-list (acutely toxic) and U-list (toxic), or wastes that exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[12]
-
Non-RCRA-Hazardous Waste : This category includes pharmaceuticals that are not listed but are still known to be dangerous to human health or the environment.[12]
While this compound is not explicitly on a P or U list, its potential for toxicity means it is best practice to manage it with the highest level of precaution.[10] Crucially, the EPA explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (i.e., flushing or sewering).[13][14]
Personal Protective Equipment (PPE) and Safe Handling
To mitigate exposure risks, all personnel handling this compound must adhere to OSHA's guidelines for hazardous drugs.[8][15]
Mandatory PPE includes:
-
Gloves : Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection : Safety glasses with side shields or tightly fitting safety goggles.[16]
-
Lab Coat : A dedicated lab coat, preferably disposable or made of a low-permeability fabric.
-
Respiratory Protection : If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[6]
Handling Precautions :
-
All manipulations of the compound, especially weighing of the solid material, should be performed in a chemical fume hood or other ventilated enclosure to prevent aerosolization.[17]
-
Establish a designated area for working with the compound to prevent cross-contamination. This area should be clearly marked with warning signs.[8]
Step-by-Step Disposal Protocol
The cornerstone of safe disposal for potent pharmaceutical compounds is segregation at the point of generation, followed by destruction via high-temperature incineration by a licensed contractor. Landfilling is not a recommended disposal method for compounds with these potential health risks.[18]
Step 1: Waste Segregation
Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams. Use dedicated, clearly labeled containers for each waste type.
-
Pure Compound/Unused Material : Any excess or expired solid compound.
-
Contaminated Sharps : Needles, syringes, or glass pipettes used to handle the compound.
-
Contaminated Labware & Debris : Pipette tips, vials, flasks, absorbent pads, and any other solid materials.
-
Contaminated PPE : Gloves, disposable lab coats, and any other protective gear worn during handling.
Step 2: Containment and Labeling
-
Container Selection : Use robust, leak-proof containers that are compatible with the chemical waste. Containers must have secure, screw-on caps.[19]
-
Labeling : All waste containers must be labeled clearly with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
CAS Number: "28400-50-2"
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard").[20]
-
The accumulation start date.
-
Step 3: On-Site Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[19][20]
-
Ensure incompatible wastes are segregated to prevent reactions.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central accumulation area within three days.[19]
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[21][22]
-
The required method of disposal is high-temperature incineration. This process is necessary to ensure the complete destruction of the potent steroid molecule.
-
Never dispose of this material in the regular trash or down the drain.[14]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of all waste streams associated with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Spill and Decontamination Procedures
In the event of a spill, swift and safe cleanup is critical to prevent exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE ensemble as described in Section 3.
-
Contain Spill : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collect Waste : Carefully sweep or scoop the absorbent material (or the spilled powder) and place it into the designated "Hazardous Waste" container.[17][21]
-
Decontaminate : Clean the spill area thoroughly. A common procedure involves washing the surface with soap and water, followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.
A Note on Aldehyde Neutralization
While commercial products exist to neutralize aldehyde waste (such as formalin or glutaraldehyde), this method is not recommended as a standalone disposal strategy for this compound.[23][24] The chemical neutralization of the aldehyde group does not mitigate the significant biological hazard posed by the intact corticosteroid backbone. Furthermore, discharging treated chemical waste to the sewer requires explicit permission from local authorities and is generally prohibited for unused or concentrated products.[25] Therefore, incineration remains the only compliant and safe final disposal method.
References
-
OSHA (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
-
PureWay. Aldehyde Disposal.
-
OSHA. Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FLUMETHASONE PIVALATE.
-
Stericycle (2025). USP 800 & Hazardous Drug Disposal.
-
Air Cycle. Aldex® - Aldehyde Disposal Made Easy.
-
Daniels Health (2025). Pharmaceutical Waste Regulations: Policy and Procedure.
-
OSHA. Controlling Occupational Exposure to Hazardous Drugs.
-
PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration.
-
Echemi. Flumethasone pivalate SDS, 2002-29-1 Safety Data Sheets.
-
LookChem. Cas 28400-50-2,this compound.
-
RXinsider. Management Standards for Hazardous Waste Pharmaceuticals Q&A | US Environmental Protection Agency.
-
BenchChem. Proper Disposal of Hydrocortisone Valerate: A Guide for Laboratory Professionals.
-
MLI Environmental (2025). Managing Hazardous Pharmaceutical Waste in the Healthcare Industry.
-
Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
-
Rx Destroyer (2022). What Determines Hazardous and Non-Hazardous Pharmaceuticals.
-
PureWay. Aldehyde Disposal Products.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16490, Flumethasone.
-
MedChemExpress (2024). Flumethasone pivalate-SDS-MedChemExpress.
-
GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Oregon OSHA. HEALTH CARE FACILITIES.
-
EPA. Laboratory Environmental Sample Disposal Information Document.
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab.
-
ChemicalBook (2025). Flumethasone | 2135-17-3.
-
Nationwide Children's Hospital. Medicine: Proper Disposal.
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
-
MedchemExpress. Flumethasone (Flumetasone) | GR Agonist.
-
Cambridge Core (2025). Crystal structure of flumethasone, C22H28F2O5.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 443980, Flumethasone pivalate.
-
EPA (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
-
ChemicalBook. this compound | 28400-50-2.
-
Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde.
-
[PDF] Flumethasone pivalate and clioquinol drops.
-
Europa. European Chemicals Agency (ECHA) – how the European Union regulates chemicals.
-
Cayman Chemical (2025). Safety Data Sheet - Flumethasone.
-
BOC Sciences. CAS 28400-50-2 Flumethasone-17,20,21-aldehyde.
-
ACTenviro (2024). Best Practices for Disposing of Expired Controlled Substances.
-
Lurie Children's Hospital. Administrative Policy and Procedure Manual Pharmaceutical Waste Management.
-
Environmental Health News. EU court confirms BPA as substance of 'very high concern'.
-
Fisher Scientific (2019). SAFETY DATA SHEET - Flumethasone.
-
Burges Salmon (2026). What to expect from environmental law in 2026 - Chemicals.
-
ChemicalBook (2023). Chemical Safety Data Sheet MSDS / SDS - Dexamethasone-17,20 21-Aldehyde.
-
Defense Centers for Public Health (2023). Waste Management of Hazardous Drugs.
-
Pinsent Masons (2026). Manufacturers seek further clarity on UK's 'forever chemicals' approach.
-
YouTube (2019). The birth of EU chemicals legislation: how REACH came to life.
Sources
- 1. lookchem.com [lookchem.com]
- 3. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. mlienvironmental.com [mlienvironmental.com]
- 13. rxinsider.com [rxinsider.com]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. echemi.com [echemi.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. cleanchemlab.com [cleanchemlab.com]
- 22. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 23. archtechnochem.com [archtechnochem.com]
- 24. wastewise.com [wastewise.com]
- 25. apps.ecology.wa.gov [apps.ecology.wa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
